Product packaging for Etoxazole(Cat. No.:CAS No. 153233-91-1)

Etoxazole

Cat. No.: B1671765
CAS No.: 153233-91-1
M. Wt: 359.4 g/mol
InChI Key: IXSZQYVWNJNRAL-UHFFFAOYSA-N
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Description

Etoxazole is a diphenyl oxazoline compound recognized in scientific research for its specific acaricidal and insecticidal properties. Its primary value lies in its role as a potent inhibitor of chitin biosynthesis, a mechanism that classifies it under the Insecticide Resistance Action Committee (IRAC) Group 10B . By selectively targeting the chitin synthase CHS1 enzyme, this compound disrupts the molting process in target pests, leading to mortality in the egg, larval, and nymphal stages . This unique mode of action makes it a critical tool for studying resistance management and developing Integrated Pest Management (IPM) strategies. Researchers utilize this compound in studies involving a range of crops, including pome fruits, citrus, cotton, tomatoes, and strawberries, focusing on the control of phytophagous mites such as Tetranychus and Panonychus species . Its non-systemic action with contact efficacy and long residual activity allows for investigations into prolonged pest control and environmental persistence . From a chemical perspective, this compound (C₂₁H₂₃F₂NO₂) is a synthetic compound with a molecular mass of 359.42 g/mol . It exists as a colorless crystalline powder and is characterized by its low aqueous solubility and high octanol-water partition coefficient (Log P = 5.52), indicating its hydrophobic nature . While it demonstrates low mammalian acute oral toxicity (LD₅₀ > 5000 mg/kg in rats), it is toxic to fish and aquatic invertebrates, and its potential for bioaccumulation is a key area of environmental toxicology research . Recent and ongoing studies also explore this compound's effects on non-target organisms, such as its potential to induce oxidative stress and genotoxicity, providing vital data for comprehensive environmental risk assessments . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Handle all material in accordance with your laboratory's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23F2NO2 B1671765 Etoxazole CAS No. 153233-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSZQYVWNJNRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H23F2NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8034586
Record name Etoxazole
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Molecular Weight

359.4 g/mol
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Physical Description

Colorless solid; [Merck Index] White solid with a musty odor; Commercial product is brown; [HSDB] Colorless crystalline solid; [MSDSonline]
Record name Etoxazole
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Solubility

In water, 3.99X10-2 mg/L at 10 °C; 6.69X10-2 mg/L at 30 °C, In water, 7.54X10-2 mg/L at 20 °C, Solubility in acetone 300, methanol 90, ethanol 90, cyclohexanone 500, etrahydrofuran 750, acetonitrile 80, ethyl acetate 250, xylene 250, n-hexane 13, n-heptane 13 (all in g/L, 20 °C)
Record name ETOXAZOLE
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Density

1.24 g/cu cm at 20 °C
Record name ETOXAZOLE
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Vapor Pressure

0.00000002 [mmHg], 1.64X10-8 mm Hg at 25 °C
Record name Etoxazole
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Color/Form

White, crystalline powder, Brown granules /End-use/

CAS No.

153233-91-1
Record name Etoxazole
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Record name Etoxazole
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Record name Oxazole, 2-(2,6-difluorophenyl)-4-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro
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Melting Point

101-102 °C
Record name ETOXAZOLE
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Foundational & Exploratory

Etoxazole's Mechanism of Action on Chitin Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoxazole is a potent acaricide that disrupts the molting process in mites by inhibiting chitin biosynthesis.[1] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a specific focus on its interaction with chitin synthase 1 (CHS1). While direct quantitative data on the in vitro inhibition of chitin synthase by this compound is not extensively available in public literature, a substantial body of genetic and biochemical evidence points to CHS1 as its primary target. This guide will detail the proposed mechanism of action, summarize the key experimental evidence, provide protocols for relevant assays, and present visualizations of the critical pathways and workflows.

Introduction: The Role of Chitin Synthase in Arthropods

Chitin is a long-chain polymer of N-acetylglucosamine and a critical structural component of the arthropod exoskeleton.[2] The synthesis of chitin is catalyzed by the enzyme chitin synthase (CHS), which is a transmembrane protein.[2] In arthropods, CHS1 is the specific isoform responsible for the production of chitin in the cuticle during molting.[3] The inhibition of CHS1 activity disrupts the formation of the new exoskeleton, leading to molting failure and ultimately, mortality.[3] Due to the absence of chitin in vertebrates, chitin synthase is an attractive target for the development of selective pesticides.

Proposed Mechanism of Action of this compound

Current evidence strongly suggests that this compound does not directly inhibit the catalytic domain of chitin synthase. Instead, it is proposed to act as a non-competitive inhibitor by binding to a region within the transmembrane domain of CHS1, which is believed to form a pore for the translocation of the growing chitin chain across the cell membrane. By binding to this pore region, this compound is thought to physically obstruct the passage of the chitin polymer, thereby halting its deposition into the cuticle.

This mechanism is supported by the consistent discovery of a specific point mutation, I1017F (isoleucine to phenylalanine at position 1017), in the CHS1 gene of this compound-resistant strains of various mite species, including Tetranychus urticae and Panonychus citri. This mutation occurs within a predicted transmembrane helix of the CHS1 protein. The substitution of the smaller isoleucine with the bulkier phenylalanine residue is hypothesized to sterically hinder the binding of this compound to its target site within the translocation pore, thus conferring resistance.

The following diagram illustrates the proposed mechanism of action:

Etoxazole_Mechanism Proposed Mechanism of this compound Action on Chitin Synthase 1 cluster_membrane Cell Membrane CHS1 Chitin Synthase 1 (CHS1) Catalytic Domain Transmembrane Domain (Pore) Chitin_Chain Nascent Chitin Chain CHS1:cat->Chitin_Chain Polymerization Blockage Blockage of Translocation CHS1:trans->Blockage This compound This compound This compound->CHS1:trans Binding UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->CHS1:cat Substrate Chitin_Chain->CHS1:trans Translocation Inhibition Inhibition of Cuticle Formation Blockage->Inhibition

Figure 1: Proposed non-competitive inhibition of chitin translocation by this compound.

Quantitative Data on this compound Activity

ParameterOrganismValueReference
Resistance-associated MutationTetranychus urticaeI1017F in CHS1
Resistance-associated MutationPanonychus citriI1017F in CHS1

The lack of direct enzymatic inhibition data may be due to the technical challenges of working with the large, membrane-bound chitin synthase enzyme in a purified, active form, or the proprietary nature of such data.

Experimental Protocols

While specific studies detailing the in vitro testing of this compound on chitin synthase are scarce, the following are detailed methodologies for key experimental procedures that would be employed to characterize the inhibitory activity of a compound like this compound.

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay measures the activity of chitin synthase by detecting the newly synthesized chitin using a wheat germ agglutinin (WGA)-based colorimetric method.

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA)

  • Bovine Serum Albumin (BSA)

  • Enzyme extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • Crude or purified chitin synthase preparation

  • Reaction mixture (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM UDP-N-acetylglucosamine)

  • This compound stock solution (in a suitable solvent like DMSO)

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with WGA solution and incubate overnight. Block non-specific binding sites with a BSA solution.

  • Enzyme Preparation: Prepare a crude or purified chitin synthase enzyme extract from the target organism.

  • Inhibition Reaction: Add the reaction mixture to the WGA-coated wells. Add various concentrations of this compound (or solvent control) to the wells. Initiate the reaction by adding the enzyme preparation.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).

  • Detection: Wash the plate to remove unbound reagents. Add WGA-HRP conjugate and incubate. After another wash, add the HRP substrate.

  • Quantification: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The decrease in absorbance in the presence of this compound corresponds to the inhibition of chitin synthase activity.

The following diagram outlines the workflow for this assay:

Chitin_Synthase_Assay_Workflow Workflow for Non-Radioactive Chitin Synthase Inhibition Assay Start Start Plate_Coating Coat 96-well plate with WGA Start->Plate_Coating Blocking Block with BSA Plate_Coating->Blocking Add_Reagents Add Reaction Mixture and this compound Blocking->Add_Reagents Add_Enzyme Add Chitin Synthase (Start Reaction) Add_Reagents->Add_Enzyme Incubate_Reaction Incubate (e.g., 30°C, 1-3h) Add_Enzyme->Incubate_Reaction Wash_1 Wash Plate Incubate_Reaction->Wash_1 Add_WGA_HRP Add WGA-HRP Conjugate Wash_1->Add_WGA_HRP Incubate_Detection Incubate Add_WGA_HRP->Incubate_Detection Wash_2 Wash Plate Incubate_Detection->Wash_2 Add_Substrate Add HRP Substrate Wash_2->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance End End Measure_Absorbance->End

Figure 2: Generalized workflow for a WGA-based chitin synthase assay.
In Vivo Chitin Deposition Assay

This assay visually demonstrates the effect of this compound on chitin formation in a whole organism.

Materials:

  • Target mite population (synchronized developmental stage)

  • This compound solution

  • Calcofluor White (CFW) stain (a fluorescent dye that binds to chitin)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Treatment: Expose a synchronized population of mites (e.g., deutonymphs) to a sub-lethal concentration of this compound.

  • Incubation: Allow the mites to proceed to the next developmental stage (e.g., teleiochrysalis).

  • Staining: Collect the mites and stain them with Calcofluor White.

  • Visualization: Mount the stained mites on a microscope slide and observe under a fluorescence microscope.

  • Analysis: Compare the fluorescence intensity of the cuticle in treated mites to that of untreated control mites. A significant reduction in fluorescence indicates inhibition of chitin deposition.

Conclusion

The mechanism of action of this compound on chitin synthase is a compelling example of non-competitive inhibition targeting a crucial enzymatic process in arthropods. While direct in vitro quantification of this inhibition is not well-documented in public literature, the strong genetic linkage between the I1017F mutation in the CHS1 gene and this compound resistance provides robust evidence for its mode of action. The proposed mechanism of blocking the chitin translocation pore offers a clear direction for future research, including molecular docking studies to visualize the precise binding interactions and the development of in vitro assays with purified mite CHS1 to obtain the much-needed quantitative inhibitory data. A deeper understanding of this mechanism will be invaluable for the development of new, selective acaricides and for managing the emergence of resistance.

References

Etoxazole Binding Site on Chitin Synthase 1 (CHS1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Etoxazole is a potent acaricide and insecticide that functions by inhibiting chitin biosynthesis, a critical process for arthropod growth and development. Extensive genetic and biochemical evidence has identified Chitin Synthase 1 (CHS1), a transmembrane enzyme responsible for polymerizing chitin, as the direct molecular target of this compound. The binding site is located within a highly conserved C-terminal transmembrane domain of CHS1, which is believed to be part of the chitin translocation pore. A single amino acid substitution, isoleucine to phenylalanine at position 1017 (I1017F) in Tetranychus urticae, is the primary mechanism for high-level, recessive field resistance. This mutation likely confers resistance by sterically hindering this compound from binding to its target site, thereby allowing chitin synthesis to proceed unimpeded. This guide provides an in-depth overview of the this compound binding site, quantitative interaction data, and the experimental protocols used to elucidate this mechanism.

Identification of Chitin Synthase 1 as the this compound Target

The primary evidence pinpointing CHS1 as the target of this compound comes from studies of resistant arthropod populations, particularly the two-spotted spider mite, Tetranychus urticae. Initial investigations into this compound-resistant strains revealed that the resistance was monogenic, recessive, and conferred exceptionally high resistance ratios, characteristic features of a target-site modification.[1]

Genetic mapping techniques, specifically population-level bulk segregant analysis (BSA), were employed to identify the genomic locus responsible for resistance. This method consistently mapped the resistance locus to a small genomic interval that contained the gene encoding CHS1.[1][2] The association was further solidified by sequencing the CHS1 gene from multiple geographically distinct resistant strains, all of which shared a single, non-synonymous mutation.[1][2] This mutation leads to an amino acid substitution from isoleucine to phenylalanine at position 1017 (I1017F) in T. urticae CHS1.

Definitive proof was established using genome-editing tools like CRISPR/Cas9 in a model organism, Drosophila melanogaster. Introducing the corresponding mutation (I1056F) into the fly CHS1 gene conferred high levels of resistance to this compound, providing compelling evidence that this single amino acid change is sufficient to cause resistance and that this compound directly interacts with CHS1.

The this compound Binding Site: A Non-Catalytic, Transmembrane Locus

The I1017F mutation is located in the C-terminal region of the CHS1 protein, specifically within the final transmembrane helix. This region is distinct from the enzyme's catalytic domain, which resides in a large intracellular loop. Instead, the C-terminal transmembrane helices are hypothesized to form a pore or channel through which the newly synthesized chitin polymer is extruded from the cytoplasm to the extracellular space.

The mode of action of this compound is therefore not the inhibition of the enzymatic polymerization of UDP-N-acetylglucosamine, but rather the obstruction of a post-catalytic step. It is proposed that this compound binds within this transmembrane channel, physically blocking the translocation of the growing chitin chain.

The I1017F mutation confers resistance by introducing a bulky phenylalanine residue into the binding pocket. This steric hindrance is thought to prevent this compound from accessing its binding site, without compromising the essential function of the chitin translocation channel. This shared mechanism of action also explains the cross-resistance observed between this compound and other structurally diverse mite growth inhibitors like clofentezine and hexythiazox, which also target this site.

dot

BSA_Workflow Resistant Resistant Strain (e.g., EtoxR) F1 Generate F1 Progeny Resistant->F1 Susceptible Susceptible Strain (e.g., London) Susceptible->F1 F2 Generate Segregating F2 Population F1->F2 Selection This compound Selection F2->Selection Pool_C Pool DNA from Unselected Controls F2->Pool_C Pool_R Pool DNA from Resistant Survivors Selection->Pool_R Sequencing High-Throughput Sequencing Pool_R->Sequencing Pool_C->Sequencing Analysis SNP Frequency Analysis Sequencing->Analysis Locus Identify Resistance Locus (CHS1 Gene) Analysis->Locus MOA_Resistance cluster_wt Wild-Type CHS1 (Susceptible) cluster_mut Mutant CHS1 (Resistant) Etox_WT This compound CHS1_WT CHS1 Pore (I1017) Etox_WT->CHS1_WT Binds Block Chitin Translocation BLOCKED CHS1_WT->Block Chitin_WT Chitin Polymer Chitin_WT->CHS1_WT Enters Pore Etox_MUT This compound CHS1_MUT CHS1 Pore (F1017) Etox_MUT->CHS1_MUT Binding Prevented (Steric Hindrance) Pass Chitin Translocation PROCEEDS CHS1_MUT->Pass Chitin_MUT Chitin Polymer Chitin_MUT->CHS1_MUT Enters Pore

References

Unraveling the Molecular Dance: A Technical Guide to the Docking of Etoxazole with Chitin Synthase 1 (CHS1)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Interactions of the Acaricide Etoxazole with its Target, Chitin Synthase 1, Providing a Blueprint for Future Drug Development.

Ghent, Belgium – November 28, 2025 – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the molecular docking studies of the acaricide this compound with its target protein, Chitin Synthase 1 (CHS1). This guide synthesizes the current understanding of their interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The insights provided are crucial for the development of next-generation, highly specific, and effective acaricides.

Chitin Synthase 1 is a critical enzyme in the life cycle of mites, responsible for the synthesis of chitin, an essential component of their exoskeleton. This compound exerts its acaricidal effect by inhibiting this enzyme, leading to fatal molting defects.[1] Understanding the precise molecular interactions between this compound and CHS1 is paramount for overcoming resistance and designing novel, more potent inhibitors.

Quantitative Insights into Binding Affinity

Molecular docking simulations have revealed the binding affinities of the enantiomers of this compound to CHS1. The S-enantiomer, which is the more biologically active form, exhibits a stronger binding affinity than the R-enantiomer. A key interaction has been identified with the amino acid residue TRP371, where a hydrogen bond is formed with the S-enantiomer.[2] This specific interaction is believed to be a crucial determinant of the compound's inhibitory activity.

LigandBinding Energy (kcal/mol)Key Interacting ResiduesType of InteractionReference
S-Etoxazole-8.6TRP371Hydrogen Bond[2]
R-Etoxazole-8.1Not specifiedWeaker Interaction[2]

The Specter of Resistance: The I1017F Mutation

A significant challenge in the long-term efficacy of this compound is the emergence of resistance in mite populations. Genetic studies have identified a single, non-synonymous mutation, I1017F, in the CHS1 gene that confers a high level of resistance to this compound.[1] This mutation is located in a transmembrane domain of the enzyme, which is thought to be part of the chitin translocation pore. The substitution of isoleucine with the bulkier phenylalanine residue at this position likely hinders the binding of this compound, thereby reducing its inhibitory effect.

A Detailed Protocol for In Silico Investigation

To facilitate further research in this area, a detailed, generalized protocol for the molecular docking of this compound with CHS1 is provided below. This protocol is based on established methodologies and utilizes widely accessible software.

Experimental Protocol: Molecular Docking of this compound with CHS1

  • Protein Preparation:

    • Obtain the 3D structure of the target protein, Chitin Synthase 1 (CHS1). As no experimentally determined structure is available, a homology model can be generated using a server such as SWISS-MODEL, based on the amino acid sequence of the target organism (e.g., Tetranychus urticae).

    • Prepare the protein structure for docking using software like AutoDockTools. This involves removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation:

    • The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw.

    • Convert the 2D structure to a 3D structure using a program such as Open Babel.

    • Prepare the ligand for docking in AutoDockTools by defining the rotatable bonds and assigning charges.

  • Docking Simulation:

    • Define the binding site on the CHS1 model. This can be guided by the location of the known resistance mutation (I1017F) and the key interacting residue (TRP371).

    • Set up the grid box using AutoGrid. The grid box should encompass the entire binding site.

    • Perform the docking simulation using AutoDock Vina. The exhaustiveness parameter can be adjusted to control the thoroughness of the conformational search.

  • Analysis of Results:

    • Analyze the docking results to identify the most favorable binding poses of this compound.

    • Visualize the interactions between this compound and the amino acid residues in the binding site using software like PyMOL or Discovery Studio Visualizer.

    • Identify key interactions, such as hydrogen bonds and hydrophobic interactions, and measure their distances.

Visualizing the Molecular Machinery

To further elucidate the complex processes involved, a series of diagrams have been created using the Graphviz DOT language. These diagrams illustrate the experimental workflow, the proposed interaction model, and the mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation (Homology Modeling of CHS1) Grid Box Definition Grid Box Definition (Around Binding Site) Protein Preparation->Grid Box Definition Ligand Preparation Ligand Preparation (3D Structure of this compound) Docking with AutoDock Vina Docking with AutoDock Vina Ligand Preparation->Docking with AutoDock Vina Grid Box Definition->Docking with AutoDock Vina Pose Analysis Binding Pose Analysis Docking with AutoDock Vina->Pose Analysis Interaction Visualization Interaction Visualization Pose Analysis->Interaction Visualization

A generalized workflow for the molecular docking of this compound with CHS1.

interaction_model cluster_protein CHS1 Binding Pocket TRP371 TRP371 I1017 I1017 (Wild-Type) OtherResidues Other Hydrophobic Residues This compound S-Etoxazole This compound->TRP371 H-Bond This compound->I1017 Favorable Interaction This compound->OtherResidues Hydrophobic Interactions

A model of the key interactions between S-Etoxazole and the CHS1 binding site.

mechanism_of_action cluster_resistance Resistance Mechanism This compound This compound This compound->Inhibition CHS1 Chitin Synthase 1 (CHS1) ChitinSynthesis Chitin Synthesis CHS1->ChitinSynthesis Exoskeleton Exoskeleton Formation ChitinSynthesis->Exoskeleton Molting Successful Molting Exoskeleton->Molting Inhibition->CHS1 I1017F I1017F Mutation in CHS1 ReducedBinding Reduced this compound Binding I1017F->ReducedBinding ReducedBinding->CHS1 Prevents Inhibition

The mechanism of action of this compound and the impact of the I1017F resistance mutation.

This technical guide serves as a valuable resource for researchers in the field of pesticide science and drug development. By providing a clear and concise overview of the molecular docking of this compound with CHS1, it is hoped that this work will stimulate further research and contribute to the development of more sustainable and effective solutions for mite control.

References

Structure-Activity Relationship of Etoxazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoxazole is a potent acaricide and insecticide that belongs to the diphenyloxazoline class of compounds. Its unique mode of action, targeting chitin biosynthesis, has made it an effective tool in managing mite populations, particularly those resistant to other acaricides. The development of this compound analogs has been a subject of significant research to enhance its efficacy, broaden its spectrum of activity, and overcome potential resistance. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Structure and Mechanism of Action

The core structure of this compound consists of a 2-(2,6-difluorophenyl)-4-(4-substituted-phenyl)-1,3-oxazoline scaffold. The primary mode of action of this compound and its analogs is the inhibition of chitin synthase 1 (CHS1), a crucial enzyme in the chitin biosynthesis pathway in arthropods.[1] Chitin is an essential structural component of the exoskeleton and peritrophic membrane. By inhibiting CHS1, these compounds disrupt the molting process, leading to mortality in egg, larval, and nymphal stages.[2][3]

Signaling Pathway: Chitin Biosynthesis and Inhibition by this compound

The following diagram illustrates the key steps in the insect chitin biosynthesis pathway and the point of inhibition by this compound analogs.

Insect Chitin Biosynthesis Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cuticle Trehalose Trehalose Glucose Glucose Trehalose->Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P GlcN6P Glucosamine-6-phosphate F6P->GlcN6P Glutamine -> Glutamate GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P Acetyl-CoA -> CoA GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UTP -> PPi Chitin Chitin Polymer UDPGlcNAc->Chitin Trehalase Trehalase HK Hexokinase GPI Glucose-6-phosphate isomerase GFAT GFAT GNK Glucosamine-6-phosphate N-acetyltransferase PAGM Phosphoacetyl- glucosamine mutase UAP UDP-N-acetylglucosamine pyrophosphorylase CHS1 Chitin Synthase 1 (CHS1) This compound This compound Analogs This compound->CHS1 Inhibition

Caption: Inhibition of Chitin Biosynthesis by this compound Analogs.

Structure-Activity Relationship (SAR) Analysis

The acaricidal and insecticidal activity of this compound analogs is significantly influenced by substitutions on the 2-phenyl and 4-phenyl rings of the 1,3-oxazoline core.

Substitutions on the 2-Phenyl Ring (Part A)

Quantitative Structure-Activity Relationship (QSAR) studies have shown that the introduction of inductive electron-withdrawing groups at the ortho-positions of the 2-phenyl ring increases ovicidal activity against Tetranychus urticae.[4] However, the addition of bulky substituents at these positions is unfavorable.[4] Substitution at either the meta- or para-position is generally detrimental to activity. The 2,6-difluoro substitution, as seen in this compound, is considered optimal for high acaricidal activity.

Substitutions on the 4-Phenyl Ring (Part C)

The 4-phenyl moiety is more amenable to modification, and various substitutions have been explored to enhance biological activity.

Key Findings from Analog Studies:

  • Alkoxy and Phenoxy Substitutions: Analogs with 4-alkoxy or 4-(substituted-phenoxy) groups on the 4-phenyl ring have demonstrated excellent acaricidal activities.

  • Halogenation: The presence of a chlorine atom at the 2-position of the 4-phenyl ring, in combination with other substitutions, has been shown to result in high mortality rates against both mite eggs and larvae.

  • Sulfur-containing Moieties: The introduction of a thioether linkage at the 4-position of the 4-phenyl ring has led to the discovery of highly potent analogs with LC50 values significantly lower than that of this compound against Tetranychus cinnabarinus eggs.

Quantitative Data on Acaricidal Activity

The following tables summarize the quantitative data on the acaricidal activity of this compound and its analogs against susceptible strains of Tetranychus cinnabarinus.

Table 1: Acaricidal Activity of this compound and Other Acaricides against Susceptible Tetranychus cinnabarinus

AcaricideLC50 (mg/L) - EggsLC50 (mg/L) - Nymphs
This compound0.0190.027
Hexythiazox0.0520.21
Clofentezine0.0810.49

Data adapted from a study on the bioactivity of this compound.

Table 2: Acaricidal Activity of Selected this compound Analogs against Tetranychus cinnabarinus Eggs

CompoundSubstitution on 4-Phenyl RingLC50 (mg/L)
This compound4-(4-tert-butyl-2-ethoxyphenyl)0.0089
Analog I-24-((4-chlorobenzyl)thio)0.0003
Analog I-114-((2,4-dichlorobenzyl)thio)0.0002
Analog I-174-((4-(trifluoromethyl)benzyl)thio)0.0005
Analog I-194-((4-tert-butylbenzyl)thio)0.0008

Data synthesized from studies on this compound analogs.

Experimental Protocols

Synthesis of 2-(2,6-difluorophenyl)-4-(4-substituted-phenyl)-1,3-oxazolines

The general synthetic route for this compound analogs involves a multi-step process, which is outlined in the workflow below.

General Synthesis of this compound Analogs SubstitutedStyrene Substituted Styrene Bromohydrin Bromohydrin intermediate SubstitutedStyrene->Bromohydrin Bromohydrination NBS N-Bromosuccinimide Amine Amine (e.g., ammonia) AminoAlcohol Amino alcohol intermediate AcylChloride 2,6-Difluorobenzoyl chloride Amide N-acylated intermediate DehydratingAgent Dehydrating Agent (e.g., SOCl2) FinalProduct 2-(2,6-difluorophenyl)-4- (4-substituted-phenyl)-1,3-oxazoline Bromohydrin->AminoAlcohol Amination AminoAlcohol->Amide Acylation Amide->FinalProduct Cyclization

Caption: General Synthetic Workflow for this compound Analogs.

A common method for the synthesis of the 1,3-oxazoline ring is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs).

Detailed Protocol for a Representative Analog (e.g., containing a 4-phenoxy-phenyl group):

  • Synthesis of the Amino Alcohol Intermediate:

    • React the corresponding substituted styrene with N-bromosuccinimide in an aqueous solvent to form the bromohydrin.

    • Treat the bromohydrin with an amine source, such as ammonia, to yield the amino alcohol.

  • Acylation:

    • React the amino alcohol with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the N-acylated intermediate.

  • Cyclization:

    • Treat the N-acylated intermediate with a dehydrating agent, such as thionyl chloride, to induce cyclization and formation of the 1,3-oxazoline ring.

  • Purification:

    • Purify the final product by column chromatography on silica gel.

Acaricidal Bioassay: Leaf-Dip Method for Tetranychus cinnabarinus

This protocol is a standard method for evaluating the toxicity of acaricides against spider mites.

Leaf-Dip Bioassay Workflow PrepareSolutions Prepare serial dilutions of test compounds DipLeaves Dip each leaf in a test solution for 5-10 seconds PrepareSolutions->DipLeaves SelectLeaves Select uniform, untreated host plant leaves SelectLeaves->DipLeaves AirDry Air-dry the leaves on a clean surface DipLeaves->AirDry PlaceInPetri Place each leaf on a moist cotton pad in a Petri dish AirDry->PlaceInPetri IntroduceMites Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc PlaceInPetri->IntroduceMites Incubate Incubate at controlled conditions (e.g., 25±1°C, >60% RH, 16:8 L:D) IntroduceMites->Incubate AssessMortality Assess mortality after 24, 48, and 72 hours under a stereomicroscope Incubate->AssessMortality CalculateLC50 Calculate LC50 values using probit analysis AssessMortality->CalculateLC50

Caption: Workflow for Acaricidal Leaf-Dip Bioassay.

Materials:

  • Test compounds (this compound analogs)

  • Acetone (or other suitable solvent)

  • Triton X-100 (or other surfactant)

  • Distilled water

  • Host plant leaves (e.g., bean, cotton)

  • Adult female Tetranychus cinnabarinus

  • Petri dishes

  • Cotton pads

  • Fine camel-hair brush

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. Make a series of dilutions with distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. A control solution should be prepared with only the solvent and surfactant.

  • Leaf Preparation: Select healthy, uniform-sized leaves from untreated host plants.

  • Dipping: Dip each leaf into a test solution for 5-10 seconds with gentle agitation.

  • Drying: Allow the leaves to air-dry completely on a clean, non-absorbent surface.

  • Bioassay Setup: Place a moist cotton pad in the bottom of each Petri dish. Place a treated leaf, abaxial side up, on the cotton pad.

  • Mite Infestation: Using a fine camel-hair brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, >60% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: After 24, 48, and 72 hours, examine the mites under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Conclusion

The structure-activity relationship of this compound analogs has been extensively studied, revealing key structural features that govern their acaricidal and insecticidal potency. The 2,6-difluorophenyl group on the 2-phenyl ring is crucial for high activity, while the 4-phenyl ring offers a versatile position for modification to enhance efficacy. The introduction of alkoxy, phenoxy, and sulfur-containing moieties has led to the development of analogs with significantly improved activity compared to the parent compound. The continued exploration of the SAR of this chemical class, guided by quantitative data and robust bioassays, holds promise for the development of next-generation acaricides with improved performance and resistance management profiles.

References

Physicochemical properties of Etoxazole for formulation development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of Etoxazole, a potent acaricide and insecticide. Understanding these characteristics is paramount for the successful development of stable, effective, and targeted formulations. This document provides a comprehensive summary of quantitative data, detailed experimental protocols for key property determination, and visual representations of its mode of action and analytical workflows.

Physicochemical Properties of this compound

This compound is a white, crystalline powder with a musty odor.[1][2] Its efficacy and formulation characteristics are intrinsically linked to its physicochemical nature. A summary of these key properties is presented below.

Table 1: Key Physicochemical Properties of this compound
PropertyValueConditionsReference(s)
Molecular Formula C₂₁H₂₃F₂NO₂-[1]
Molar Mass 359.417 g/mol -[2]
Melting Point 101-102.5 °C-[1]
Boiling Point 449.1 ± 45.0 °CPredicted
Density 1.24 g/cm³20 °C
Vapor Pressure 1.64 x 10⁻⁸ mm Hg (2.19 x 10⁻⁶ Pa)25 °C
Water Solubility 0.0754 mg/L20 °C
0.0399 mg/L10 °C
0.0669 mg/L30 °C
Partition Coefficient (logP) 5.5925 °C
Henry's Law Constant 1.0 x 10⁻⁷ atm·m³/molEstimated
Table 2: Solubility of this compound in Organic Solvents at 20°C
SolventSolubility (g/L)Reference(s)
Acetone300
Methanol90
Ethanol90
Cyclohexanone500
Tetrahydrofuran750
Acetonitrile80
Ethyl Acetate250
Xylene250
n-Hexane13
n-Heptane13

Stability Profile

The stability of this compound is a critical factor in formulation design, storage, and application.

  • Thermal Stability : this compound is stable for one year under normal warehouse conditions and shows no decomposition after 30 days at 50°C. However, at higher temperatures, such as 72°C, degradation can occur more rapidly.

  • pH Stability : this compound is stable in alkaline and neutral conditions (pH 7-9). It is, however, susceptible to degradation under acidic conditions, with a reported degradation period of approximately 10 days at pH 5. Hydrolysis studies show half-lives of about 10 days at pH 5, 161 days at pH 7, and 165 days at pH 9 at 20°C.

  • Photodegradation : The photolytic half-life of this compound in a pH 9 buffer is approximately 15.9 to 17.4 days under summer sunlight conditions. In soil, the photolytic half-life is around 9.5 to 9.7 days.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

This method describes the determination of the melting point of a substance.

  • Principle : The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is determined.

  • Apparatus : A capillary tube apparatus with a heated metal block or liquid bath, and a calibrated thermometer or temperature sensor.

  • Procedure :

    • A small amount of finely powdered this compound is packed into a capillary tube to a height of approximately 3 mm.

    • The capillary tube is placed in the heating apparatus.

    • The temperature is raised at a controlled rate (e.g., 3 K/min).

    • The temperatures at which the first signs of melting are observed and at which the substance is completely liquid are recorded. This range is reported as the melting point.

Water Solubility Determination (OECD Guideline 105 - Shake-Flask Method)

This method is suitable for substances with a solubility of >10⁻² g/L, although the principle can be adapted for poorly soluble substances like this compound.

  • Principle : A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.

  • Apparatus : A temperature-controlled shaker or stirrer, centrifuge, and a suitable analytical instrument (e.g., HPLC-DAD).

  • Procedure :

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The mixture is then centrifuged to separate the undissolved solid from the aqueous phase.

    • A sample of the clear supernatant is carefully removed.

    • The concentration of this compound in the sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

    • The solubility is reported in mg/L.

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107 - Shake-Flask Method)

This method determines the octanol-water partition coefficient (logP), a key indicator of a substance's hydrophobicity.

  • Principle : The substance is partitioned between n-octanol and water. The ratio of the equilibrium concentrations in the two phases is the partition coefficient.

  • Apparatus : A mechanical shaker, centrifuge, and analytical instrumentation (e.g., HPLC).

  • Procedure :

    • n-octanol and water are mutually saturated before the experiment.

    • A stock solution of this compound is prepared in either n-octanol or water.

    • A known volume of the stock solution is added to a mixture of n-octanol and water in a vessel.

    • The vessel is shaken at a constant temperature (e.g., 25°C) until equilibrium is reached.

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the n-octanol and water phases is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as logP.

Vapor Pressure Determination (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance.

  • Principle : The saturation pressure of the substance in the gas phase above the solid or liquid is measured at a specific temperature.

  • Methods : Common methods include the dynamic method, static method, and the gas saturation method.

  • General Procedure (Gas Saturation Method) :

    • A stream of inert gas is passed at a known flow rate through or over a sample of this compound, which is maintained at a constant temperature.

    • The gas becomes saturated with the vapor of the substance.

    • The amount of this compound transported by the gas is determined by trapping it and quantifying it using a suitable analytical technique.

    • The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.

Stability Testing (CIPAC MT 46.3)

This method is used to assess the stability of a pesticide formulation under accelerated storage conditions.

  • Principle : The formulation is stored at an elevated temperature for a defined period to simulate long-term storage at ambient temperatures.

  • Procedure :

    • The this compound formulation is placed in its commercial packaging.

    • The packaged formulation is stored in an oven at a constant temperature of 54 ± 2°C for 14 days.

    • After the storage period, the physical and chemical properties of the formulation are re-assessed.

    • The active ingredient content is determined before and after storage to assess degradation.

    • Physical properties such as appearance, pH, and suspensibility are also evaluated.

Mode of Action and Analytical Workflow

Mechanism of Action: Chitin Biosynthesis Inhibition

This compound's primary mode of action is the inhibition of chitin biosynthesis in mites and certain insects. Chitin is a crucial component of the exoskeleton. By disrupting its synthesis, this compound prevents the proper molting of larval and nymphal stages, leading to mortality. It also has an ovicidal effect, preventing the hatching of eggs.

Etoxazole_Mode_of_Action cluster_mite Mite Integument Chitin_Synthase Chitin Synthase (Enzyme) Chitin_Chain Growing Chitin Chain Chitin_Synthase->Chitin_Chain Polymerization UDP_NAG UDP-N-acetylglucosamine (Precursor) UDP_NAG->Chitin_Synthase Exoskeleton Exoskeleton Formation Chitin_Chain->Exoskeleton Molting Successful Molting Exoskeleton->Molting Mortality Mortality Molting->Mortality This compound This compound This compound->Inhibition Block Inhibition Etoxazole_Analysis_Workflow Sample Sample (e.g., Fruit, Vegetable, Soil) Extraction Extraction (e.g., with Acetonitrile) Sample->Extraction Homogenization Cleanup Clean-up (Solid Phase Extraction - SPE) Extraction->Cleanup Crude Extract Concentration Concentration (Evaporation of Solvent) Cleanup->Concentration Purified Extract HPLC HPLC-DAD Analysis Concentration->HPLC Final Sample Quantification Quantification (Comparison to Standards) HPLC->Quantification Chromatographic Data Result Residue Level Report Quantification->Result

References

Etoxazole Enantiomers: A Comprehensive Technical Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoxazole, a potent acaricide of the diphenyloxazoline class, possesses a single chiral center, leading to the existence of two enantiomers: (S)-etoxazole and (R)-etoxazole. This technical guide provides an in-depth exploration of the synthesis, biological activity, and experimental protocols related to these enantiomers. It has been demonstrated that the biological activity of this compound resides almost exclusively in the (S)-enantiomer, which is significantly more potent against target mite species than the (R)-enantiomer. This guide details the enantioselective synthesis of this compound, methods for chiral separation, and comprehensive protocols for evaluating biological efficacy. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

This compound is a widely used acaricide effective against a variety of mite species that pose a threat to agricultural crops.[1] Its mode of action is the inhibition of chitin biosynthesis, a crucial process for the development of mites, particularly during the egg and larval stages.[2] The presence of a stereocenter in the oxazoline ring of the this compound molecule means it exists as a pair of enantiomers. As is common with chiral pesticides, these enantiomers can exhibit significantly different biological activities and toxicological profiles. Research has consistently shown that the (S)-enantiomer of this compound is the primary contributor to its acaricidal efficacy.[3] This enantioselectivity highlights the importance of studying the individual enantiomers to develop more effective and potentially safer agrochemicals.

Synthesis of this compound Enantiomers

The synthesis of individual this compound enantiomers with high enantiomeric purity is crucial for studying their distinct biological properties. While the racemic synthesis is more straightforward, enantioselective synthesis provides a direct route to the desired active enantiomer.

Proposed Enantioselective Synthesis of (S)-Etoxazole and (R)-Etoxazole

An effective strategy for the enantioselective synthesis of 2,4-disubstituted oxazolines involves the use of a chiral auxiliary. A plausible pathway for synthesizing (S)-etoxazole and (R)-etoxazole is outlined below, utilizing a chiral amino alcohol as a starting material. This proposed method is based on established principles of asymmetric oxazoline synthesis.

Experimental Protocol:

Step 1: Synthesis of Chiral N-(2-chloro-1-(4-tert-butyl-2-ethoxyphenyl)ethyl)-2,6-difluorobenzamide

  • Preparation of the Chiral Amino Alcohol: Start with a commercially available chiral amino alcohol, such as (S)-2-amino-1-(4-tert-butyl-2-ethoxyphenyl)ethanol or its (R)-enantiomer. The synthesis of such precursors can be achieved through methods like the enantioselective reduction of the corresponding α-chloroketone.[2][4]

  • Amide Coupling: React the chiral amino alcohol with 2,6-difluorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature. This reaction forms the corresponding chiral N-(1-(4-tert-butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide.

  • Chlorination: The hydroxyl group of the amide intermediate is then converted to a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂). This reaction is typically performed in an inert solvent at low temperature to yield the chiral N-(2-chloro-1-(4-tert-butyl-2-ethoxyphenyl)ethyl)-2,6-difluorobenzamide.

Step 2: Cyclization to form the Oxazoline Ring

  • Base-mediated Cyclization: The chiral N-(2-chloro-1-(4-tert-butyl-2-ethoxyphenyl)ethyl)-2,6-difluorobenzamide is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base deprotonates the amide nitrogen, and the resulting anion undergoes an intramolecular nucleophilic substitution to displace the chloride, forming the oxazoline ring. This cyclization proceeds with an inversion of configuration at the carbon bearing the chlorine atom.

  • Purification: The resulting (S)- or (R)-etoxazole is then purified using column chromatography on silica gel.

G cluster_0 Step 1: Synthesis of Chiral Intermediate cluster_1 Step 2: Cyclization Chiral Amino Alcohol Chiral Amino Alcohol Amide Coupling Amide Coupling Chiral Amino Alcohol->Amide Coupling 2,6-difluorobenzoyl chloride 2,6-difluorobenzoyl chloride 2,6-difluorobenzoyl chloride->Amide Coupling Chiral Amide Chiral Amide Amide Coupling->Chiral Amide Chlorination Chlorination Chiral Amide->Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->Chlorination Chiral Chloro-Amide Intermediate Chiral Chloro-Amide Intermediate Chlorination->Chiral Chloro-Amide Intermediate Cyclization Cyclization Chiral Chloro-Amide Intermediate->Cyclization Base (NaH) Base (NaH) Base (NaH)->Cyclization This compound Enantiomer This compound Enantiomer Cyclization->this compound Enantiomer

Proposed Enantioselective Synthesis of this compound
Synthesis of Racemic this compound

For comparative studies, racemic this compound can be synthesized. A general procedure is provided in the patent literature.

Experimental Protocol:

  • Intermediate Synthesis: 2,6-difluorobenzamide is reacted with chloroacetaldehyde dimethyl acetal in the presence of an acid catalyst to form an intermediate.

  • Friedel-Crafts Reaction: This intermediate is then reacted with 4-tert-butyl-2-ethoxyphenol in a Friedel-Crafts reaction to introduce the substituted phenyl group.

  • Cyclization: The final step involves a base-mediated cyclization to form the oxazoline ring, yielding racemic this compound.

Chiral Separation of this compound Enantiomers

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating the enantiomers of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chiral Column: Several chiral columns have been shown to be effective, including Lux Cellulose-1, Chiralpak IC, and Chiralpak AD.

  • Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and isopropanol, often provides the best resolution. For example, a mobile phase of hexane:isopropanol (90:10, v/v) can be used.

  • Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.

  • Detection: The enantiomers can be detected by UV absorbance at approximately 230 nm.

  • Sample Preparation: A standard solution of racemic this compound is prepared in the mobile phase.

  • Injection and Elution: The sample is injected onto the column, and the two enantiomers will elute at different retention times, allowing for their separation and quantification.

G Racemic this compound Sample Racemic this compound Sample HPLC System HPLC System Racemic this compound Sample->HPLC System Chiral Column Chiral Column HPLC System->Chiral Column Detector Detector Chiral Column->Detector Separated Enantiomers Separated Enantiomers Detector->Separated Enantiomers

Chiral HPLC Separation Workflow

Biological Activity of this compound Enantiomers

The acaricidal activity of this compound is primarily attributed to the (S)-enantiomer. The following tables summarize the quantitative data on the biological activity of the enantiomers against various organisms.

Acaricidal Activity
Target OrganismEnantiomerLC50 (mg/L)Relative Potency (S vs. R)Reference(s)
Tetranychus cinnabarinus (eggs)(S)-etoxazole0.003~280x
(R)-etoxazole0.839
Racemic this compound0.0078
Tetranychus urticae (eggs)(S)-etoxazole-~16x
(R)-etoxazole-
Tetranychus urticae (adults)Racemic this compound3.99-
Toxicity to Non-Target Organisms
OrganismEnantiomerEC50/LC50 (mg/L)EndpointReference(s)
Daphnia magna(S)-etoxazole-48h EC50
(R)-etoxazole-48h EC50
Danio rerio (zebrafish)(S)-etoxazole-96h LC50
(R)-etoxazole-96h LC50
Racemic this compound-Developmental Toxicity

Note: Some specific LC50/EC50 values for non-target organisms were not available in the searched literature, but relative toxicity differences were noted.

Mode of Action: Chitin Biosynthesis Inhibition

This compound inhibits the biosynthesis of chitin, a vital component of the exoskeleton of arthropods. This inhibition disrupts the molting process, leading to mortality, especially in the egg and larval stages. The specific target of this compound is believed to be the chitin synthase enzyme.

G Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate Glucosamine-6-phosphate Glucosamine-6-phosphate Fructose-6-phosphate->Glucosamine-6-phosphate N-acetylglucosamine-6-phosphate N-acetylglucosamine-6-phosphate Glucosamine-6-phosphate->N-acetylglucosamine-6-phosphate N-acetylglucosamine-1-phosphate N-acetylglucosamine-1-phosphate N-acetylglucosamine-6-phosphate->N-acetylglucosamine-1-phosphate UDP-N-acetylglucosamine UDP-N-acetylglucosamine N-acetylglucosamine-1-phosphate->UDP-N-acetylglucosamine Chitin Chitin UDP-N-acetylglucosamine->Chitin Chitin Synthase This compound This compound Chitin Synthase Chitin Synthase This compound->Chitin Synthase Inhibits

Chitin Biosynthesis Pathway and this compound's Target

Experimental Protocols for Biological Assays

Ovicidal Bioassay against Tetranychus urticae

This protocol is adapted from standard methods for assessing the ovicidal activity of acaricides.

  • Mite Rearing: Maintain a healthy culture of Tetranychus urticae on a suitable host plant, such as bean plants (Phaseolus vulgaris), under controlled conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Egg Collection: Place 10-15 adult female mites on a leaf disc (approximately 2 cm in diameter) placed on a water-saturated cotton pad in a petri dish. Allow the females to oviposit for 24 hours, then remove them, leaving the eggs on the leaf disc.

  • Preparation of Test Solutions: Prepare a series of concentrations of (S)-etoxazole, (R)-etoxazole, and racemic this compound in deionized water containing a small amount of a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading. A control solution containing only water and the surfactant should also be prepared.

  • Treatment: Dip each leaf disc with eggs into the respective test solution for 5-10 seconds.

  • Incubation: Place the treated leaf discs back onto the water-saturated cotton pads in petri dishes and incubate under the same conditions as the mite culture.

  • Data Collection: After 7-10 days, count the number of hatched and unhatched eggs under a stereomicroscope.

  • Data Analysis: Calculate the percentage of egg mortality for each concentration and determine the LC50 value using probit analysis.

Larvicidal Bioassay against Tetranychus urticae

This protocol is based on standard larvicidal bioassay methods.

  • Larva Collection: Collect newly hatched larvae (within 24 hours of emergence) from an untreated egg batch.

  • Preparation of Test Arenas: Place leaf discs on water-saturated cotton pads in petri dishes.

  • Infestation: Transfer a known number of larvae (e.g., 20) onto each leaf disc using a fine brush.

  • Preparation of Test Solutions: Prepare test solutions as described in the ovicidal bioassay protocol.

  • Treatment: Spray the leaf discs with the larvae with the test solutions using a Potter spray tower or a similar device to ensure uniform coverage.

  • Incubation: Incubate the treated arenas under controlled conditions.

  • Data Collection: Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage of larval mortality for each concentration and determine the LC50 value using probit analysis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and biological activity of this compound enantiomers. The significantly higher acaricidal potency of (S)-etoxazole underscores the importance of chirality in pesticide design and development. The provided experimental protocols offer a foundation for researchers to further investigate the properties of these enantiomers, potentially leading to the development of more effective and environmentally benign crop protection solutions. The continued study of the enantioselective properties of pesticides like this compound is essential for advancing the field of agrochemical science.

References

Discovery and developmental history of Etoxazole as an acaricide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Acaricide Etoxazole: Discovery, Development, and Mechanism of Action

Introduction

This compound is a narrow-spectrum, systemic acaricide belonging to the diphenyloxazoline class of chemicals.[1][2] It was developed to combat a wide range of mite species, particularly spider mites, that pose a significant threat to various agricultural crops.[1][3] this compound's distinct mode of action, which differs from many traditional acaricides, makes it a valuable tool in integrated pest management (IPM) and resistance management programs.[4] It primarily acts as a mite growth inhibitor, targeting the non-adult life stages and disrupting the molting process. This guide provides a comprehensive overview of the discovery, developmental timeline, chemical properties, mechanism of action, biological efficacy, and toxicological profile of this compound.

Discovery and Developmental History

This compound was discovered in the 1980s by Yashima Chemical Industry Co., Ltd. (now Kyoyu Agri Co., Ltd) in Japan. After extensive research and development, it was first reported in 1994 and subsequently launched for commercial use in Japan in 1998. Developed as a new-generation acaricide, it represented a novel chemical class for mite control. Its unique structure and mode of action provided an alternative to existing products, addressing the growing concern of mite resistance to older acaricides. This compound is now sold under various trade names globally, including Zeal® and TetraSan® 5 WDG, for use on crops like cotton, fruits, vegetables, and ornamentals.

Chemical Profile and Synthesis

This compound is an organofluorine compound characterized by a 2,4-diphenyl-1,3-oxazoline core structure. This central scaffold is critical for its biological activity.

Physicochemical Properties
PropertyValueReference
IUPAC Name (RS)-5-tert-butyl-2-[2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenetole
CAS Number 153233-91-1
Molecular Formula C21H23F2NO2
Molecular Weight 359.4 g/mol
Physical State White crystalline powder
Melting Point 101-102 °C
Water Solubility Insoluble
LogP (Kow) 5.59 (at 25 °C)
Vapor Pressure 1.1 x 10⁻⁸ Pa (at 25 °C)
Stability Stable in alkali; hydrolytically stable at pH 7 (half-life 161 days), but degrades more rapidly at pH 5 (half-life 9.6 days).
Commercial Synthesis

The commercial production of this compound centers on the construction of the diphenyl oxazoline derivative. A common synthetic pathway involves the reaction of a substituted aminoalcohol intermediate with 2,6-difluorobenzoyl chloride to form an amidoalcohol. This intermediate is then treated with a chlorinating agent, such as thionyl chloride, to convert the hydroxyl group into a chlorine atom. The final step is an intramolecular cyclization reaction, typically induced by a base like sodium hydroxide, where the amide oxygen displaces the chlorine atom to form the 1,3-oxazoline ring.

Mode of Action: Chitin Biosynthesis Inhibition

This compound's acaricidal activity stems from its ability to inhibit chitin biosynthesis, classifying it under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 10B. Chitin is a crucial polymer of N-acetylglucosamine that provides structural integrity to the exoskeleton of arthropods.

By inhibiting chitin synthesis, this compound disrupts the molting process (ecdysis), which is essential for the growth and development of immature mites. Consequently, it is highly effective against eggs (ovicidal activity), larvae, and nymphs, but not against adult mites. Treated larvae and nymphs are unable to form a new cuticle properly, leading to mortality during the molt. While it does not kill adult mites, this compound has been shown to have a strong sterilizing effect on treated adult females, preventing them from laying viable eggs. Studies have suggested that the specific molecular target may be the enzyme chitin synthase 1.

G cluster_pathway Chitin Biosynthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Precursor) ChitinSynthase Chitin Synthase Enzyme UDP_GlcNAc->ChitinSynthase Substrate ChitinPolymer Chitin Polymer ChitinSynthase->ChitinPolymer Catalysis Cuticle New Cuticle Formation ChitinPolymer->Cuticle Molt Successful Molting Cuticle->Molt This compound This compound This compound->Inhibition Inhibition->ChitinSynthase  Inhibition

This compound inhibits the Chitin Synthase enzyme.

Structure-Activity Relationship (SAR)

The acaricidal efficacy of this compound is intrinsically linked to its 2,4-diphenyl-1,3-oxazoline structure. Research into analogues has elucidated key structural requirements for activity:

  • 2-Phenyl Ring (Part A): The presence of 2,6-difluoro substitution on this ring is critical for high acaricidal activity.

  • 4-Phenyl Ring (Part C): The substituents on this ring significantly influence efficacy. The 4-(tert-butyl) and 2-ethoxy groups in this compound are optimized for potent activity.

  • Oxazoline Ring (Part B): This central heterocyclic ring acts as the core scaffold.

Numerous studies have synthesized and tested analogues by modifying the substituents on the 4-phenyl ring. For instance, replacing the ethoxy group with other short-chain alkyl ethers has been shown to produce compounds with even greater larvicidal and ovicidal activity than this compound itself, highlighting the potential for further optimization.

Biological Activity and Efficacy

This compound demonstrates high efficacy against a variety of economically important spider mites, including the two-spotted spider mite (Tetranychus urticae), carmine spider mite (Tetranychus cinnabarinus), and citrus red mite (Panonychus citri). Its effectiveness is most pronounced on eggs and immature stages, providing long-lasting residual control, often for up to 50 days.

Comparative Efficacy (LC₅₀)

The following table summarizes the lethal concentration (LC₅₀) values for this compound and its analogues against the carmine spider mite (Tetranychus cinnabarinus), demonstrating its high potency.

CompoundLife StageLC₅₀ (mg/L)Reference
This compound Larvae0.0145
This compound Eggs0.02
Analogue Ic (n-propyl ether) Larvae0.0015
Analogue Ic (n-propyl ether) Eggs0.0008

In addition to its primary acaricidal function, this compound also shows insecticidal activity against certain pests like aphids, the green rice leafhopper, and the diamondback moth.

Toxicological Profile

This compound exhibits low acute toxicity to mammals. Toxicological studies are crucial for establishing safe handling and application procedures.

Mammalian Toxicity
MetricSpeciesValueReference
Acute Oral LD₅₀ Rat>5000 mg/kg bw
Acute Dermal LD₅₀ Rat>2000 mg/kg bw
Acute Inhalation LC₅₀ Rat>1.09 mg/L
Skin Irritation RabbitNon-irritating
Eye Irritation RabbitNon-irritating
Dermal Sensitization Guinea PigNot a sensitizer
Acceptable Daily Intake (ADI) Human0.04 mg/kg bw/day

Repeated-dose studies in mice, rats, and dogs have identified the liver as the primary target organ. This compound is not considered to be genotoxic or carcinogenic. While developmental studies in rats and rabbits showed no major toxicity, some studies noted increased pup mortality during lactation at high doses, suggesting that the young may be more sensitive.

Resistance Development

As with any effective pesticide, the development of resistance is a concern. Mite populations have a high potential to develop resistance due to their short generation times. Strains of mites with significant resistance to this compound have been identified, with LC₅₀ values more than 100,000 times greater than those of susceptible strains. This underscores the critical need for robust resistance management strategies, such as rotating this compound with acaricides that have different modes of action.

Experimental Protocols

The elucidation of this compound's mode of action relied on specific biochemical assays. A key experiment is the in vitro chitin biosynthesis inhibition assay.

Protocol: In Vitro Chitin Biosynthesis Inhibition Assay

This protocol is based on methodologies used to confirm chitin synthesis inhibition in insects.

Objective: To quantify the inhibitory effect of this compound on the incorporation of a radiolabeled precursor into chitin in isolated insect integument.

Methodology:

  • Tissue Preparation: Integument (skin) samples are dissected from the larval stage of a model insect, such as the fall armyworm (Spodoptera frugiperda).

  • Incubation: The tissue samples are placed in a suitable incubation medium.

  • Treatment: Samples are exposed to varying concentrations of this compound (and a control solvent). A known chitin synthesis inhibitor, such as triflumuron, is often used as a positive control.

  • Radiolabeling: A radiolabeled chitin precursor, typically [¹⁴C]N-acetyl-D-glucosamine, is added to the medium.

  • Incubation Period: The tissues are incubated for a set period (e.g., several hours) to allow for the incorporation of the radiolabel into newly synthesized chitin.

  • Extraction: The reaction is stopped, and the tissues are treated with a strong alkali (e.g., potassium hydroxide) at a high temperature. This process digests proteins and other tissues but leaves the alkali-insoluble chitin polymer intact.

  • Quantification: The remaining chitin is collected, and the amount of incorporated radioactivity is measured using liquid scintillation counting.

  • Analysis: The level of inhibition is calculated by comparing the radioactivity in this compound-treated samples to the control. Dose-response curves are generated to determine the I₅₀ value (the concentration required to inhibit 50% of chitin synthesis).

G cluster_workflow Experimental Workflow: Chitin Synthesis Assay A 1. Dissect Larval Integument B 2. Incubate Tissue in Medium A->B C 3. Add this compound at Varying Concentrations B->C D 4. Add [14C]N-acetyl-D-glucosamine (Radiolabeled Precursor) C->D E 5. Incubate for 4-24 hours D->E F 6. Stop Reaction & Digest Tissue (Hot KOH Treatment) E->F G 7. Isolate Alkali-Insoluble Chitin F->G H 8. Quantify Radioactivity (Scintillation Counting) G->H I 9. Calculate % Inhibition & Determine I50 Value H->I

Workflow for the in-vitro chitin biosynthesis assay.

Conclusion

This compound represents a significant development in the field of acaricides. Its discovery introduced a novel chemical class with a specific and effective mode of action against mite pests. By inhibiting chitin biosynthesis, it provides excellent control of mite eggs and immature stages, offering long residual activity. While its low mammalian toxicity makes it a relatively safe option, the potential for rapid resistance development necessitates its careful inclusion in integrated resistance management programs. The continued study of its structure-activity relationships may lead to the development of even more potent and selective acaricides in the future.

References

Etoxazole: An In-depth Technical Examination of Mechanisms Beyond Chitin Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of the acaricide etoxazole, with a specific focus on documented and potential mechanisms that extend beyond its primary role as a chitin synthesis inhibitor. While its efficacy in disrupting the moulting process in mites is well-established, emerging research in non-target organisms suggests a broader range of cellular and metabolic effects. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the complex biological interactions through signaling and workflow diagrams.

Primary Mode of Action: Chitin Synthesis Inhibition

This compound is a diphenyloxazoline derivative that effectively controls mites by inhibiting the synthesis of chitin, a vital component of the arthropod exoskeleton.[1] This mode of action disrupts the embryogenesis of mite eggs and the moulting process from juvenile to adult stages.[1] Consequently, this compound is highly effective against eggs, larvae, and nymphs, but not adult mites.[2][3] However, it does exhibit a sterilizing effect on female adult mites, reducing the viability of laid eggs.[4] The target site for this action is believed to be the glycosyltransferase chitin synthase 1 (CHS1).

Quantitative Efficacy and Target Affinity Data

The potency of this compound as a chitin synthesis inhibitor is reflected in its low lethal concentration (LC50) values against various mite and insect species. Furthermore, studies on its enantiomers have provided insights into its binding affinity.

Table 1: Comparative Efficacy (LC50) of this compound Against Various Pest Species

SpeciesStrainLC50 (mg/L)Reference
Tetranychus cinnabarinus (eggs)Susceptible0.013
Tetranychus cinnabarinus (nymphs)Susceptible0.025
Tetranychus cinnabarinus (nymphs)Resistant0.031
Spodoptera exiguaSusceptible0.038
Spodoptera exiguaResistant0.046
Plutella xylostellaSusceptible0.22
Plutella xylostellaResistant0.35
Aphis craccivoraSusceptible0.15
Aphis craccivoraResistant0.23

Table 2: Enantiomer-Specific Binding Affinity and Activity

ParameterS-etoxazoleR-etoxazoleReference
Acaricidal Activity vs. T. cinnabarinus eggs (relative to R-etoxazole) ~279.63x higher1x
Acaricidal Activity vs. T. cinnabarinus adults (relative to R-etoxazole) ~5x higher1x
Binding Affinity to Chitin Synthase 1 (Kd) 1.25 µM2.14 µMACS Publications
Binding Energy (Molecular Docking) -8.6 kcal/mol-8.1 kcal/molACS Publications

Alternative Modes of Action in Non-Target Organisms

Recent studies, primarily in vertebrate and non-arthropod invertebrate systems, have revealed that this compound can induce significant biological effects unrelated to chitin synthesis. These findings suggest potential secondary or off-target mechanisms that could be relevant for broader toxicological assessments and future research.

Mitochondria-Mediated Apoptosis and Disruption of Cellular Signaling

A pivotal study on porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells demonstrated that this compound can induce programmed cell death (apoptosis) through a mitochondria-dependent pathway. Exposure to micromolar concentrations of this compound led to a decrease in cell proliferation, viability, and migration. The mechanism involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.

Furthermore, this study revealed that this compound exposure activates pro-apoptotic proteins and proteins associated with endoplasmic reticulum (ER) stress. Critically, it was also found to alter key cellular signaling cascades, specifically the PI3K/AKT and MAPK pathways, which are central to cell survival, proliferation, and stress responses.

Etoxazole_Apoptosis_Pathway cluster_cell Intracellular Space This compound This compound Cell Cell Membrane Mitochondrion Mitochondrion This compound->Mitochondrion Disruption of Membrane Potential ER Endoplasmic Reticulum This compound->ER ER Stress PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Alteration MAPK MAPK Pathway This compound->MAPK Alteration Pro_Apoptotic Pro-Apoptotic Proteins Mitochondrion->Pro_Apoptotic Activation Pro_Apotic Pro_Apotic Survival Cell Survival & Proliferation PI3K_AKT->Survival Promotes MAPK->Survival Promotes Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Signaling_Pathways cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK Pathway PI3K PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival, Proliferation, Anti-Apoptosis AKT->Cell_Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival This compound This compound This compound->AKT alters This compound->ERK alters

Caption: Disruption of PI3K/AKT and MAPK signaling by this compound.

Induction of Systemic Metabolic Stress

An NMR-based metabolomics study on the earthworm Eisenia fetida revealed that sublethal exposure to this compound induces significant and widespread changes to the organism's metabolic profile. After 14 days of exposure, 20 distinct metabolites were significantly altered, indicating a systemic response to the chemical.

The affected metabolic pathways are fundamental to cellular function and include:

  • Energy Conversion: Suggesting an impact on mitochondrial function or ATP production.

  • Protein and Amino Acid Synthesis/Metabolism: Indicating disruption of basic cellular building blocks and enzymatic processes.

  • Carbohydrate Metabolism: Pointing to altered energy storage and utilization.

  • Nucleic Acid and DNA Synthesis: Implying potential effects on cell division and genetic integrity.

These findings suggest that this compound's toxicity in this non-target organism is not limited to a single target site but rather involves a broad disruption of metabolic homeostasis.

Detailed Experimental Protocols

The methodologies employed in the key studies cited provide a framework for investigating these alternative modes of action.

Protocol 1: Assessment of Mitochondria-Mediated Apoptosis (Adapted from study on porcine cells)
  • Cell Culture and Treatment:

    • Porcine trophectoderm (pTr) or uterine luminal epithelial (pLE) cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in multi-well plates and grown to a specified confluency (e.g., 80%).

    • This compound, dissolved in a suitable solvent like DMSO, is added to the culture media at various final concentrations (e.g., 0, 2, 4, 6, and 9 µM). A vehicle control (DMSO only) is included.

    • Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

  • Cell Viability and Proliferation Assays:

    • Cell Viability (MTT Assay): After treatment, MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and absorbance is measured spectrophotometrically.

    • Cell Proliferation (BrdU Assay): A BrdU cell proliferation ELISA kit is used according to the manufacturer's instructions to measure DNA synthesis.

  • Analysis of Apoptosis (Flow Cytometry):

    • Treated and control cells are harvested and washed with PBS.

    • Cells are stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

    • Samples are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are scored as late apoptotic/necrotic.

  • Measurement of Mitochondrial Membrane Potential (MMP):

    • Cells are stained with a cationic dye such as JC-1.

    • In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers that fluoresce green.

    • The shift from red to green fluorescence is quantified using fluorescence microscopy or flow cytometry.

  • Western Blot Analysis for Signaling Proteins:

    • Protein lysates are collected from treated and control cells.

    • Protein concentrations are determined (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of AKT and ERK, pro-apoptotic proteins like Bax, cleaved caspase-3).

    • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Analysis A1 Seed Cells in Multi-well Plates A2 Culture to Target Confluency A1->A2 A3 Treat with this compound (various concentrations & times) A2->A3 B1 Harvest Cells A3->B1 B2 Stain with Annexin V-FITC & PI B1->B2 B3 Acquire Data on Flow Cytometer B2->B3 B4 Gate Populations (Live, Apoptotic, Necrotic) B3->B4

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Protocol 2: NMR-Based Metabolomics for Assessing Metabolic Disruption (Adapted from study on E. fetida)
  • Organism Exposure:

    • Earthworms (Eisenia fetida) are acclimated in artificial soil.

    • This compound is mixed into the soil at various concentrations (e.g., 0, 10, 50, 100 mg/kg dry weight soil).

    • Earthworms are exposed to the treated soil for specified durations (e.g., 2 and 14 days).

  • Metabolite Extraction:

    • After exposure, earthworms are removed, rinsed, and flash-frozen in liquid nitrogen.

    • The frozen tissue is homogenized.

    • Metabolites are extracted using a solvent system (e.g., methanol/dichloromethane/water in a 2:2:1 v/v/v ratio) to separate polar and nonpolar compounds.

    • The mixture is centrifuged, and the supernatant (containing metabolites) is collected and lyophilized.

  • NMR Sample Preparation:

    • The dried extract is reconstituted in a phosphate buffer solution (e.g., 100 mM, pH 7.4) prepared in D2O (deuterium oxide).

    • An internal standard (e.g., TSP or DSS) is added for chemical shift referencing and quantification.

    • The solution is transferred to an NMR tube.

  • NMR Data Acquisition:

    • ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • A standard one-dimensional pulse sequence with water suppression is used (e.g., NOESYPR1D or CPMG).

    • Key parameters like acquisition time, relaxation delay, and number of scans are optimized for resolution and signal-to-noise ratio.

  • Data Processing and Statistical Analysis:

    • The raw NMR data (Free Induction Decays) are Fourier transformed, phase-corrected, and baseline-corrected.

    • The spectra are referenced to the internal standard.

    • The spectral data is binned into small integral regions.

    • The binned data is normalized (e.g., to total spectral intensity) to account for concentration differences.

    • Multivariate statistical analysis (e.g., Principal Component Analysis - PCA, Orthogonal Projections to Latent Structures Discriminant Analysis - OPLS-DA) is performed to identify spectral regions (and thus metabolites) that differ significantly between control and treated groups.

    • Significant metabolites are identified using 2D NMR techniques or by comparison to spectral databases (e.g., HMDB, BMRB).

    • Pathway analysis (e.g., using KEGG) is performed on the identified metabolites to determine which metabolic pathways are most affected.

Metabolomics_Workflow cluster_exp Experimental Phase cluster_data Data Acquisition & Analysis A1 Organism Exposure (this compound vs. Control) A2 Sample Collection & Quenching Metabolism A1->A2 A3 Metabolite Extraction A2->A3 A4 NMR Sample Preparation (Buffer, D2O, Standard) A3->A4 B1 1H NMR Data Acquisition A4->B1 B2 Spectral Processing (FT, Phasing, Baseline) B1->B2 B3 Multivariate Analysis (PCA, OPLS-DA) B2->B3 B4 Metabolite Identification & Pathway Analysis B3->B4

Caption: General workflow for an NMR-based metabolomics study.

Conclusion and Future Directions

While the primary mode of action of this compound remains unequivocally the inhibition of chitin synthesis in target mite species, compelling evidence from non-target organisms points to additional mechanisms that warrant further investigation. The induction of mitochondria-mediated apoptosis, alteration of critical cell survival pathways like PI3K/AKT and MAPK, and the triggering of systemic metabolic stress represent significant biological effects.

A critical gap in the current understanding is the absence of studies confirming these alternative mechanisms in mites or other arthropods. Future research should aim to bridge this gap by applying the methodologies detailed here—such as apoptosis assays and metabolomic profiling—directly to pest species like Tetranychus urticae. Such studies would not only provide a more complete picture of this compound's mode of action but could also inform resistance management strategies and the development of next-generation acaricides with potentially novel or multiple target sites.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Etoxazole and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies employed in the analysis of the acaricide Etoxazole and its various metabolites. The document details the mass spectrometry and nuclear magnetic resonance spectroscopy techniques used for the identification and quantification of these compounds in diverse matrices. Experimental protocols are outlined, and quantitative data are presented in structured tables for ease of reference. Furthermore, logical workflows and metabolic pathways are visualized through diagrams to facilitate a deeper understanding of the analytical processes.

Introduction to this compound and its Metabolism

This compound is a widely used acaricide and insecticide that functions by inhibiting chitin biosynthesis in mites and insects.[1] Its application in agriculture leads to the formation of various metabolites in the environment, such as in soil, water, and crops, as well as in biological systems. The identification and quantification of this compound and its metabolites are crucial for environmental monitoring, residue analysis, and understanding its toxicological profile. Spectroscopic techniques, particularly mass spectrometry and nuclear magnetic resonance, are indispensable tools for these analytical challenges.

Metabolic transformations of this compound primarily involve dehydrogenation, hydrolysis, and oxidation of the parent compound (M0).[2] These processes lead to a range of metabolites, designated with "M" or "R" prefixes, which have been identified in various studies.

Mass Spectrometry Analysis

Mass spectrometry, coupled with chromatographic separation techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), is the cornerstone for the analysis of this compound and its metabolites.

Key Metabolites and their Mass Spectral Data

Numerous metabolites of this compound have been identified, and their mass spectral data are crucial for their detection and characterization. The metabolites are often formed through processes like dehydrogenation, hydrolysis, and oxidation.[2]

Table 1: Mass Spectrometry Data for this compound and its Identified Metabolites

CompoundMolecular Formula[M+H]+ (m/z)Key Fragment Ions (m/z)Analytical MethodReference
This compound (M0) C₂₁H₂₃F₂NO₂360.1770177, 141UPLC-QTOF/MS, LC-MS/MS[2][3]
M1 (Dehydrogenation) C₂₁H₂₁F₂NO₂358.1615177, 141UPLC-QTOF/MS
M2 (Hydrolysis) C₁₉H₂₀F₂N₂O₃377.1415221, 141UPLC-QTOF/MS
M3 (Oxidation) C₂₁H₂₃F₂NO₃376.1721177, 141UPLC-QTOF/MS
M4 (Oxidation) C₂₁H₂₃F₂NO₃376.1721Not specifiedUPLC-QTOF/MS
M5 (Oxidation) C₂₁H₂₃F₂NO₃376.1721Not specifiedUPLC-QTOF/MS
R-4 Not specifiedNot specifiedNot specifiedLC-MS/MS
R-7 Not specifiedNot specifiedNot specifiedLC-MS/MS
R-8 Not specified238165, 147LC-MS/MS
R-11 Not specifiedNot specifiedNot specifiedLC-MS/MS
R-13 C₂₁H₂₁F₂NO₂358274, 141LC-MS/MS

Note: Specific fragment ion data for all metabolites are not publicly available in the reviewed literature.

Experimental Protocols for Mass Spectrometry

This method is highly effective for identifying unknown metabolites in complex matrices like soil and citrus.

  • Sample Preparation (QuEChERS-based):

    • Homogenize 10 g of the sample with 10 mL of acetonitrile.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex, and centrifuge.

    • Take a 1 mL aliquot of the supernatant and subject it to dispersive solid-phase extraction (d-SPE) with 150 mg MgSO₄ and 25 mg primary secondary amine (PSA).

    • Vortex, centrifuge, and filter the supernatant for analysis.

  • Instrumentation:

    • UPLC System: Waters ACQUITY UPLC

    • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Mass Spectrometer: Waters Q-TOF Premier

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

This technique is used for the sensitive and selective quantification of known metabolites.

  • Sample Preparation:

    • Extract 5 g of soil with a mixture of acetone and 0.05% acetic acid (9:1, v/v).

    • Evaporate the acetone and dilute the aqueous extract with the appropriate mobile phase.

  • Instrumentation:

    • LC System: Agilent 1200 Series HPLC

    • Column: Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)

    • Mobile Phase: Gradient of 0.1% formic acid in water and methanol.

    • Mass Spectrometer: AB SCIEX 5500 QTrap

    • Ionization Mode: ESI, positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Fragmentation Pathway of this compound

The fragmentation of this compound in the mass spectrometer provides characteristic ions that are used for its identification and for elucidating the structures of its metabolites.

Etoxazole_Fragmentation This compound This compound [M+H]+ = 360.1770 Fragment1 m/z = 177 This compound->Fragment1 Loss of C10H11F2N Fragment2 m/z = 141 This compound->Fragment2 Loss of C11H13O2

Caption: Fragmentation pathway of this compound in positive ion ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of molecules and is particularly useful in metabolomics studies to understand the broader metabolic impact of a compound.

NMR Data for this compound and Metabolite R13

While comprehensive NMR data for all metabolites are scarce, data for the parent compound and the significant metabolite R13 have been reported.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Metabolite R13 in CDCl₃

Assignment This compound ¹H NMR This compound ¹³C NMR Metabolite R13 ¹H NMR
Aromatic-H6.8 - 7.5 (m)110 - 1606.96 - 8.33 (m)
O-CH₂-CH₃4.05 (q)64.04.18 - 4.23 (q)
O-CH₂-CH₃1.45 (t)14.21.52 - 1.56 (t)
C(CH₃)₃1.35 (s)31.51.31 (s)
Oxazoline-CH5.3 (t)80.0-
Oxazoline-CH₂4.2 - 4.7 (m)70.0-
Oxazole-CH--8.33 (s)

Note: This table presents a summary of the key chemical shifts. Detailed assignments can be found in the cited literature.

Experimental Protocol for NMR-Based Metabolomics

NMR-based metabolomics can be used to investigate the sublethal responses of organisms to this compound exposure.

  • Sample Preparation (for earthworm tissue):

    • Lyophilize the tissue sample.

    • Extract metabolites using a methanol/water or methanol/dichloromethane/water solvent system.

    • Centrifuge and collect the supernatant.

    • Lyophilize the supernatant and reconstitute in a phosphate buffer (pH 7.4) containing D₂O and a chemical shift reference standard (e.g., DSS).

  • Instrumentation:

    • NMR Spectrometer: 600 MHz spectrometer (e.g., Varian)

    • Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) for suppression of macromolecule signals.

    • Data Processing: Fourier transformation, phasing, and baseline correction using appropriate software (e.g., Chenomx).

UV-Vis Spectroscopy

No significant public data on the UV-Vis absorption spectra of this compound or its metabolites were found during the literature review for this guide. HPLC methods with Diode Array Detection (DAD) are used, suggesting that this compound has a chromophore that absorbs in the UV range, but specific absorption maxima and molar absorptivity values are not well-documented in publicly accessible databases.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound and its metabolites.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample (Soil, Water, Crop, Tissue) Extraction Extraction (Acetonitrile, etc.) Sample->Extraction Cleanup Clean-up (SPE or d-SPE) Extraction->Cleanup LC Liquid Chromatography (UPLC/HPLC) Cleanup->LC NMR NMR Spectroscopy (for structural elucidation) Cleanup->NMR MS Mass Spectrometry (QTOF or QqQ) LC->MS Identification Metabolite Identification (Accurate Mass & Fragmentation) MS->Identification Quantification Quantification (MRM) MS->Quantification Structural_Elucidation Structural Elucidation (NMR data) NMR->Structural_Elucidation

Caption: General analytical workflow for this compound and its metabolites.

Metabolic_Pathway This compound This compound (M0) Dehydrogenation Dehydrogenation This compound->Dehydrogenation Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation M1 Metabolite M1 Dehydrogenation->M1 M2 Metabolite M2 Hydrolysis->M2 M3_M5 Metabolites M3-M5 Oxidation->M3_M5

Caption: Simplified metabolic pathway of this compound.

Conclusion

The spectroscopic analysis of this compound and its metabolites is a complex but essential task for ensuring environmental and food safety. This guide has summarized the key spectroscopic techniques, provided available quantitative data, and outlined the experimental protocols. Mass spectrometry, particularly when coupled with UPLC, stands out as the primary tool for both the identification and quantification of these compounds. While NMR provides invaluable structural information, its application is currently limited by the availability of reference standards for the various metabolites. Future research should focus on the synthesis and isolation of these metabolites to enable more comprehensive spectroscopic characterization.

References

Etoxazole Degradation: A Technical Guide to Identification and Characterization of its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoxazole is a widely used acaricide and insecticide that effectively controls mite populations in various agricultural settings. Understanding its environmental fate and the nature of its degradation products is paramount for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the identification and characterization of this compound's degradation products. It details the experimental methodologies for their analysis, presents quantitative data on their formation, and elucidates the primary degradation pathways.

I. Identification and Characterization of Degradation Products

This compound undergoes degradation in the environment through several mechanisms, including aerobic and anaerobic metabolism in soil and water, hydrolysis, and photolysis. These processes result in a range of degradation products, often designated with "R-" or "M-" codes in regulatory studies. The following table summarizes the key identified metabolites, their chemical names, and molecular structures where available.

DesignationChemical NameMolecular FormulaStructure
This compound (RS)-5-tert-butyl-2-[2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenetole C₂₁H₂₃F₂NO₂
alt text
R-22-(2,6-difluorophenyl)-4-[2-ethoxy-4-(1-hydroxymethyl-1-methylethyl)phenyl]-4,5-dihydrooxazoleC₂₁H₂₃F₂NO₃Structure not explicitly found in a readily available format.
R-3Not explicitly named in the search results.Not explicitly found in the search results.Structure not explicitly found in a readily available format.
R-4N-[(1RS)-1-(4-tert-butyl-2-ethoxyphenyl)-2-hydroxyethyl]-2,6-difluorobenzamide[1]C₂₁H₂₅F₂NO₃Crystal structure has been determined.[2]
R-6N-(2,6-difluorobenzoyl)-2-amino-2-[2-ethoxy-4-(1′-hydroxymethyl-1′-methylethyl)phenyl]ethanolC₂₁H₂₅F₂NO₄Structure not explicitly found in a readily available format.
R-7(2RS)-2-amino-2-(4-tert-butyl-2-ethoxyphenyl)ethyl 2,6-difluorobenzoate[1]C₂₁H₂₅F₂NO₃Structure not explicitly found in a readily available format.
R-8Not explicitly named in the search results.Not explicitly found in the search results.Structure not explicitly found in a readily available format.
R-112,6-difluorobenzoic acidC₇H₄F₂O₂Structure is that of 2,6-difluorobenzoic acid.
R-12Not explicitly named in the search results.Not explicitly found in the search results.Structure not explicitly found in a readily available format.
R-134-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)oxazole[3]C₂₁H₂₁F₂NO₂Crystal structure has been determined.[4]
R-14Structure is reported to be similar to R-7.Not explicitly found in the search results.Structure not explicitly found in a readily available format.
R-15Not explicitly named in the search results.Not explicitly found in the search results.Structure not explicitly found in a readily available format.
R-162-(2,6-difluorophenyl)-4-[2-ethoxy-4-(1-hydroxycarbonyl-1-methylethyl)phenyl]-4,5-dihydrooxazoleC₂₁H₂₁F₂NO₄Structure not explicitly found in a readily available format.
R-242-amino-2-(2-ethoxy-4-(1′-hydroxymethyl-1′-methylethyl)phenyl)ethanolC₁₄H₂₃NO₃Structure not explicitly found in a readily available format.
Met 12-amino-2-(2-ethoxy-4-(1′-hydroxycarbonyl-1′-methylethyl)phenyl)ethanolC₁₄H₂₁NO₄Structure not explicitly found in a readily available format.
Met 44-(4-tert-butyl-2-ethoxyphenol)-2-(2,6-difluorophenyl)-oxazoleC₂₁H₂₁F₂NO₃Structure not explicitly found in a readily available format.
M1, M2, M3, M4, M5Dehydrogenation, hydrolysis, and oxidation products of this compound.Varies.Specific structures for this series are not fully detailed in the provided search results.

II. Quantitative Data on this compound Degradation

The degradation rate of this compound and the formation of its metabolites are highly dependent on environmental conditions. The following tables summarize the available quantitative data.

Table 2.1: Half-life of this compound under Various Conditions
ConditionMatrixHalf-life (t₁/₂)Reference(s)
Hydrolysis
pH 5Water~10 days at 20°C; 9.6 days
pH 7Water161 days at 20°C
pH 9Water165 days at 20°C
Photolysis
pH 9 bufferWater15.9–17.4 days
Metabolism
AerobicSoil9.9 to 10.6 days
AnaerobicSoil101-112 days
AerobicWater/Sediment108-142 days
AnaerobicAquatic133-142 days
Field Dissipation
Bare ground (California)Soil6.2 days
Bare ground (Mississippi)Soil0.8 days
Bare ground (Utah)Soil11.4 days
Table 2.2: Formation of Major Degradation Products (% of Total Applied Radioactivity - TAR)
Degradation ProductConditionMatrixMaximum % TARTime to Max % TARReference(s)
R-7AerobicSoil11.5–21.6%7 days
R-8AerobicSoil44.8%60 days
R-13AerobicSoil10.9–11.7%60 days
R-8AnaerobicSoil>10%-
R-11AnaerobicSoil>10%-
R-4AnaerobicWater>10%-
R-11AnaerobicWater>10%-
R-3Photolysis (pH 9)WaterMajor-
R-11Photolysis (pH 9)WaterMajor-
R-12Photolysis (pH 9)WaterMajor-
R-15Photolysis (pH 9)WaterMajor-

III. Experimental Protocols

The identification and quantification of this compound and its degradation products typically involve extraction from the sample matrix, cleanup to remove interfering substances, and analysis by chromatographic and spectrometric techniques.

Sample Preparation

Soil Samples:

  • Extraction: Soil samples (e.g., 20 g) are typically extracted with acetone, followed by a mixture of acetone and 0.05% aqueous acetic acid (9:1, v/v). The extraction is often performed by shaking or sonication.

  • Cleanup: For some analyses, a liquid-liquid partition into hexane is performed. Further cleanup is achieved using solid-phase extraction (SPE) with cartridges such as Florisil and Silica Gel.

Water Samples:

  • Extraction: Water samples (e.g., 15 mL) can be extracted with a mixture of methanol and water (90:10, v/v) containing 10 mM ammonium bicarbonate by shaking or vortexing.

  • Cleanup: The extracts are typically centrifuged, and the supernatant is diluted with a methanol/water mixture (50:50, v/v) prior to analysis.

Plant Matrices:

  • Extraction: Plant materials are commonly extracted with acetonitrile or acetone.

  • Cleanup: A charcoal-celite cartridge or other SPE sorbents can be used for the cleanup of raw extracts.

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

  • Columns: Reversed-phase columns, such as C18 (e.g., Oyster ODS-3), are commonly used. For chiral separations, columns like Lux Cellulose-1, Lux Cellulose-3, Chiralpak IC, and Chiralpak AD are employed.

  • Mobile Phase: For reversed-phase chromatography, mixtures of acetonitrile, methanol, and water, often with additives like formic acid or ammonium formate, are used. For normal-phase chiral separations, hexane/isopropanol is a common mobile phase.

  • Detection: Photodiode array (PDA) detectors are used for UV-Vis detection. However, mass spectrometry is the preferred method for sensitive and selective detection.

Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used for the analysis of this compound and its metabolites.

  • Mass Analyzers: Tandem mass spectrometry (MS/MS) with triple quadrupole or ion trap analyzers is used for quantification, providing high selectivity through multiple reaction monitoring (MRM). High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF), is employed for the identification and structural elucidation of unknown metabolites.

Gas Chromatography (GC):

  • Detection: GC coupled with a mass selective detector (MSD) is used for the analysis of this compound and some of its metabolites, particularly after a cleanup procedure involving SPE.

IV. Degradation Pathways and Experimental Workflows

The degradation of this compound proceeds through several key transformations, including hydrolysis of the oxazoline ring, oxidation, and cleavage of the molecule.

Degradation Pathways

The following diagram illustrates the proposed major degradation pathways of this compound based on the identified metabolites.

Etoxazole_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_cleavage Cleavage & Further Degradation This compound This compound R7 R-7 This compound->R7 Acidic pH R4 R-4 This compound->R4 Neutral/Basic pH R13 R-13 This compound->R13 Other_Metabolites Other Metabolites (R-2, R-6, R-8, R-12, R-14, R-15, etc.) This compound->Other_Metabolites R11 R-11 (2,6-difluorobenzoic acid) R7->R11 R4->R11 R13->Other_Metabolites

Caption: Proposed degradation pathways of this compound via hydrolysis, oxidation, and cleavage.

Experimental Workflow

The general workflow for the analysis of this compound degradation products is depicted below.

Experimental_Workflow Start Sample Collection (Soil, Water, Plant) Extraction Extraction (e.g., Acetone, Acetonitrile) Start->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis LCMS LC-MS/MS or UPLC-QTOF/MS Analysis->LCMS Liquid Samples GCMS GC-MS Analysis->GCMS Volatile Analytes Data Data Analysis (Identification & Quantification) LCMS->Data GCMS->Data

Caption: General experimental workflow for this compound degradation product analysis.

Conclusion

This technical guide has provided a comprehensive overview of the degradation of this compound, focusing on the identification, characterization, and quantification of its various byproducts. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the fields of environmental science, analytical chemistry, and drug development. A thorough understanding of the fate of this compound in the environment is essential for its responsible use and for the development of safer and more sustainable agricultural practices. Further research is warranted to fully elucidate the structures of all minor degradation products and to assess their potential toxicological significance.

References

Methodological & Application

Application Note: Analysis of Etoxazole Residues in Agricultural Commodities using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Etoxazole is a widely used acaricide that effectively controls mites on a variety of agricultural commodities. Its use, however, necessitates sensitive and reliable analytical methods to monitor its residues and ensure compliance with regulatory limits. This application note details a robust and validated method for the determination of this compound residues in various agricultural products, including fruits and vegetables, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol is intended for researchers, scientists, and professionals involved in food safety and drug development.

The methodology is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by HPLC-MS/MS analysis, which provides high selectivity and sensitivity for the quantification of this compound.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is a widely accepted method for the extraction of pesticide residues from food matrices.[1][2]

1.1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) (optional, for highly pigmented samples)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

1.2. Extraction Procedure:

  • Homogenize a representative sample of the agricultural commodity (e.g., 10-15 g).

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of PSA and C18 sorbents (e.g., 150 mg PSA and 150 mg C18). For samples with high pigment content like spinach, GCB can be included.

  • Vortex the d-SPE tube for 1 minute to facilitate the cleanup process.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract.

1.4. Final Sample Preparation:

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

2.1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

2.2. HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. An example gradient is provided in the table below.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

Example HPLC Gradient:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 5 95
10.0 5 95
10.1 95 5

| 12.0 | 95 | 5 |

2.3. MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 360.2. Two common product ions are monitored for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound360.2141.1304.225

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound in various agricultural commodities, compiled from multiple studies.

Table 1: Method Validation Data for this compound in Fruits and Vegetables

CommoditySpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Apples0.0193.42.9[3]
0.1098.44.7[3]
0.5097.42.8[3]
Strawberries0.0195.23.5
0.1096.84.1
0.5097.13.2
Green Beans0.0198.63.6
0.1097.54.2
0.5096.24.4
Citrus (Orange)0.0183-1000.59-11.8

Table 2: Limits of Quantification (LOQ) and Detection (LOD)

CommodityLOQ (mg/kg)LOD (mg/kg)Reference
Fruits and Vegetables0.01Not Reported
Citrus0.01Not Reported
Strawberries0.0003–0.01970.0001–0.0059

Experimental Workflow Visualization

Etoxazole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization of Agricultural Commodity Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction 10g sample Cleanup 3. d-SPE Cleanup (PSA + C18) Extraction->Cleanup Supernatant Filtration 4. Filtration (0.22 µm filter) Cleanup->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Final Extract MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification MRM Data Reporting Result Reporting (mg/kg) Quantification->Reporting

Caption: Workflow for the analysis of this compound residues.

Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound residues in a range of agricultural commodities. The QuEChERS extraction and d-SPE cleanup procedure is efficient in removing matrix interferences, ensuring accurate results. The method has been validated with good recoveries and low limits of quantification, making it suitable for routine monitoring and regulatory compliance testing.

References

Method Development for Etoxazole Detection in Soil and Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etoxazole is a narrow-spectrum systemic acaricide and insecticide belonging to the diphenyloxazoline class of chemicals. It is effective against a variety of mites by inhibiting their molting process.[1] Due to its application in agriculture, it is essential to monitor its presence in environmental matrices like soil and water to assess potential contamination and ensure environmental safety. This document provides detailed methodologies for the extraction and quantification of this compound in soil and water samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

  • Solvents: Acetone, Acetonitrile (MeCN), Methanol (MeOH), Hexane (all pesticide quality or equivalent)

  • Reagents: Acetic acid (glacial), Ammonium bicarbonate, Magnesium sulfate (anhydrous), Sodium chloride, Sodium acetate (anhydrous), Celite 545

  • Water: HPLC grade

  • Solid-Phase Extraction (SPE) Cartridges: Florisil, Charcoal-celite, or other suitable cartridges

  • Filters: 0.45 µm filter membranes, Whatman GF/A glass fiber filter paper

  • Standards: this compound analytical standard of known purity

Experimental Protocols

Sample Preparation: Soil

Two primary methods for the extraction of this compound from soil are presented: a traditional solvent extraction method and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

Method 1: Solvent Extraction

This method is adapted from established EPA protocols for the analysis of this compound and its metabolites.[2][3][4][5]

  • Extraction:

    • Weigh 20-25 g of soil into a glass jar.

    • Add 60-100 mL of acetone and shake vigorously for 10-35 minutes.

    • Filter the extract through a Büchner funnel with Whatman GF/A glass fiber filter paper.

    • Transfer the soil back to the jar and perform a second extraction with a mixture of acetone and 0.05% acetic acid (9:1, v/v), shaking for 10-15 minutes.

    • Filter and combine the extracts.

    • The combined extract can be diluted to a known volume with acetone.

  • Cleanup (Option A - Liquid-Liquid Partitioning):

    • Transfer the acetone extract to a separatory funnel.

    • Add a 5% aqueous sodium chloride solution and partition with hexane.

    • Collect the hexane layer, which contains the this compound.

    • The hexane extract can be further cleaned up using a Florisil SPE cartridge.

  • Cleanup (Option B - SPE):

    • The initial acetone extract can be concentrated and redissolved in a suitable solvent for SPE cleanup.

    • A Florisil SPE column can be conditioned with acetone and hexane. The sample is loaded, and after washing, this compound is eluted with a hexane:acetone mixture.

Method 2: Modified QuEChERS

This method offers a simpler and faster extraction and cleanup process.

  • Extraction:

    • Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (with 1% acetic acid).

    • Add 4-6 g of anhydrous magnesium sulfate and 1-1.5 g of anhydrous sodium chloride or sodium acetate.

    • Shake vigorously for 1-3 minutes and then centrifuge at 4000-5000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the supernatant and transfer it to a d-SPE tube containing magnesium sulfate and a primary secondary amine (PSA) sorbent.

    • Vortex for 1 minute and centrifuge.

    • The cleaned extract is then ready for analysis.

Sample Preparation: Water

For water samples, extraction is typically performed using an organic solvent, followed by an optional cleanup step.

  • Extraction:

    • Take a 15 mL aliquot of the water sample and place it in a 50 mL polypropylene test tube.

    • Add 15 mL of an extraction solvent, such as a mixture of methanol and water (90:10, v/v) containing 10 mM ammonium bicarbonate.

    • Vortex and shake for one minute to extract the sample.

    • Centrifuge the extract at approximately 3500 rpm for 10 minutes.

  • Cleanup (SPE):

    • The supernatant can be diluted with a methanol/water mixture (50/50, v/v) before analysis or further cleaned using an SPE cartridge if necessary. A charcoal-celite cartridge has been shown to be effective for cleaning up aqueous extracts.

Instrumental Analysis

Both HPLC and GC-MS are suitable for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a common technique for this compound analysis.

  • Column: A C18 or other suitable reverse-phase column (e.g., Hypercell ODS, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 45:40:15, v/v/v). For MS compatibility, formic acid can be used instead of phosphoric acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Detector: DAD at 240 nm or MS/MS detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity for this compound determination.

  • Column: Rtx®-200 (30 m x 320 µm, 0.5 µm film thickness) or similar.

  • Carrier Gas: Helium at a flow rate of 2 mL/minute.

  • Injector Temperature: 220°C in splitless mode.

  • Oven Temperature Program: Start at 95°C for 2 min, ramp at 30°C/min to 200°C, then ramp at 20°C/min to 310°C and hold for 5 min.

  • Detector: Mass Spectrometer in Selective Ion Monitoring (SIM) or full scan mode.

Data Presentation

The following table summarizes the performance data of the described methods.

ParameterSoilWaterReference(s)
Limit of Detection (LOD) 0.01 mg/kg-
Limit of Quantification (LOQ) 0.01 - 0.02 mg/kg-
Recovery 70 - 120%-
Relative Standard Deviation (RSD) < 20%-

Note: Data for water samples were not explicitly available in the provided search results.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample Soil Sample soil_extraction Solvent or QuEChERS Extraction soil_sample->soil_extraction water_sample Water Sample water_extraction Solvent Extraction water_sample->water_extraction cleanup SPE or d-SPE Cleanup soil_extraction->cleanup water_extraction->cleanup instrumental_analysis HPLC-DAD/MS or GC-MS cleanup->instrumental_analysis data_analysis Quantification and Data Analysis instrumental_analysis->data_analysis

Caption: Overall experimental workflow for this compound detection.

soil_prep_workflow cluster_solvent Method 1: Solvent Extraction cluster_quechers Method 2: QuEChERS start 20-25g Soil Sample acetone_extraction Extract with Acetone start->acetone_extraction quechers_extraction Extract with Acetonitrile and Salts start->quechers_extraction acid_extraction Extract with Acetone/ Acetic Acid acetone_extraction->acid_extraction combine_extracts Combine Extracts acid_extraction->combine_extracts partition Liquid-Liquid Partition (Hexane) combine_extracts->partition spe_cleanup1 Florisil SPE Cleanup partition->spe_cleanup1 end_node Analysis by HPLC or GC-MS spe_cleanup1->end_node centrifuge1 Centrifuge quechers_extraction->centrifuge1 dspe_cleanup Dispersive SPE Cleanup centrifuge1->dspe_cleanup dspe_cleanup->end_node

Caption: Soil sample preparation workflow.

water_prep_workflow start 15mL Water Sample extraction Extract with MeOH/Water/ Ammonium Bicarbonate start->extraction centrifuge Centrifuge extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_cleanup Optional SPE Cleanup (e.g., Charcoal-Celite) supernatant->spe_cleanup end_node Analysis by HPLC or GC-MS supernatant->end_node Direct Injection spe_cleanup->end_node

Caption: Water sample preparation workflow.

References

Application Note and Protocol: Enantioselective Analysis of Etoxazole Isomers in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Etoxazole is a chiral acaricide widely used in agriculture to control mite populations on various crops.[1][2] Like many chiral pesticides, its enantiomers can exhibit different biological activities, toxicities, and degradation behaviors in the environment.[3][4][5] The (+)-(S)-etoxazole isomer has been shown to have significantly higher ovicidal activity against certain mite species compared to the (-)-(R)-etoxazole isomer. Conversely, the toxicity of the enantiomers can vary between different non-target organisms. Furthermore, the degradation of this compound in the environment is often stereoselective, with the degradation rate of each enantiomer being dependent on the specific environmental matrix, such as soil or different types of fruits. Therefore, an enantioselective analysis of this compound is crucial for a comprehensive environmental risk assessment and to ensure food safety.

This document provides detailed application notes and protocols for the enantioselective analysis of this compound isomers in various environmental matrices, including soil, fruits, and vegetables. The methodologies described herein are based on High-Performance Liquid Chromatography (HPLC) using chiral stationary phases.

Quantitative Data Summary

The following tables summarize the quantitative data for the enantioselective analysis of this compound from various studies.

Table 1: Method Performance for this compound Enantiomer Analysis in Various Matrices

MatrixAnalytical MethodChiral ColumnRecovery (%)RSD (%)LOQ (mg/kg)Reference
Cucumber, Cabbage, Tomato, SoilHPLCLux Cellulose-1, Chiralpak IC, Chiralpak AD80.27 - 102.660.62 - 8.020.05
Orange (pulp, peel, whole)LC-MS/MSChiralpak AD-3R91.0 - 103.10.8 - 5.4 (intraday), 2.0 - 4.8 (interday)≤ 0.005
CitrusHPLCNot Specified83 - 1000.59 - 11.80.01
Apples, Strawberries, Green BeansHPLC-DADNot Specified93.4 - 1022.8 - 4.70.01

Table 2: Stereoselective Degradation of this compound in Environmental Matrices

MatrixFaster Degrading EnantiomerObservationsReference
Grape and Strawberry (Greenhouse)(+)-(S)-etoxazolePreferential dissipation of the (+)-(S) isomer.
Apple and Soils (Open-field)(-)-(R)-etoxazole(-)-(R)-etoxazole degraded faster than its antipode.
Soil, Chlorella, MiceR-etoxazoleR-etoxazole degraded faster than S-etoxazole.
Citrus and Soil(S)-etoxazole(S)-etoxazole degraded faster than its antipode (R)-etoxazole.

Experimental Protocols

This section details the methodologies for sample preparation and chromatographic analysis of this compound enantiomers.

Sample Preparation

A generic sample preparation workflow is illustrated in the diagram below. The specific reagents and conditions may need to be optimized for different matrices.

G cluster_sample_prep Sample Preparation Workflow Sample Environmental Sample (Soil, Fruit, Vegetable) Homogenization Homogenization Sample->Homogenization Grinding/Blending Extraction Extraction (Acetonitrile) Homogenization->Extraction Addition of Solvent Cleanup Clean-up (SPE or d-SPE) Extraction->Cleanup QuEChERS salts or SPE cartridge Final_Extract Final Extract for Analysis Cleanup->Final_Extract Elution & Evaporation

Caption: General workflow for the preparation of environmental samples for this compound analysis.

Protocol:

  • Homogenization:

    • Soil: Air-dry the soil sample, remove stones and plant debris, and sieve through a 2 mm mesh.

    • Fruits and Vegetables: Chop the entire sample into small pieces and homogenize using a high-speed blender. For samples with high water content, freeze-drying prior to homogenization can be beneficial.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • For matrices with low water content, add a small amount of water to improve extraction efficiency.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). For samples with pigment, graphitized carbon black (GCB) can be added, but it may lead to loss of planar pesticides.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for HPLC analysis.

Chiral HPLC Analysis

The enantioselective separation of this compound is typically achieved using polysaccharide-based chiral stationary phases.

G cluster_hplc Chiral HPLC Analysis Workflow Injection Inject Final Extract Separation Chiral Separation (e.g., Chiralpak IC) Injection->Separation Mobile Phase Flow Detection Detection (UV or MS/MS) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Caption: Workflow for the chiral HPLC analysis of this compound enantiomers.

Chromatographic Conditions:

The following conditions have been reported to successfully separate this compound enantiomers. Method development and optimization are recommended for specific instrumentation and matrices.

  • HPLC System: A standard HPLC or UHPLC system with a UV or tandem mass spectrometry (MS/MS) detector.

  • Chiral Columns:

    • Chiralpak IC

    • Chiralpak AD / AD-3R

    • Lux Cellulose-1

  • Mobile Phase:

    • Normal-Phase: Hexane/Isopropanol or Hexane/n-butanol mixtures. A typical starting condition is a ratio of 90:10 (v/v).

    • Reverse-Phase: Acetonitrile/Water or Methanol/Water mixtures. A common mobile phase is acetonitrile and water (70:30, v/v).

  • Flow Rate: 0.8 mL/min is a commonly used flow rate.

  • Column Temperature: Ambient or controlled, typically between 10°C and 40°C. Temperature can affect the resolution of the enantiomers.

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV: 220 nm.

    • MS/MS: For higher sensitivity and selectivity, especially in complex matrices.

Elution Order: The elution order of the enantiomers depends on the chiral stationary phase used. For instance, on a Chiralpak AD column, the S-etoxazole enantiomer may elute first, while on a Chiralpak IC column, the R-etoxazole enantiomer may elute first. It is essential to confirm the elution order using enantiomerically pure standards if available.

Conclusion

The enantioselective analysis of this compound in environmental matrices is critical for a thorough understanding of its environmental fate and potential risks. The protocols outlined in this application note, based on chiral HPLC, provide a robust framework for researchers and analytical laboratories. The choice of chiral stationary phase and mobile phase composition is key to achieving successful enantioseparation. Proper sample preparation using methods like QuEChERS is essential for obtaining accurate and reproducible results from complex environmental samples. The stereoselective degradation observed in various studies underscores the importance of analyzing individual enantiomers rather than just the total concentration of this compound.

References

Quantifying Etoxazole Dynamics in Plant Tissues: A Detailed Guide to Uptake and Translocation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive set of application notes and protocols for quantifying the uptake and translocation of Etoxazole in plant tissues. This detailed guide provides the necessary experimental procedures and data presentation formats to facilitate a thorough understanding of the behavior of this widely used acaricide within plants.

This compound is a selective acaricide that is effective against a variety of mites, primarily targeting their egg and larval stages. Its mode of action is the inhibition of chitin biosynthesis, a crucial process in the development of arthropods. Understanding its uptake and movement within plant tissues is critical for optimizing its efficacy, assessing potential residues in crops, and ensuring environmental safety. The following notes and protocols are designed to provide a standardized framework for these investigations.

Application Notes

This compound is known for its translaminar activity, meaning it can move from the upper surface of a leaf to the lower surface. However, its systemic movement through the plant's vascular system (xylem and phloem) is reported to be minimal. The data from various studies on crops like green beans, apples, and oranges indicate that this compound primarily remains on the surface of the treated plant parts with limited translocation to other tissues.

These application notes provide protocols for two primary methods of application to study uptake and translocation: foliar spray and soil drench. The subsequent analysis of this compound residues in different plant tissues—roots, stems, and leaves—over time allows for a quantitative assessment of its movement and persistence.

Experimental Protocols

Detailed methodologies for key experiments are provided below, covering plant cultivation, treatment application, sample collection, and residue analysis.

Protocol 1: Foliar Application and Residue Analysis in Green Bean (Phaseolus vulgaris)

This protocol is adapted from studies investigating the dissipation of this compound after foliar application.

1. Plant Cultivation:

  • Green bean seeds are sown in pots containing a standard potting mix and grown under controlled greenhouse conditions (e.g., 25±2°C, 16:8 h light:dark photoperiod).

  • Plants are grown until they reach the 4-6 true leaf stage before treatment.

2. Treatment Application:

  • An aqueous solution of a commercial this compound formulation is prepared at the desired concentration (e.g., recommended field application rate).

  • The solution is applied to the plant foliage as a fine mist until runoff, ensuring uniform coverage. A control group is treated with water only.

3. Sample Collection:

  • Plant tissues (leaves, stems, and pods, if present) and the underlying soil are collected at specified time intervals post-application (e.g., 2 hours, 1, 3, 5, 7, and 10 days).

  • Samples are collected in triplicate for each time point.

4. Sample Preparation and Extraction:

  • Plant and soil samples are homogenized.

  • A subsample (e.g., 10 g) is extracted with a suitable solvent like acetonitrile.

  • The extract is then subjected to a cleanup procedure, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove interfering substances.

5. Residue Quantification:

  • The concentration of this compound in the cleaned-up extracts is determined using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • A calibration curve is generated using certified reference standards of this compound to quantify the residues in mg/kg.

Protocol 2: Soil Drench Application and Translocation Assessment

This protocol is designed to assess the potential for root uptake and subsequent translocation of this compound to the aerial parts of the plant.

1. Plant Cultivation:

  • Plants (e.g., tomato or a model plant like Arabidopsis thaliana) are grown hydroponically or in sand culture to isolate the roots and control the application of the test substance.

2. Treatment Application:

  • A known concentration of this compound is added to the hydroponic solution or applied as a drench to the sand culture.

3. Sample Collection:

  • Roots, stems, and leaves are harvested separately at various time points (e.g., 1, 3, 7, and 14 days) after the initiation of treatment.

4. Sample Preparation and Analysis:

  • The collected tissues are thoroughly washed to remove any surface contamination.

  • Sample preparation, extraction, and quantification of this compound residues are performed as described in Protocol 1.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound uptake and dissipation from a study on green beans following foliar application.

Table 1: this compound Residues in Green Bean Pods, Leaves, and Soil Over Time

Time After Application (Days)This compound Residue in Pods (mg/kg ± SD)This compound Residue in Leaves (mg/kg ± SD)This compound Residue in Soil (mg/kg ± SD)
0 (2 hours)2.33 ± 0.1518.05 ± 0.201.32 ± 0.03
11.13 ± 0.0810.25 ± 0.150.85 ± 0.02
30.39 ± 0.043.06 ± 0.110.35 ± 0.01
50.26 ± 0.032.10 ± 0.090.19 ± 0.01
70.15 ± 0.021.15 ± 0.070.08 ± 0.01
100.08 ± 0.010.55 ± 0.040.03 ± 0.00
150.03 ± 0.000.12 ± 0.01ND

*ND: Not Detected. Data adapted from Malhat et al.[1]

Table 2: Dissipation of this compound in Green Bean Tissues and Soil

Plant Tissue/SoilInitial Deposit (mg/kg)Half-life (t½) (Days)
Pods2.333.13
Leaves18.052.73
Soil1.322.11

Data adapted from Malhat et al.[1]

Metabolism studies on apples and oranges have shown that parent this compound is the major component of the residue found in fruits and leaves, with minimal translocation of the active ingredient.[2]

Table 3: Parent this compound as a Percentage of Total Radioactive Residue (TRR) in Apple and Orange Tissues

CropPlant TissueParent this compound (% of TRR at Harvest)
AppleFruit42%
Leaves30%
OrangeFruit48%
Leaves52%

Data from JMPR 2005.[2]

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow_foliar cluster_prep Plant Preparation cluster_treatment Treatment cluster_sampling Sampling cluster_analysis Analysis Cultivation Green Bean Cultivation Foliar_Spray Foliar Spray with this compound Cultivation->Foliar_Spray Time_Points Collect Samples at Multiple Time Points Foliar_Spray->Time_Points Tissues Pods, Leaves, Soil Time_Points->Tissues Extraction Homogenization & Extraction Tissues->Extraction Cleanup QuEChERS Cleanup Extraction->Cleanup Quantification HPLC-DAD or GC-MS Analysis Cleanup->Quantification

Caption: Workflow for Foliar Application and Residue Analysis.

experimental_workflow_soil cluster_prep Plant Preparation cluster_treatment Treatment cluster_sampling Sampling cluster_analysis Analysis Cultivation Hydroponic or Sand Culture Soil_Drench Soil Drench with this compound Cultivation->Soil_Drench Time_Points Collect Samples at Multiple Time Points Soil_Drench->Time_Points Tissues Roots, Stems, Leaves Time_Points->Tissues Extraction Homogenization & Extraction Tissues->Extraction Cleanup QuEChERS Cleanup Extraction->Cleanup Quantification HPLC-DAD or GC-MS Analysis Cleanup->Quantification

Caption: Workflow for Soil Drench and Translocation Assessment.

Conclusion

The provided protocols and data offer a foundational understanding of this compound's behavior in plant systems. The evidence suggests that while this compound is absorbed by plant tissues and exhibits translaminar movement, its systemic translocation is limited. Further research employing these standardized methods across a wider range of plant species and environmental conditions will enhance our knowledge and contribute to the safe and effective use of this important agricultural tool.

References

Application Notes and Protocols: In Vitro Evaluation of Etoxazole Efficacy Against Mite Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoxazole is a narrow-spectrum, systemic acaricide highly effective against various spider mite species, including those belonging to the Tetranychus genus.[1][2] It functions as a mite growth regulator, primarily targeting the egg, larval, and nymphal stages by inhibiting the molting process.[3][4] this compound is not effective against adult mites, but it can suppress female fecundity by preventing the laying of viable eggs.[5] Its unique mode of action involves the inhibition of chitin biosynthesis, a critical process for exoskeleton formation in arthropods.

The development of resistance to acaricides is a significant concern in pest management. Therefore, robust and standardized in vitro assays are essential for evaluating the baseline efficacy of this compound against different mite populations, monitoring for shifts in susceptibility, and screening for new acaricidal compounds. These application notes provide detailed protocols for key bioassays to assess the ovicidal and larvicidal activity of this compound, as well as a biochemical assay to directly measure its effect on the target enzyme, chitin synthase.

Mechanism of Action: Chitin Synthesis Inhibition

This compound's mode of action is the inhibition of chitin synthase (CHS), a crucial enzyme in the chitin biosynthesis pathway. Chitin is a polymer of N-acetylglucosamine (GlcNAc) that provides structural integrity to the mite's exoskeleton. By blocking CHS, this compound disrupts the formation of the new cuticle during molting, leading to mortality in immature mite stages (larvae and nymphs). It also interferes with embryo formation in eggs.

Etoxazole_MoA cluster_pathway Chitin Biosynthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) CHS1 Chitin Synthase 1 (CHS1) UDP_GlcNAc->CHS1 Chitin Chitin (Exoskeleton Component) CHS1->Chitin This compound This compound This compound->CHS1 Inhibits

Caption: this compound inhibits the enzyme Chitin Synthase 1 (CHS1), blocking chitin production.

Experimental Protocols

Ovicidal Bioassay (Leaf-Dip Method)

This assay determines the efficacy of this compound in preventing mite eggs from hatching.

Protocol:

  • Mite Rearing: Maintain a healthy, susceptible colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant, such as kidney beans (Phaseolus vulgaris), under controlled conditions (25-27°C, 16:8 L:D photoperiod).

  • Preparation of Test Arenas: Excise leaf discs (approx. 2-3 cm diameter) from host plants. Place them upside down on a layer of wet cotton or agar in a petri dish to maintain turgidity.

  • Egg Infestation: Transfer 20-30 adult female mites onto each leaf disc. Allow them to oviposit for 24 hours, then gently remove all adult mites with a fine brush, leaving only the eggs. Aim for a uniform number of eggs (e.g., 50-80) per disc.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Create a series of at least five graded concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) by diluting the stock solution with water containing a surfactant (e.g., 0.01% Tween-20). A control solution should contain only water, solvent, and surfactant.

  • Treatment Application: Individually dip each egg-infested leaf disc into a test solution for 5-10 seconds with gentle agitation. Allow the discs to air-dry completely.

  • Incubation: Place the treated discs back into their petri dishes and incubate under the same conditions used for rearing.

  • Data Collection: After 7-10 days (or until hatching is complete in the control group), count the number of hatched and unhatched eggs under a stereomicroscope.

  • Analysis: Calculate the percentage of egg mortality (hatch inhibition) for each concentration, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

Ovicidal_Workflow A 1. Prepare Leaf Discs (on wet cotton/agar) B 2. Infest with Adult Female Mites (24h) A->B C 3. Remove Adults, Leaving Eggs B->C E 5. Dip Infested Discs in Solutions (5-10s) C->E D 4. Prepare Serial Dilutions of this compound D->E F 6. Air Dry and Incubate (7-10 days) E->F G 7. Count Hatched & Unhatched Eggs F->G H 8. Calculate % Mortality and LC50 G->H

Caption: Workflow for the in vitro ovicidal bioassay using the leaf-dip method.

Larvicidal/Nymphal Bioassay (Leaf Disc-Dip Method)

This assay evaluates the toxicity of this compound to the mobile, immature stages of mites.

Protocol:

  • Mite Synchronization: To obtain a population of similarly aged larvae or nymphs, place a large number of adult females on fresh host plant leaves for a short oviposition period (24 hours). Remove the adults and wait for the eggs to hatch and develop to the desired stage (e.g., first-instar larvae).

  • Preparation of Test Arenas: Prepare leaf discs and place them on wet cotton or agar in petri dishes as described for the ovicidal assay.

  • Preparation of this compound Solutions: Prepare serial dilutions of this compound as described previously.

  • Treatment Application: Dip fresh, uninfested leaf discs into the test solutions for 5-10 seconds and allow them to air-dry.

  • Mite Transfer: Using a fine brush, carefully transfer a known number (e.g., 20-30) of larvae or nymphs onto each treated leaf disc.

  • Incubation: Seal the petri dishes and incubate under controlled rearing conditions.

  • Data Collection: Assess mortality at 24, 48, and 72 hours post-treatment. A mite is considered dead if it is unable to move when prodded with a fine brush.

  • Analysis: Calculate the percentage of mortality for each concentration, correct for control mortality (Abbott's formula), and determine the LC₅₀ via probit analysis.

Larvicidal_Workflow A 1. Prepare Serial Dilutions of this compound B 2. Dip Clean Leaf Discs in Solutions A->B C 3. Air Dry Discs and Place in Petri Dishes B->C D 4. Transfer Larvae/Nymphs to Treated Discs C->D E 5. Incubate System (24-72 hours) D->E F 6. Assess and Count Dead vs. Live Mites E->F G 7. Calculate % Mortality and LC50 F->G

Caption: Workflow for the in vitro larvicidal/nymphal bioassay.

Biochemical Assay: Chitin Synthase (CHS) Inhibition

This in vitro assay directly measures the inhibitory effect of this compound on chitin synthase activity in an enzyme extract. This method is adapted from protocols used for insects and fungi.

Protocol:

  • Enzyme Preparation:

    • Homogenize a known quantity of target mites (all stages) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.0) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove large debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the microsomal fraction, which contains the membrane-bound chitin synthase.

    • Resuspend the pellet in a small volume of buffer. This is the crude enzyme extract.

  • CHS Activity Assay:

    • The assay is typically performed in a microtiter plate. Add the following to each well: enzyme extract, assay buffer, and the substrate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).

    • For the test group, add various concentrations of this compound. For the control group, add only the solvent.

    • Incubate the plate at an optimal temperature (e.g., 37-44°C) for a set period (e.g., 1-2 hours).

  • Quantification of Chitin:

    • The newly synthesized chitin can be quantified. A common method involves using a wheat germ agglutinin (WGA) coated plate, which binds to chitin. The amount of bound chitin is then detected using a WGA-conjugated enzyme (e.g., horseradish peroxidase) and a colorimetric substrate.

    • Read the absorbance using a microplate reader.

  • Analysis:

    • Calculate the percentage of CHS inhibition for each this compound concentration relative to the control.

    • Determine the IC₅₀ (concentration that inhibits 50% of the enzyme activity).

CHS_Assay_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay A 1. Homogenize Mites in Cold Buffer B 2. Centrifuge to Pellet Microsomal Fraction A->B C 3. Resuspend Pellet (Crude Enzyme Extract) B->C D 4. Add Enzyme, Substrate, & this compound to Wells C->D E 5. Incubate at Optimal Temperature D->E F 6. Quantify Chitin Product (e.g., WGA binding) E->F G 7. Calculate % Inhibition and IC50 F->G

Caption: Workflow for the biochemical chitin synthase (CHS) inhibition assay.

Data Presentation

Quantitative data from efficacy studies should be summarized for clear comparison. The following tables present example LC₅₀ values derived from published studies.

Table 1: Ovicidal Efficacy (LC₅₀) of this compound Against Tetranychus cinnabarinus

StrainThis compound FormulationLC₅₀ (mg·L⁻¹)95% Fiducial LimitsSlope ± SEMCorrelative Coefficient (R)Reference
Susceptible99% this compound (Technical Grade)0.00390.0029 ~ 0.00511.15 ± 0.120.98
Susceptible5% this compound EC0.00160.0012 ~ 0.00211.25 ± 0.130.98

Table 2: Larvicidal/Nymphal Efficacy (LC₅₀) of this compound Against Mites

Mite SpeciesStrainLC₅₀ (mg·L⁻¹)95% Fiducial LimitsSlope ± SEMCorrelative Coefficient (R)Reference
T. cinnabarinusSusceptible (Nymphs)0.00310.0022 ~ 0.00421.01 ± 0.120.97
T. cinnabarinusResistant (Nymphs)0.00450.0032 ~ 0.00620.98 ± 0.130.97
T. urticaeSusceptible (Adults)*42.47---

*Note: this compound has minimal activity against adult mites; this value is provided for comparative purposes from the cited study.

Table 3: this compound Resistance Ratios in Tetranychus urticae

StrainLife StageLC₅₀ (mg·L⁻¹)Resistance Ratio (RR)Reference
Susceptible (S)Eggs0.014-
This compound-Resistant (ER)Eggs>70,000>5,000,000

Resistance Ratio (RR) = LC₅₀ of Resistant Strain / LC₅₀ of Susceptible Strain

References

Application Notes and Protocols for Determining Etoxazole LC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to determine the median lethal concentration (LC50) of the acaricide Etoxazole. The information is intended to guide researchers in the fields of crop protection, veterinary medicine, and drug development in assessing the efficacy of this compound and monitoring for the development of resistance in target mite populations.

Introduction to this compound

This compound is a narrow-spectrum, systemic acaricide highly effective against a variety of spider mites.[1] It acts as an insect growth regulator, specifically targeting the egg, larval, and nymph stages of mites by inhibiting chitin biosynthesis.[1][2][3] this compound's unique mode of action, classified under Group 10B by the Insecticide Resistance Action Committee (IRAC), involves the inhibition of chitin synthase.[1] This disruption of the molting process prevents immature mites from reaching the adult stage. While it is not effective against adult mites, it does exhibit a sterilizing effect on female adults. Due to its high efficacy, resistance to this compound has been reported in some mite populations, making routine monitoring of LC50 values a critical component of integrated pest management (IPM) strategies.

Principle of LC50 Bioassays

The LC50 value in toxicology represents the concentration of a substance that is lethal to 50% of a test population over a specified period. For this compound, which targets immature mite stages, bioassays are typically designed to assess mortality or failure to molt in eggs, larvae, or nymphs. The most common methods involve exposing the target organisms to a series of this compound concentrations and observing the response. The resulting concentration-mortality data is then statistically analyzed, often using probit analysis, to determine the LC50 value.

Data Presentation: this compound LC50 Values

The following table summarizes reported LC50 values for this compound against various mite species. It is important to note that these values can vary significantly based on the susceptibility of the mite strain, the bioassay method used, and environmental conditions.

Target OrganismStrainBioassay MethodLC50 Value (mg/L or ppm)Resistance Ratio (RR)Reference
Tetranychus urticae (Two-spotted spider mite)SusceptibleNot Specified>500 (for resistant field populations)>25,500
Tetranychus urticaeThis compound-Resistant (ER)Egg Bioassay>5,000,000-fold higher than susceptible>5,000,000
Tetranychus urticaeLab PopulationLarval Bioassay-6.80–15.39 (Field Populations)
Tetranychus urticaeSusceptibleNot Specified-37.45 (after 10 generations of selection)
Phytoseiulus persimilis (Predatory mite)Lab Selection (ETO6)Leaf-disc method-111.63
Varroa destructor (Varroa mite)Not SpecifiedSurface ContactLower than amitraz (reference)-

Note: Resistance Ratio (RR) is calculated by dividing the LC50 of a resistant strain by the LC50 of a susceptible strain.

Experimental Protocols

Several bioassay methods can be employed to determine the LC50 of this compound. The choice of method often depends on the target mite species, its life stage, and the available resources.

Protocol 1: Leaf-Dip Bioassay for Mite Eggs and Larvae

This is a standard method for evaluating the toxicity of acaricides to mites that reside on plants.

Materials:

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Triton X-100 or similar non-ionic surfactant

  • Distilled water

  • Fresh, untreated host plant leaves (e.g., bean, citrus)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel-hair brush

  • Stereomicroscope

  • Beakers and volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of technical grade this compound in a small volume of acetone.

    • Make serial dilutions from the stock solution with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to achieve a range of at least five concentrations. A control solution containing only distilled water and surfactant should also be prepared.

  • Infestation of Leaf Discs:

    • Cut leaf discs (e.g., 2-3 cm in diameter) from fresh, untreated host plant leaves.

    • Place the leaf discs upside down on a wet cotton pad or filter paper in a petri dish to maintain turgidity.

    • Using a fine brush and stereomicroscope, transfer a known number of adult female mites (e.g., 10-20) onto each leaf disc.

    • Allow the females to lay eggs for a specific period (e.g., 24 hours) and then remove them.

  • Application of this compound:

    • For ovicidal assays, dip the egg-infested leaf discs into the respective this compound solutions for a set time (e.g., 5-10 seconds).

    • For larvicidal assays, allow the eggs to hatch and then dip the leaf discs with newly emerged larvae.

    • Ensure complete immersion of the leaf disc.

    • After dipping, place the leaf discs back into the petri dishes and allow them to air dry.

  • Incubation and Observation:

    • Incubate the petri dishes at a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 L:D).

    • For ovicidal assays, assess egg mortality after a period equivalent to the normal incubation time (e.g., 7 days). Unhatched or shriveled eggs are considered dead.

    • For larvicidal assays, assess larval mortality after a set period (e.g., 48-72 hours). Immobile larvae that do not respond to gentle prodding with a fine brush are considered dead.

  • Data Analysis:

    • Record the number of dead and live individuals for each concentration.

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Perform probit or logit analysis on the concentration-mortality data to calculate the LC50 value and its 95% confidence limits.

Protocol 2: Slide-Dip Bioassay

This method is suitable for small, non-plant-dwelling mites and provides a direct contact toxicity assessment.

Materials:

  • This compound test solutions (prepared as in Protocol 1)

  • Microscope slides

  • Double-sided sticky tape

  • Fine camel-hair brush

  • Stereomicroscope

  • Beakers

  • Forceps

Procedure:

  • Preparation of Slides:

    • Apply a strip of double-sided sticky tape to a microscope slide.

    • Carefully transfer a known number of mites (e.g., 20-30) of the desired life stage onto the sticky tape, ensuring they are dorsal side up and not overly constrained.

  • Application of this compound:

    • Hold the slide with forceps and dip it into the this compound test solution for a brief, standardized period (e.g., 3-5 seconds).

    • Remove the slide and gently wick away excess liquid with a small piece of filter paper without touching the mites.

    • Allow the slide to air dry.

  • Incubation and Observation:

    • Place the slides in a controlled environment chamber with appropriate temperature and humidity.

    • Assess mortality at set time points (e.g., 24, 48, 72 hours) under a stereomicroscope. Mites that are unable to move any appendages when prodded are considered dead.

  • Data Analysis:

    • Follow the same data analysis procedure as described in Protocol 1.

Protocol 3: Adult Vial Test (Residual Contact Method)

While this compound is not primarily an adulticide, this method can be adapted to assess its residual contact activity or effects on adult survival and fecundity.

Materials:

  • This compound test solutions

  • Glass vials (e.g., 20 ml scintillation vials)

  • Acetone

  • Pipettes

  • Vial roller or rotator

  • Mites of the desired life stage

  • Source of food and moisture (if the observation period is long)

Procedure:

  • Coating the Vials:

    • Prepare serial dilutions of this compound in acetone.

    • Pipette a known volume (e.g., 0.5-1 ml) of each solution into a glass vial.

    • Roll the vial on a rotator at a slight angle to ensure an even coating of the inner surface as the acetone evaporates. A stream of air can be used to speed up the process.

    • Prepare control vials using only acetone.

  • Mite Exposure:

    • Once the acetone has completely evaporated, introduce a known number of mites (e.g., 10-20) into each vial.

    • Cap the vials with a breathable material (e.g., cotton or fine mesh).

  • Incubation and Observation:

    • Incubate the vials under controlled conditions.

    • Record mortality at regular intervals.

  • Data Analysis:

    • Analyze the data as described in Protocol 1.

Visualization of Pathways and Workflows

Etoxazole_Mode_of_Action cluster_pathway Chitin Biosynthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Catalyzes Exoskeleton Exoskeleton Formation (Molting) Chitin_Polymer->Exoskeleton This compound This compound This compound->Chitin_Synthase Inhibits

Caption: this compound's mode of action: Inhibition of chitin synthase.

LC50_Bioassay_Workflow start Start prep_solutions Prepare this compound Serial Dilutions start->prep_solutions apply_treatment Apply this compound Treatments prep_solutions->apply_treatment prep_test_units Prepare Test Units (e.g., Leaf Discs, Vials) introduce_mites Introduce Mites to Test Units prep_test_units->introduce_mites introduce_mites->apply_treatment incubate Incubate under Controlled Conditions apply_treatment->incubate assess_mortality Assess and Record Mortality Data incubate->assess_mortality data_analysis Perform Probit/Logit Analysis assess_mortality->data_analysis determine_lc50 Determine LC50 Value and Confidence Limits data_analysis->determine_lc50 end End determine_lc50->end

Caption: General workflow for an this compound LC50 bioassay.

References

Etoxazole Formulation and Delivery Systems for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of formulation strategies and experimental protocols for the acaricide etoxazole. The information is intended to guide researchers in the development and evaluation of novel delivery systems to enhance the efficacy and experimental utility of this compound. This compound is a narrow-spectrum systemic acaricide that is effective against a variety of mites, primarily targeting the egg, larval, and nymph stages by inhibiting chitin biosynthesis.[1]

Data Presentation: Comparative Analysis of this compound Formulations

Due to the limited availability of public data on this compound-specific nanoformulations, this section presents a comparative summary of typical quantitative data for analogous acaricide and drug delivery systems, including nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes. These values serve as a benchmark for the development and characterization of novel this compound formulations.

Formulation TypeParameterTypical Value RangeKey Considerations
Nanoemulsion Particle Size (nm)20 - 200[2][3]Smaller size may enhance penetration and bioavailability.[2]
Polydispersity Index (PDI)< 0.3[4]A lower PDI indicates a more uniform and stable formulation.
Zeta Potential (mV)± 30Higher absolute values suggest better colloidal stability.
Entrapment Efficiency (%)70 - 95+Dependent on the oil phase and surfactant system used.
Drug Loading (%)1 - 10Limited by the solubility of this compound in the oil phase.
Solid Lipid Nanoparticles (SLNs) Particle Size (nm)50 - 300Can be controlled by homogenization pressure and cycles.
Polydispersity Index (PDI)< 0.3Lower values are desirable for consistent performance.
Zeta Potential (mV)± 20 to ± 40Influenced by the lipid and surfactant composition.
Entrapment Efficiency (%)60 - 90+Higher efficiency can be achieved with optimized lipid matrices.
Drug Loading (%)1 - 15Dependent on the drug's solubility in the molten lipid.
Liposomes Particle Size (nm)100 - 250Can be controlled by the extrusion process.
Polydispersity Index (PDI)< 0.2Indicates a homogenous vesicle population.
Zeta Potential (mV)-20 to -50Surface charge can be modified to improve stability.
Entrapment Efficiency (%)40 - 80+Varies with the lipid composition and preparation method.
Drug Loading (%)0.5 - 5Can be challenging for hydrophobic drugs like this compound.
Eto@ChNC Synergistic Effect Increase (%)Eggs: 41.74, Deutonymphs: 67.85Enhanced efficacy compared to traditional formulations.
Extended Effectiveness (days)2Prolonged duration of action.

Experimental Protocols

Detailed methodologies for the preparation and evaluation of this compound formulations are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Melt Emulsification and High-Shear Homogenization

This protocol describes the preparation of SLNs, which are effective carriers for lipophilic drugs like this compound, offering advantages such as controlled release and improved stability.

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point in a beaker placed in a water bath.

  • Drug Incorporation: Disperse the accurately weighed amount of this compound into the molten lipid under continuous stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a speed of 10,000-15,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Nano-emulsification: Immediately process the hot pre-emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar.

  • Cooling and Solidification: Cool down the resulting nanoemulsion in an ice bath under gentle magnetic stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Storage: Store the final SLN dispersion at 4°C for further characterization.

Preparation of this compound Nanoemulsion by Spontaneous Emulsification

This method is a low-energy approach to producing nanoemulsions, which can enhance the solubility and bioavailability of poorly water-soluble compounds like this compound.

Materials:

  • This compound

  • Oil Phase (e.g., Oleic acid, Capryol™ 90)

  • Surfactant (e.g., Tween® 20, Tween® 80)

  • Co-surfactant (e.g., Polyethylene glycol 200/400, Transcutol® P)

  • Purified Water

  • Magnetic stirrer

Procedure:

  • Preparation of the Organic Phase: Prepare a homogenous organic phase by mixing the oil, surfactant, and co-surfactant in a beaker. Dissolve the accurately weighed this compound in this mixture with the aid of gentle stirring.

  • Titration: Place the organic phase on a magnetic stirrer. Add the aqueous phase (purified water) drop by drop to the organic phase with continuous, moderate stirring.

  • Nanoemulsion Formation: The nanoemulsion will form spontaneously as the aqueous phase is added. Continue stirring for an additional 15-30 minutes to ensure homogeneity.

  • Equilibration: Allow the nanoemulsion to equilibrate at room temperature for at least 2 hours before further evaluation.

  • Storage: Store the nanoemulsion in a sealed container at room temperature, protected from light.

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic compounds. This protocol is adapted for the encapsulation of the lipophilic drug this compound.

Materials:

  • This compound

  • Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform, Methanol)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To reduce the size of the MLVs, sonicate the suspension using a probe sonicator (in short bursts to avoid overheating) or a bath sonicator until the suspension becomes less turbid.

  • Size Reduction (Extrusion): For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

  • Purification: To remove unencapsulated this compound, the liposomal suspension can be purified by dialysis or gel filtration chromatography.

  • Storage: Store the final liposomal formulation at 4°C.

Characterization of this compound Formulations

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are crucial for predicting the stability and in vivo performance of the nanoformulations. They are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) with a Zetasizer instrument. Samples should be appropriately diluted with purified water before measurement to avoid multiple scattering effects.

b. Entrapment Efficiency (EE) and Drug Loading (DL): These parameters quantify the amount of drug successfully incorporated into the nanocarrier.

  • Separate the unencapsulated this compound from the formulation by centrifugation or ultrafiltration.

  • Quantify the amount of free this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Calculate EE and DL using the following formulas:

    • EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

    • DL (%) = [(Total this compound - Free this compound) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study using Dialysis Bag Method

This method assesses the release profile of this compound from the formulation over time.

Materials:

  • Dialysis membrane (e.g., cellulose membrane with a molecular weight cut-off of 12-14 kDa)

  • Release medium (e.g., PBS pH 7.4 with a small percentage of a surfactant like Tween® 80 to ensure sink conditions)

  • Magnetic stirrer and stir bar

  • Beakers

  • Thermostatically controlled water bath

Procedure:

  • Soak the dialysis membrane in the release medium for at least 12 hours before use.

  • Accurately measure a known volume of the this compound formulation and place it inside the dialysis bag.

  • Seal both ends of the dialysis bag.

  • Immerse the sealed bag in a beaker containing a known volume of the release medium.

  • Place the beaker in a water bath maintained at a constant temperature (e.g., 32 ± 0.5°C for topical delivery studies) and stir the release medium at a constant speed.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the withdrawn samples for this compound concentration using a suitable analytical method (e.g., HPLC-UV).

  • Plot the cumulative percentage of drug released against time to obtain the release profile.

Acaricidal Efficacy Bioassay: Slide-Dip Method

This is a standard method for evaluating the contact toxicity of an acaricide formulation.

Materials:

  • Adult female mites (e.g., Tetranychus urticae)

  • Double-sided sticky tape

  • Microscope slides

  • This compound formulations at various concentrations

  • Control solution (formulation without this compound)

  • Beakers

  • Forceps

  • Petri dishes lined with moist filter paper

  • Microscope

Procedure:

  • Attach a piece of double-sided sticky tape to a microscope slide.

  • Carefully place adult female mites, dorsal side up, onto the sticky tape.

  • Prepare serial dilutions of the this compound formulation.

  • Dip each slide with mites into the respective test solution for 5 seconds.

  • Allow the slides to air dry for 1-2 hours.

  • Place the slides in Petri dishes lined with moist filter paper to maintain humidity.

  • Incubate the Petri dishes at a controlled temperature and photoperiod (e.g., 25 ± 1°C, 16:8 h L:D).

  • Assess mite mortality under a microscope at 24, 48, and 72 hours post-treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

  • Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Determination of Chitin Content in Mites (Spectrophotometric Method)

This protocol allows for the quantification of chitin, the target of this compound's mode of action. A reduction in chitin content following treatment can indicate the efficacy of the formulation. This method is adapted from established protocols for insects.

Materials:

  • Mite samples (treated and untreated)

  • Sodium dodecyl sulfate (SDS) solution (3% w/v)

  • Potassium hydroxide (KOH) solution (2.1 M)

  • Ethanol (75% v/v)

  • Calcofluor White stain solution (1 mg/mL)

  • Microplate reader with fluorescence capabilities

  • Centrifuge and microcentrifuge tubes

  • Water bath

Procedure:

  • Homogenize a known number of mites in distilled water.

  • Centrifuge the homogenate and resuspend the pellet in 3% SDS solution.

  • Incubate at 100°C for 15 minutes.

  • Centrifuge, wash the pellet twice with water, and resuspend in 2.1 M KOH.

  • Heat at 130°C for 1 hour.

  • Cool to room temperature and add 75% ethanol. Incubate on ice for 15 minutes.

  • Centrifuge and wash the pellet with water.

  • Resuspend the pellet in the Calcofluor White stain solution and incubate in the dark for 10 minutes.

  • Centrifuge and wash the pellet to remove excess stain.

  • Resuspend the pellet in a known volume of water and transfer to a 96-well black microplate.

  • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 433 nm.

  • Quantify the chitin content by comparing the fluorescence to a standard curve prepared with known concentrations of chitin.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound's primary mode of action is the inhibition of chitin biosynthesis. However, cellular stress and developmental processes are often regulated by complex signaling pathways. The following diagrams illustrate the general PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which are central to cell survival, proliferation, and stress responses. While direct modulation of these pathways by this compound in mites is an area for further research, understanding these cascades can provide a framework for investigating the broader cellular impacts of this compound and its formulations.

PI3K_AKT_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt Phosphorylation (Thr308) mtorc1 mTORC1 akt->mtorc1 Activation mtorc2 mTORC2 mtorc2->akt Phosphorylation (Ser473) downstream Cell Survival, Growth, Proliferation mtorc1->downstream This compound This compound (Potential Indirect Effects) This compound->akt ? Ras_Raf_MEK_ERK_Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cell Proliferation, Differentiation, Survival transcription->response This compound This compound (Potential Indirect Effects) This compound->erk ? Formulation_Workflow start Start: Define Formulation Goals selection Select Formulation Type (SLN, Nanoemulsion, Liposome) start->selection preparation Prepare this compound Formulation (e.g., Melt Homogenization) selection->preparation characterization Physicochemical Characterization (Size, PDI, Zeta, EE%, DL%) preparation->characterization optimization Optimize Formulation Parameters characterization->optimization optimization->preparation Iterate release In Vitro Release Study optimization->release Optimized end End: Stable & Characterized Formulation release->end Efficacy_Testing_Workflow start Start: Optimized Formulation bioassay Perform Acaricidal Bioassay (e.g., Slide-Dip Method) start->bioassay chitin Chitin Content Analysis (Optional) start->chitin mortality Record Mortality Data (24, 48, 72h) bioassay->mortality analysis Data Analysis (Abbott's Formula, Probit) mortality->analysis lc50 Determine LC50 Value analysis->lc50 end End: Efficacy Assessment lc50->end chitin->end

References

Etoxazole in Integrated Pest Management (IPM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoxazole is a narrow-spectrum systemic acaricide that has become a valuable tool in Integrated Pest Management (IPM) programs, particularly for the control of spider mites.[1][2] Its unique mode of action as a chitin biosynthesis inhibitor sets it apart from many traditional acaricides, making it effective against various life stages of mites and a crucial component in resistance management strategies.[1][2][3] These application notes provide a comprehensive overview of this compound's use in research settings, including its mechanism of action, efficacy data, and detailed experimental protocols.

Mode of Action

This compound's primary mode of action is the inhibition of chitin synthesis, a critical process for the development of the exoskeleton in arthropods. Specifically, it targets the molting process in mite eggs, larvae, and nymphs, preventing them from successfully developing into adult stages. While it does not directly kill adult mites, this compound effectively sterilizes adult females, preventing them from laying viable eggs. This multi-stage targeting helps in providing long-lasting control of mite populations. This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 10B insecticide.

Data Presentation

Table 1: Efficacy of this compound (LC50) against Tetranychus urticae (Two-Spotted Spider Mite)
Strain/PopulationLife StageLC50 (ppm)Reference(s)
Susceptible (S)Egg0.02
Deir-Alla (Jordan)Egg0.15
Baqa'a (Jordan)Egg0.43
Syrian (Susceptible)Egg0.08
Various Field StrainsEgg>500
AdultSlide Dip Technique49.22
AdultLeaf Disk Dip Technique42.47

Note: LC50 values can vary significantly based on the mite population's resistance profile and the bioassay method used.

Table 2: Efficacy of this compound against Predatory Mites
SpeciesLC50 (ppm)NotesReference(s)
Phytoseiulus persimilis94.92Slide dip technique.
Phytoseiulus persimilis (this compound-resistant strain)111.63-fold resistance after 6 selection cycles.Lab-selected resistant population.

Note: While this compound is generally considered to have a lower impact on beneficial insects compared to broad-spectrum insecticides, it can still affect predatory mite populations.

Experimental Protocols

Protocol 1: Leaf Dip Bioassay for Acaricide Efficacy Testing

This protocol is a standard method for determining the toxicity of acaricides to mites.

Materials:

  • Mite-infested leaves (e.g., bean, strawberry)

  • This compound stock solution of known concentration

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel-hair brush

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution using distilled water. Add a non-ionic surfactant (e.g., 0.01% Triton X-100) to each dilution and a control solution (surfactant and water only) to ensure proper wetting of the leaf surface.

  • Leaf Preparation: Collect leaves with a consistent infestation of the target mite species (e.g., Tetranychus urticae).

  • Dipping: Immerse each leaf in the respective test solution for 10 seconds with gentle agitation.

  • Drying: Place the treated leaves on filter paper to air dry.

  • Incubation: Once dry, place each leaf, abaxial side up, on a water-saturated cotton pad inside a Petri dish to maintain humidity.

  • Mite Transfer: Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.

  • Incubation Conditions: Seal the Petri dishes and incubate at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Assess mite mortality at 24, 48, and 72 hours post-treatment under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 values using probit analysis.

Protocol 2: Determining Resistance Ratio (RR)

Procedure:

  • Establish Susceptible and Resistant Colonies: Maintain a susceptible (never exposed to this compound) and a field-collected or lab-selected resistant colony of the target mite species.

  • Conduct Leaf Dip Bioassays: Perform the leaf dip bioassay (Protocol 1) for both the susceptible and resistant colonies.

  • Calculate LC50: Determine the LC50 value for both the susceptible (LC50s) and resistant (LC50r) populations.

  • Calculate Resistance Ratio: The resistance ratio is calculated using the following formula: RR = LC50r / LC50s

A higher RR value indicates a higher level of resistance in the population.

Visualizations

Signaling Pathways and Workflows

Chitin_Biosynthesis_Pathway Glucose Glucose UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) Glucose->UDP_GlcNAc Multi-step enzymatic conversion Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Polymerization Exoskeleton Exoskeleton (Cuticle) Chitin_Polymer->Exoskeleton Incorporation This compound This compound This compound->Chitin_Synthase Inhibition

Caption: this compound's mode of action: Inhibition of the chitin biosynthesis pathway.

IPM_Workflow_this compound Start Start IPM Program Monitoring Scouting & Monitoring of Mite Populations Start->Monitoring Threshold Action Threshold Reached? Monitoring->Threshold Threshold->Monitoring No Etoxazole_App Apply this compound (Targeting eggs & nymphs) Threshold->Etoxazole_App Yes Evaluation Evaluate Efficacy & Impact on Non-targets Etoxazole_App->Evaluation Biological_Control Utilize Biological Controls (e.g., Predatory Mites) Biological_Control->Monitoring Rotation Rotate with Acaricides of Different MoA Evaluation->Rotation Subsequent applications needed End Continue Monitoring Evaluation->End Control achieved Rotation->Monitoring Resistance_Management_Strategy cluster_key Key Principle Start Mite Population Detected Application1 Application Window 1: This compound (IRAC 10B) Start->Application1 Monitoring1 Monitor for Resistance Application1->Monitoring1 Application2 Application Window 2: Rotate to different MoA (e.g., IRAC 6, 21A, etc.) Monitoring1->Application2 Monitoring2 Monitor for Resistance Application2->Monitoring2 Application3 Application Window 3: Rotate to another MoA or non-chemical control Monitoring2->Application3 Application3->Start New Season/Generation Avoid_ Avoid_ overuse Avoid repeated use of the same MoA Avoid_overuse Avoid_overuse

References

Etoxazole: A Powerful Tool for Elucidating Chitin Synthesis in Arthropods

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Etoxazole is a potent acaricide and insecticide that belongs to the diphenyl-oxazoline class of compounds. Its primary mode of action is the inhibition of chitin synthesis, a vital process for the development and survival of arthropods.[1][2] Chitin, a polymer of N-acetylglucosamine, is a major component of the arthropod exoskeleton and peritrophic matrix.[3][4] By disrupting the formation of this essential biopolymer, this compound effectively interferes with molting, leading to mortality, particularly in egg and nymphal stages.[5] This specific mechanism of action makes this compound an invaluable research tool for studying the intricate pathways of chitin biosynthesis and for identifying novel targets for pest control and drug development.

Recent research has identified chitin synthase 1 (CHS1) as the likely molecular target of this compound. CHS1 is a transmembrane enzyme responsible for polymerizing UDP-N-acetylglucosamine into chitin chains. Resistance to this compound has been linked to mutations in the CHS1 gene, further solidifying its role as the primary target.

These application notes provide a comprehensive overview of this compound's use as a scientific instrument, including detailed protocols for key experiments, a summary of its biological activity, and visual representations of the chitin synthesis pathway and experimental workflows.

Quantitative Data on this compound Activity

The efficacy of this compound varies across different arthropod species and developmental stages. The following tables summarize key quantitative data from various studies, providing a comparative look at its inhibitory effects.

Parameter Species Life Stage Value Citation
LC₅₀ Tetranychus cinnabarinus (Carmine spider mite)Eggs0.095 mg/L
Larvae0.091 mg/L
LC₅₀ Spodoptera exigua (Beet armyworm)-Not specified, but highly effective
LC₅₀ Plutella xylostella (Diamondback moth)-Not specified, but highly effective
I₅₀ (in vitro chitin synthesis)Spodoptera frugiperda (Fall armyworm)Larval integument2.95 µM

Table 1: Lethal Concentration (LC₅₀) and Inhibitory Concentration (I₅₀) of this compound against various arthropod species.

Compound Species Parameter Value Citation
This compound Tetranychus cinnabarinusLC₅₀ (Larvae)0.091 mg/L
Hexythiazox Tetranychus evansiLC₅₀4-5 times higher than this compound
Clofentezine Tetranychus evansiLC₅₀Not directly compared
Hexaflumuron Plutella xylostellaLC₅₀2.16 times higher than this compound
Chlorfluazuron Plutella xylostellaLC₅₀2.87 times higher than this compound
Triflumuron Spodoptera frugiperdaI₅₀ (in vitro)0.071 µM

Table 2: Comparative Efficacy of this compound and Other Acaricides/Insecticides.

Experimental Protocols

Here we provide detailed methodologies for key experiments to study the effects of this compound on chitin synthesis.

Protocol 1: Arthropod Bioassay to Determine LC₅₀

This protocol is a standard method to determine the concentration of this compound that is lethal to 50% of a test population.

Materials:

  • This compound of known purity

  • Appropriate solvent (e.g., acetone, DMSO)

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100)

  • Arthropods of a specific species and life stage (e.g., mite eggs, insect larvae)

  • Leaf discs (for mites) or artificial diet (for insects)

  • Petri dishes or multi-well plates

  • Micropipettes

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent.

  • Preparation of Serial Dilutions: Create a series of dilutions from the stock solution using distilled water containing a surfactant. A typical range would be from 0.01 mg/L to 100 mg/L, with a control containing only the solvent and surfactant.

  • Treatment Application:

    • For mites (Leaf Dip Bioassay): Dip leaf discs of a suitable host plant into each dilution for a set amount of time (e.g., 10 seconds). Allow the discs to air dry.

    • For insects (Diet Incorporation): Incorporate the this compound dilutions into the artificial diet at a known volume-to-weight ratio.

  • Infestation: Place a known number of arthropods (e.g., 20-30 individuals) onto each treated leaf disc or portion of diet in a petri dish or well.

  • Incubation: Maintain the bioassay units in an incubator under conditions optimal for the test species' development.

  • Mortality Assessment: Assess mortality after a predetermined period (e.g., 48-96 hours). For eggs, assess hatchability. For larvae, mortality is often recorded at the point of ecdysis failure.

  • Data Analysis: Use probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.

Protocol 2: In Vitro Chitin Synthase Activity Assay

This protocol measures the direct inhibitory effect of this compound on chitin synthase activity in a cell-free system. This method is adapted from a non-radioactive assay for chitin synthase.

Materials:

  • Arthropod tissue rich in chitin synthase (e.g., integument from molting larvae)

  • This compound

  • UDP-N-acetylglucosamine (UDP-GlcNAc) - the substrate for chitin synthase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, dithiothreitol, and N-acetyl-D-glucosamine)

  • Wheat Germ Agglutinin (WGA) coated microplate

  • WGA conjugated to Horseradish Peroxidase (WGA-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Homogenize the arthropod tissue in an appropriate buffer and prepare a microsomal fraction by differential centrifugation, which will be enriched in membrane-bound chitin synthase.

  • Inhibitor Incubation: Add varying concentrations of this compound (dissolved in a suitable solvent) to the wells of the WGA-coated microplate. Include a solvent-only control.

  • Enzyme Reaction: Add the prepared enzyme fraction to the wells. Initiate the reaction by adding UDP-GlcNAc.

  • Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-3 hours) to allow for chitin synthesis.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add WGA-HRP to the wells and incubate to allow binding to the newly synthesized chitin.

    • Wash the plate again and add the TMB substrate.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the I₅₀ value.

Protocol 3: Quantification of Chitin Content

This protocol describes a method to quantify the total chitin content in arthropods following exposure to this compound. This method is based on the hydrolysis of chitin to glucosamine and subsequent colorimetric or chromatographic analysis.

Materials:

  • Arthropods treated with this compound (from a bioassay) and untreated controls

  • Homogenizer

  • Strong acid (e.g., 6M HCl) for hydrolysis

  • Reagents for glucosamine detection (e.g., for a colorimetric assay or standards for HPLC/LC-MS)

  • Spectrophotometer or Liquid Chromatography system

Procedure:

  • Sample Preparation: Collect and weigh the arthropods. Homogenize the samples in distilled water.

  • Deproteinization and Demineralization (Optional but recommended for higher accuracy): Treat the homogenate with an alkaline solution (e.g., 1M NaOH) to remove proteins and a dilute acid (e.g., 1M HCl) to remove minerals.

  • Chitin Hydrolysis: Hydrolyze the remaining pellet (chitin) with a strong acid at a high temperature (e.g., 90-100°C) for several hours to break it down into glucosamine monomers.

  • Quantification of Glucosamine:

    • Colorimetric Method: Neutralize the hydrolysate and use a colorimetric assay to determine the glucosamine concentration.

    • Chromatographic Method (LC-MS/MS or HPLC): Analyze the glucosamine content in the hydrolysate using a liquid chromatography system with appropriate standards for quantification.

  • Data Analysis: Calculate the chitin content based on the amount of glucosamine detected, considering the molecular weight conversion. Compare the chitin content between this compound-treated and control groups.

Protocol 4: Gene Expression Analysis of Chitin Synthase 1 (CHS1) by qPCR

This protocol outlines the steps to measure the relative expression level of the CHS1 gene in arthropods after this compound treatment.

Materials:

  • Arthropods treated with this compound and controls

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Primers specific for the CHS1 gene and a reference gene (e.g., actin or GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from the arthropod samples using a commercial kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions containing the cDNA template, forward and reverse primers for CHS1 and the reference gene, and the qPCR master mix.

    • Run the qPCR program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the CHS1 and reference genes in all samples.

    • Calculate the relative expression of the CHS1 gene using a method like the 2-ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the relative expression levels between this compound-treated and control groups.

Mandatory Visualizations

Signaling Pathway

Chitin_Synthesis_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose TRE G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-P GlcN6P->GlcNAc6P GNA GlcNAc1P N-acetylglucosamine-1-P GlcNAc6P->GlcNAc1P AGM UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP CHS1 Chitin Synthase 1 (CHS1) UDPGlcNAc->CHS1 Chitin Chitin Polymer This compound This compound This compound->CHS1 Inhibition TRE Trehalase GFAT GFAT GNA GNA AGM AGM UAP UAP CHS1->Chitin

Caption: Simplified diagram of the insect chitin biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis This compound inhibits chitin synthesis bioassay Step 1: Bioassay (Protocol 1) Determine LC50 of this compound start->bioassay treatment Step 2: Arthropod Treatment Expose arthropods to a sublethal concentration of this compound bioassay->treatment chitin_quant Step 3a: Chitin Quantification (Protocol 3) Measure total chitin content treatment->chitin_quant chs_activity Step 3b: In Vitro Assay (Protocol 2) Measure direct inhibition of CHS1 treatment->chs_activity gene_exp Step 3c: Gene Expression (Protocol 4) Analyze CHS1 gene expression (qPCR) treatment->gene_exp data_analysis Step 4: Data Analysis Compare treated vs. control groups chitin_quant->data_analysis chs_activity->data_analysis gene_exp->data_analysis conclusion Conclusion Elucidate the effect of this compound on chitin synthesis pathway data_analysis->conclusion

Caption: Workflow for investigating the effects of this compound on arthropod chitin synthesis.

References

Application Notes and Protocols for Assessing Etoxazole Performance in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting field trials to evaluate the performance of Etoxazole, a selective acaricide that targets mite eggs, larvae, and nymphs. This compound's primary mode of action is the inhibition of chitin biosynthesis, a crucial process for mite development.[1][2] By disrupting the molting process, it effectively controls mite populations.[1][3]

Key Performance Indicators

The efficacy of this compound in field trials is assessed based on several key performance indicators:

  • Ovicidal Activity: Percentage mortality of mite eggs.

  • Larvicidal and Nymphicidal Activity: Percentage mortality of larval and nymphal stages.

  • Residual Activity (Persistence): The duration of effective mite control after application.

  • Rainfastness: The ability of the product to maintain efficacy after rainfall.

  • Yield and Quality: Impact on crop yield and quality as a result of mite control.

Experimental Protocols

Experimental Design

A Randomized Complete Block Design (RCBD) is recommended for this compound field trials to minimize the effects of field variability.[4]

  • Treatments:

    • Untreated Control (UTC)

    • This compound at the recommended application rate (X)

    • This compound at a lower rate (e.g., 0.5X)

    • This compound at a higher rate (e.g., 2X)

    • Reference Acaricide (a commercial standard)

  • Replicates: A minimum of four replicates per treatment is recommended.

  • Plot Size: Plot dimensions should be sufficient to minimize spray drift between plots and provide an adequate area for sampling. A typical plot size is 5m x 10m.

Trial Site Selection and Preparation
  • Select a field with a known history of mite infestation.

  • Ensure uniform crop stand and cultural practices across the trial area.

  • Artificially infest plots with a known number of mites if natural populations are insufficient.

Application of this compound
  • Timing: Apply this compound at the early stages of mite infestation when egg and immature stages are predominant.

  • Equipment: Use a calibrated sprayer to ensure uniform coverage of the foliage. The application volume should be adjusted based on the crop canopy to ensure thorough coverage.

  • Application Conditions: Apply during calm weather conditions to avoid spray drift. Record temperature, humidity, and wind speed at the time of application.

Mite Population Assessment

Mite populations should be assessed before and at regular intervals after treatment (e.g., 3, 7, 14, and 21 days after treatment - DAT).

  • Sampling Method:

    • Randomly select 10-20 leaves from the middle canopy of plants in the central rows of each plot.

    • Place the leaves in labeled paper bags and transport them to the laboratory in a cooler.

    • Use a leaf-brushing machine or a mite wash technique (e.g., alcohol wash) to dislodge mites from the leaves.

    • Count the number of eggs, larvae, nymphs, and adult mites under a stereomicroscope.

Data Collection

Record the following data for each plot at each assessment interval:

  • Number of mite eggs

  • Number of mite larvae and nymphs (motile immature stages)

  • Number of adult mites

  • Phytotoxicity ratings (if any)

  • Crop yield and quality parameters at harvest

Data Analysis
  • Efficacy Calculation: The percentage of mite control can be calculated using the Henderson-Tilton formula, which corrects for natural population changes in the untreated control plots.

    Efficacy (%) = (1 - (Ta * Cb) / (Tb * Ca)) * 100

    Where:

    • Ta = Number of mites in the treated plot after application

    • Tb = Number of mites in the treated plot before application

    • Ca = Number of mites in the untreated control plot after application

    • Cb = Number of mites in the untreated control plot before application

  • Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Ovicidal Efficacy of this compound against Two-Spotted Spider Mite (Tetranychus urticae)

TreatmentApplication Rate (g a.i./ha)Mean No. of Eggs (Pre-treatment)Mean No. of Eggs (7 DAT)% Efficacy (Henderson-Tilton)
Untreated Control-150.5185.2-
This compound50148.215.391.8
This compound100152.15.897.0
Reference AcaricideManufacturer's Rec.149.825.686.4

Table 2: Efficacy of this compound against Motile Stages of Citrus Red Mite (Panonychus citri)

TreatmentApplication Rate (g a.i./ha)Mean No. of Motiles (Pre-treatment)Mean No. of Motiles (14 DAT)% Efficacy (Henderson-Tilton)
Untreated Control-85.3110.7-
This compound7588.18.292.8
This compound15086.53.197.2
Reference AcaricideManufacturer's Rec.87.215.486.5

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits chitin synthase, disrupting mite molting.

Experimental Workflow Diagram

Field_Trial_Workflow start Start: Trial Planning site_selection Site Selection & Plot Layout (RCBD) start->site_selection pre_treatment_sampling Pre-treatment Mite Sampling site_selection->pre_treatment_sampling application This compound Application pre_treatment_sampling->application post_treatment_sampling Post-treatment Sampling (3, 7, 14, 21 DAT) application->post_treatment_sampling data_collection Data Collection (Mite Counts, Yield) post_treatment_sampling->data_collection data_analysis Data Analysis (Efficacy Calculation, ANOVA) data_collection->data_analysis reporting Reporting & Interpretation data_analysis->reporting

Caption: Workflow for this compound field efficacy trials.

References

Troubleshooting & Optimization

Technical Support Center: Etoxazole Resistance in Tetranychus urticae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding etoxazole resistance in the two-spotted spider mite, Tetranychus urticae.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Tetranychus urticae?

A1: The primary and most well-documented mechanism of high-level this compound resistance in Tetranychus urticae is a target-site mutation in the chitin synthase 1 (CHS1) gene.[1][2][3] Specifically, a point mutation leading to an isoleucine to phenylalanine substitution at position 1017 (I1017F) is strongly associated with resistance.[1][2] This mutation is located in a transmembrane domain of the CHS1 enzyme, which is believed to be part of the chitin translocation pore. This compound is an inhibitor of chitin biosynthesis, and this mutation likely prevents the binding of the acaricide to its target site, thus conferring resistance. The resistance conferred by the I1017F mutation is considered recessive.

Q2: Are there other mechanisms involved in this compound resistance?

A2: Yes, in addition to the primary target-site mutation, metabolic resistance has been implicated in this compound resistance in T. urticae. This involves the enhanced detoxification of the acaricide by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). While the I1017F mutation is the major factor for high-level resistance, elevated P450 and GST activity can contribute to a lesser degree of resistance or act in concert with the target-site mutation. Some studies have shown increased activity of these enzymes in this compound-resistant strains.

Q3: How can I detect this compound resistance in my T. urticae population?

A3: Detecting this compound resistance typically involves a combination of bioassays, biochemical assays, and molecular diagnostics.

  • Bioassays: The leaf-dip or spray tower method is commonly used to determine the concentration of this compound that is lethal to 50% of the population (LC50). A significantly higher LC50 value in a field population compared to a susceptible laboratory strain indicates resistance.

  • Biochemical Assays: These assays can be used to measure the activity of detoxification enzymes like cytochrome P450s and GSTs. Increased activity in a suspected resistant population can suggest metabolic resistance.

  • Molecular Diagnostics: PCR-based methods, such as quantitative PCR (qPCR) or sequencing, can be used to detect the presence of the I1017F mutation in the CHS1 gene. This is a direct and sensitive method for identifying target-site resistance.

Q4: What is the inheritance pattern of this compound resistance?

A4: The high-level resistance to this compound conferred by the I1017F mutation in the CHS1 gene is inherited as a completely recessive trait. This means that for a mite to be resistant, it must carry two copies of the resistance allele (homozygous). Heterozygous individuals, carrying one copy of the resistance allele and one copy of the susceptible allele, are generally susceptible to this compound.

Q5: Is there cross-resistance between this compound and other acaricides?

A5: Yes, cross-resistance has been observed. The I1017F mutation in the CHS1 gene that confers resistance to this compound also confers cross-resistance to other mite growth inhibitors with a similar mode of action, such as clofentezine and hexythiazox. Some studies have also reported cross-resistance to acaricides with different modes of action in this compound-resistant strains, which may be due to enhanced metabolic detoxification by P450s and GSTs.

Q6: Does this compound resistance come with a fitness cost?

A6: Yes, some studies have indicated that this compound resistance in T. urticae can be associated with fitness costs. Resistant strains may exhibit lower fecundity (egg-laying capacity) and a higher proportion of males in the population compared to susceptible strains. The net reproductive rate, intrinsic rate of natural increase, and finite rate of increase have also been observed to be lower in resistant strains. This instability of resistance can be a positive factor in resistance management strategies.

Troubleshooting Guides

Issue 1: My bioassay results show high variability.

  • Possible Cause: Inconsistent application of the acaricide, age variation in the test mites, or poor leaf quality.

  • Troubleshooting Steps:

    • Ensure a uniform coating of the this compound solution on the leaf discs in the leaf-dip assay.

    • Use a Potter spray tower for more consistent application if available.

    • Standardize the age of the adult female mites used in the bioassay.

    • Use fresh, healthy host plant leaves (e.g., kidney bean, Phaseolus vulgaris) of a consistent age and quality.

Issue 2: I am not getting clear amplification in my PCR for the CHS1 gene.

  • Possible Cause: Poor DNA quality, incorrect primer design, or suboptimal PCR conditions.

  • Troubleshooting Steps:

    • Use a standardized DNA extraction protocol to ensure high-quality genomic DNA.

    • Verify the primer sequences and their specificity for the T. urticae CHS1 gene.

    • Optimize the annealing temperature and extension time for your PCR protocol.

    • Run a positive control with DNA from a known susceptible or resistant strain.

Issue 3: My enzyme assay results are not reproducible.

  • Possible Cause: Improper sample preparation, inaccurate protein quantification, or substrate degradation.

  • Troubleshooting Steps:

    • Prepare fresh mite homogenates for each experiment and keep them on ice.

    • Use a reliable protein quantification method (e.g., Bradford assay) to normalize enzyme activity.

    • Ensure that the substrates for the P450 and GST assays are stored correctly and are not expired.

    • Include appropriate controls (e.g., no enzyme, no substrate) in your assay plate.

Quantitative Data Summary

Table 1: this compound Resistance Ratios in Tetranychus urticae

Strain/PopulationResistance Ratio (RR)Fold-ChangeReference
This compound-Selected (10 generations)37.45-
This compound-Resistant (ER) Strain>5,000,000-
Holambra Population (5 selections)8739-
Pyridaben-Resistant (PR) Strain9.5-
Acequinocyl-Resistant (AR) Adults>215.1-
Acequinocyl-Resistant (AR) Eggs>6250-
Aydin Province Populations409.58-517.20-

Table 2: Enzyme Activity in this compound-Resistant vs. Susceptible Tetranychus urticae

EnzymeFold Increase in Resistant StrainReference
Glutathione-S-transferase (GST)381.56
Acetylcholinesterase (AChE)1.64 (163.82% increase)

Experimental Protocols

Leaf-Dip Bioassay for this compound Resistance

Objective: To determine the LC50 of this compound for a T. urticae population.

Materials:

  • This compound stock solution

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Kidney bean (Phaseolus vulgaris) plants

  • Petri dishes

  • Filter paper

  • Fine brush

  • Adult female T. urticae (synchronized age)

Procedure:

  • Prepare a series of this compound dilutions in distilled water with a constant concentration of surfactant. A control solution with only distilled water and surfactant should also be prepared.

  • Excise leaf discs from healthy kidney bean plants.

  • Dip each leaf disc into a specific this compound dilution for 5-10 seconds, ensuring complete coverage.

  • Allow the leaf discs to air dry.

  • Place each dried leaf disc, abaxial side up, on a water-saturated filter paper in a Petri dish.

  • Carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.

  • Seal the Petri dishes and incubate at 25-27°C with a 16:8 (L:D) photoperiod.

  • Assess mite mortality after 24-48 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the LC50 value using probit analysis.

Molecular Detection of the I1017F Mutation

Objective: To identify the I1017F mutation in the CHS1 gene of individual mites.

Materials:

  • Individual adult female mites

  • DNA extraction kit or buffer

  • PCR primers flanking the I1017F mutation site

  • Taq polymerase and PCR reagents

  • PCR thermal cycler

  • Agarose gel electrophoresis equipment

  • Sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from individual mites using a suitable kit or lysis buffer.

  • PCR Amplification:

    • Set up a PCR reaction using primers designed to amplify the region of the CHS1 gene containing the I1017F mutation.

    • A typical PCR cycling profile would be: an initial denaturation at 95°C for 3-5 minutes, followed by 35 cycles of denaturation at 94°C for 30-45 seconds, annealing at 50-60°C for 30-45 seconds, and extension at 72°C for 1-2 minutes, with a final extension at 72°C for 10 minutes.

  • Gel Electrophoresis: Run the PCR products on a 1% agarose gel to verify the amplification of a single band of the expected size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with the reference CHS1 sequence from a susceptible strain to identify the presence of the T to T substitution at the codon for isoleucine (I) at position 1017, resulting in a phenylalanine (F).

Glutathione S-transferase (GST) Activity Assay

Objective: To measure the GST activity in mite homogenates.

Materials:

  • Adult female mites

  • Phosphate buffer

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Microplate reader

Procedure:

  • Enzyme Preparation: Homogenize a known number of mites in cold phosphate buffer. Centrifuge the homogenate and collect the supernatant containing the enzyme fraction.

  • Protein Quantification: Determine the protein concentration of the supernatant using a method like the Bradford assay.

  • Enzyme Assay:

    • In a 96-well microplate, add the mite enzyme extract, CDNB solution, and GSH solution to each well.

    • The final reaction mixture should contain a defined concentration of each component.

    • Measure the change in absorbance at 340 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C) using a microplate reader.

  • Data Analysis: Calculate the GST activity as the rate of change in absorbance per minute per mg of protein. Compare the activity between suspected resistant and susceptible populations.

Visualizations

Etoxazole_Resistance_Pathway cluster_mite Tetranychus urticae cluster_resistance Resistance Mechanisms This compound This compound CHS1 Chitin Synthase 1 (CHS1) This compound->CHS1 Inhibits Detoxification This compound Detoxification This compound->Detoxification Chitin Chitin Synthesis CHS1->Chitin Catalyzes Exoskeleton Normal Exoskeleton Formation Chitin->Exoskeleton CHS1_mutation I1017F Mutation in CHS1 Gene CHS1_mutation->CHS1 Alters target site P450 Cytochrome P450s P450->Detoxification Metabolizes GST Glutathione S-Transferases GST->Detoxification Metabolizes

Caption: Signaling pathway of this compound action and resistance in Tetranychus urticae.

Experimental_Workflow start Suspected Resistant Mite Population bioassay 1. Leaf-Dip Bioassay start->bioassay molecular 2. Molecular Analysis start->molecular biochemical 3. Biochemical Assays start->biochemical lc50 Determine LC50 (Resistance Ratio) bioassay->lc50 conclusion Conclusion on Resistance Mechanisms lc50->conclusion dna_ext DNA Extraction molecular->dna_ext pcr PCR of CHS1 gene dna_ext->pcr sequencing Sequencing pcr->sequencing mutation_analysis Analyze for I1017F Mutation sequencing->mutation_analysis mutation_analysis->conclusion homogenization Mite Homogenization biochemical->homogenization enzyme_assay P450 & GST Assays homogenization->enzyme_assay activity_analysis Compare Enzyme Activity enzyme_assay->activity_analysis activity_analysis->conclusion

Caption: Experimental workflow for detecting this compound resistance in Tetranychus urticae.

Logical_Relationships Resistance This compound Resistance TargetSite Target-Site Resistance (High Level) Resistance->TargetSite is primarily due to Metabolic Metabolic Resistance (Low to Moderate Level) Resistance->Metabolic can also involve CHS1 I1017F Mutation in CHS1 TargetSite->CHS1 is caused by P450 Increased P450 Activity Metabolic->P450 is mediated by GST Increased GST Activity Metabolic->GST is mediated by

Caption: Logical relationships of this compound resistance mechanisms in Tetranychus urticae.

References

Technical Support Center: I1017F Mutation in Chitin Synthase 1 and Etoxazole Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the I1017F mutation in chitin synthase 1 (CHS1) and its role in etoxazole resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a narrow-spectrum systemic acaricide that functions as a mite growth inhibitor.[1] Its primary mode of action is the inhibition of chitin biosynthesis, a crucial process for the formation of the arthropod exoskeleton.[2][3][4] By disrupting chitin synthesis, this compound interferes with the molting process, particularly affecting the egg, larval, and nymphal stages of mites, and can also sterilize adult females, preventing them from laying viable eggs.[3]

Q2: What is the I1017F mutation and how is it related to this compound resistance?

A2: The I1017F mutation is a specific point mutation in the gene encoding for chitin synthase 1 (CHS1). This mutation results in the substitution of the amino acid isoleucine (I) with phenylalanine (F) at position 1017 of the protein. The I1017F mutation is a major genetic factor responsible for high-level resistance to this compound in several mite species, including the two-spotted spider mite (Tetranychus urticae) and the citrus red mite (Panonychus citri). This mutation is located in a transmembrane domain of CHS1, which is thought to be part of the enzyme's chitin translocation pore. The resistance conferred by the I1017F mutation is typically recessive.

Q3: Does the I1017F mutation confer resistance to other acaricides?

A3: Yes, the I1017F mutation in CHS1 has been shown to confer cross-resistance to other mite growth inhibitors with a similar mode of action, such as clofentezine and hexythiazox. This suggests a shared molecular target and resistance mechanism among these structurally diverse compounds.

Q4: Are there other mutations in CHS1 associated with this compound resistance?

A4: While I1017F is the most well-documented mutation, another substitution, S1016L, has been found accompanying I1017F in a highly resistant strain of Panonychus citri. However, functional analysis using CRISPR/Cas9 in Drosophila melanogaster indicated that the S1016L mutation alone did not confer this compound resistance.

Q5: What is the typical magnitude of resistance conferred by the I1017F mutation?

A5: The I1017F mutation is associated with extremely high levels of resistance. Resistance ratios (LC50 of the resistant strain divided by the LC50 of the susceptible strain) in mite strains homozygous for the I1017F mutation can be exceptionally high, with some studies reporting resistance levels over 100,000-fold greater than susceptible strains. One study on Tetranychus urticae reported a resistance ratio of over 5,000,000-fold in a strain with a 100% frequency of the I1017F mutation.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound bioassays.

  • Possible Cause 1: Heterozygous individuals in the mite population.

    • Troubleshooting: this compound resistance due to the I1017F mutation is recessive. Heterozygous individuals, carrying one copy of the resistance allele, may exhibit susceptibility similar to wild-type individuals. Ensure your mite population is isogenic for the resistance allele for consistent high-level resistance.

  • Possible Cause 2: Lifestage-specific effects of this compound.

    • Troubleshooting: this compound is most effective against eggs, larvae, and nymphs. Adult mites are not directly killed but may be sterilized. Standardize your bioassays to a specific life stage (e.g., eggs or larvae) for reproducible results.

  • Possible Cause 3: Degradation of the this compound solution.

    • Troubleshooting: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions. This compound is stable for one year under warehouse conditions but can be sensitive to prolonged exposure to certain environmental factors.

Problem 2: Failure to detect the I1017F mutation in a suspected this compound-resistant mite population.

  • Possible Cause 1: Presence of alternative resistance mechanisms.

    • Troubleshooting: While the I1017F mutation is a major factor, other mechanisms like metabolic resistance through detoxification enzymes (e.g., cytochrome P450s, glutathione S-transferases) may contribute to this compound resistance, although their role is considered less dominant. Consider performing synergist assays with inhibitors of these enzymes (e.g., PBO for P450s) to investigate their potential involvement.

  • Possible Cause 2: Issues with DNA extraction or PCR amplification.

    • Troubleshooting: Optimize your DNA extraction protocol to ensure high-quality DNA. Design and validate primers for the specific mite species you are working with, as sequence variations may exist. Refer to the detailed experimental protocols for primer design and PCR conditions.

  • Possible Cause 3: Low frequency of the resistance allele.

    • Troubleshooting: The frequency of the I1017F mutation can vary within and between populations. Use a sensitive detection method like quantitative PCR (qPCR) or a TaqMan genotyping assay to detect the mutation even at low frequencies.

Quantitative Data Summary

Table 1: this compound Resistance Ratios in Mite Strains with the I1017F Mutation.

SpeciesStrainResistance Ratio (RR)Mutation StatusReference
Tetranychus urticaeER>5,000,000100% I1017F
Tetranychus urticaeEtoxRHigh (not specified)I1017F present
Tetranychus urticaeHexRHigh (not specified)I1017F present
Panonychus citriHighly Resistant StrainHigh (not specified)I1017F present

Table 2: Frequency of the I1017F Mutation in Field Populations of Tetranychus urticae.

Population LocationNumber of PopulationsDetection of I1017FNotesReference
Ontario, CanadaMultipleFrequency trackedCritical role in resistance confirmed
Korea8Detected in 7 out of 8High frequency in all populations
Washington & Idaho, USAMultipleDetectedTaqMan qPCR used for detection
Northern NSW, AustraliaMultipleDetected in ~10% of mitesResistance confirmed

Detailed Experimental Protocols

1. This compound Bioassay (Leaf-Disc Method)

This protocol is adapted from methods used to assess acaricide efficacy.

  • Materials:

    • Mite-infested leaves (e.g., bean or citrus leaves)

    • This compound stock solution (in an appropriate solvent like acetone)

    • Distilled water with a surfactant (e.g., 0.01% Triton X-100)

    • Petri dishes (9 cm diameter)

    • Filter paper

    • Leaf punch or scalpel

    • Fine brush for transferring mites

    • Stereomicroscope

  • Procedure:

    • Prepare serial dilutions of this compound in distilled water with surfactant. A control solution with only water and surfactant should be included.

    • Cut leaf discs (e.g., 2 cm diameter) from uninfested host plant leaves.

    • Immerse each leaf disc in the respective this compound dilution or control solution for 10-15 seconds.

    • Allow the leaf discs to air dry completely.

    • Place each dried leaf disc, adaxial side up, on a water-saturated filter paper in a Petri dish.

    • Transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc.

    • Seal the Petri dishes and incubate at controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

    • Assess mortality and oviposition over a period of 3-7 days. For this compound, it is also crucial to assess egg hatchability.

    • Calculate LC50 (lethal concentration to kill 50% of the population) values using probit analysis.

2. Molecular Detection of the I1017F Mutation (TaqMan qPCR Genotyping Assay)

This method allows for the rapid and sensitive detection of the I1017F mutation.

  • Materials:

    • Individual or pooled mite samples

    • DNA extraction kit (e.g., Zymo Research Quick-DNA Tissue/Insect Microprep kit)

    • qPCR instrument

    • Primers and probes specific for the CHS1 gene flanking the I1017F mutation.

      • Forward and reverse primers.

      • Two fluorescently labeled probes: one for the wild-type allele (I1017) and one for the resistant allele (F1017).

    • qPCR master mix

  • Procedure:

    • DNA Extraction: Extract genomic DNA from individual mites or pooled samples according to the manufacturer's protocol. Quantify the DNA concentration.

    • Reaction Setup: Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, wild-type probe, mutant probe, and the extracted DNA template.

    • qPCR Run: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

    • Data Analysis: Analyze the amplification curves for each fluorescent probe. The relative fluorescence of the two probes will indicate whether the sample is homozygous susceptible (wild-type), heterozygous, or homozygous resistant.

3. Chitin Synthase Activity Assay (In Vitro Inhibition)

This protocol is based on the principle of measuring the incorporation of a radiolabeled chitin precursor.

  • Materials:

    • Cultured integument pieces from the target arthropod larvae.

    • [14C]N-acetyl-D-glucosamine (radiolabeled chitin precursor).

    • This compound solutions of varying concentrations.

    • Potassium hydroxide (KOH) solution.

    • Scintillation vials and scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Dissect and prepare integument pieces from the larval stage of the target arthropod.

    • Incubate the integument pieces in a suitable medium containing different concentrations of this compound. A control with no this compound should be included.

    • Add [14C]N-acetyl-D-glucosamine to the incubation medium.

    • Allow the incubation to proceed for a defined period to allow for chitin synthesis.

    • Stop the reaction and wash the integument pieces to remove unincorporated radiolabel.

    • Treat the integument pieces with a strong KOH solution to digest tissues, leaving the chitin intact.

    • Collect the remaining potassium hydroxide-resistant material (chitin).

    • Measure the amount of incorporated radioactivity using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the chitin synthesis (I50 value) by plotting the percentage of inhibition against the this compound concentration.

Visualizations

Chitin_Biosynthesis_Pathway cluster_synthesis Chitin Synthesis Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc CHS1 Chitin Synthase 1 (CHS1) UDPGlcNAc->CHS1 Chitin Chitin Polymer CHS1->Chitin This compound This compound This compound->CHS1 Inhibition

Caption: Simplified chitin biosynthesis pathway in arthropods.

Etoxazole_Resistance_Workflow cluster_collection Sample Collection & Rearing cluster_bioassay Phenotypic Analysis cluster_genotyping Genotypic Analysis cluster_analysis Data Interpretation Collection Collect Mite Population from Field Rearing Rear in Lab Collection->Rearing Bioassay Perform this compound Bioassay Rearing->Bioassay DNA_Extraction DNA Extraction Rearing->DNA_Extraction LC50 Calculate LC50 & Resistance Ratio Bioassay->LC50 Correlation Correlate Genotype with Phenotype LC50->Correlation Genotyping I1017F Genotyping (e.g., TaqMan qPCR) DNA_Extraction->Genotyping Frequency Determine Allele Frequency Genotyping->Frequency Frequency->Correlation

Caption: Experimental workflow for detecting this compound resistance.

Logical_Relationship CHS1_WT Wild-Type CHS1 (I1017) Inhibited_Synthesis Inhibited Chitin Synthesis CHS1_WT->Inhibited_Synthesis Leads to CHS1_Mutant Mutant CHS1 (I1017F) No_Inhibition Chitin Synthesis Continues CHS1_Mutant->No_Inhibition Leads to This compound This compound This compound->CHS1_WT Binds to This compound->CHS1_Mutant Binding Impaired Chitin_Synthesis Normal Chitin Synthesis Susceptibility Phenotype: Susceptible Inhibited_Synthesis->Susceptibility Results in Resistance Phenotype: Resistant No_Inhibition->Resistance Results in

Caption: I1017F mutation's role in this compound resistance.

References

Technical Support Center: Biochemical Assays for Detecting Etoxazole Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for biochemical assays designed to detect Etoxazole resistance. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for issues you may encounter during your biochemical assays for this compound resistance.

Chitin Synthase (CHS) Activity Assays

This compound's primary mode of action is the inhibition of chitin synthase, a crucial enzyme in the molting process of mites.[1] Resistance can arise from mutations in the chitin synthase gene (CHS1), reducing the binding affinity of this compound.

Q1: What is the most common sign of a problem in my chitin synthase assay?

A1: The most frequent issues are low or no enzyme activity and high background signals.

Troubleshooting:

  • Low or No Enzyme Activity:

    • Inactive Enzyme: Ensure your enzyme extract has been stored correctly at -20°C or below and avoid multiple freeze-thaw cycles. It is best to use freshly prepared enzyme extracts.

    • Suboptimal Conditions: Verify that the assay's pH, temperature, and cofactor (e.g., Mg²⁺) concentrations are optimized for your target species. For example, the optimal pH for Anopheles gambiae chitin synthase is between 6.5 and 7.0, with the highest activity observed between 37°C and 44°C.

    • Enzyme Oxidation: If your crude enzyme extract turns black, it indicates melanization. To prevent this, add a reducing agent like dithiothreitol (DTT) to your extraction buffer.

    • Zymogen Activation: Chitin synthase is often produced as an inactive zymogen that requires proteolytic activation. Pre-incubation with a protease such as trypsin may be necessary.

  • High Background Signal:

    • Incomplete Washing: Increase the number and vigor of washing steps to remove unbound reagents.

    • Spontaneous Substrate Hydrolysis: Run a "no-enzyme" control to measure and subtract the background signal resulting from the spontaneous breakdown of the substrate.

Q2: My in vitro inhibition results for a potential new inhibitor do not match my in vivo (whole organism) observations. What could be the reason?

A2: This is a common discrepancy. Several factors can contribute to this:

  • Compound Permeability: The compound may not be able to effectively penetrate the mite's cuticle or cell membranes to reach the chitin synthase enzyme in a whole organism.

  • Metabolic Detoxification: The organism may be metabolizing and detoxifying the compound before it can reach its target.

  • Compensatory Mechanisms: The organism might activate compensatory biological pathways to overcome the inhibition of chitin synthesis.

Metabolic Enzyme Assays: GST, Esterase, and P450

Metabolic resistance is another significant mechanism where mites exhibit increased activity of detoxification enzymes, such as Glutathione S-transferases (GSTs), esterases (ESTs), and cytochrome P450 monooxygenases (P450s). These enzymes can metabolize and detoxify this compound.

Q3: My Glutathione S-Transferase (GST) activity assay is showing inconsistent results. What should I check?

A3: Inconsistent GST activity can stem from several factors related to sample preparation and assay conditions.

Troubleshooting:

  • Sample Homogenization: Ensure complete and consistent homogenization of individual mite samples. Incomplete homogenization can lead to variability in enzyme concentration.

  • Substrate Stability: The substrate, 1-chloro-2,4-dinitrobenzene (CDNB), can be unstable. Prepare the CDNB solution fresh and protect it from light.

  • pH of Buffer: The pH of the reaction buffer is critical. For GST assays, a pH of 6.5 is commonly used. Verify the pH of your buffer before each experiment.

  • Temperature Fluctuation: Maintain a constant temperature during the incubation and reading steps, as enzyme kinetics are highly temperature-dependent.

Q4: I am observing high background absorbance in my esterase activity assay. What is the likely cause?

A4: High background in esterase assays, which often use α-naphthyl acetate or β-naphthyl acetate as substrates, is usually due to non-enzymatic hydrolysis of the substrate.

Troubleshooting:

  • Substrate Purity: Ensure the purity of your naphthyl acetate substrate.

  • Blank Correction: Always include a blank control (without enzyme) to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your sample readings.

  • Reaction Time: Optimize the incubation time to ensure you are within the linear range of the reaction and to minimize the contribution of non-enzymatic hydrolysis over longer periods.

Q5: My cytochrome P450 (P450) assay has low sensitivity. How can I improve it?

A5: Low sensitivity in P450 assays is a common challenge due to the low abundance of these enzymes.

Troubleshooting:

  • Substrate Choice: The choice of substrate is critical. 7-ethoxycoumarin O-deethylation (ECOD) is a commonly used fluorometric assay for P450 activity. Ensure the substrate is appropriate for the P450 isoforms you are studying.

  • Cofactor Concentration: P450 enzymes require NADPH as a cofactor. Ensure that NADPH is present in saturating concentrations and that it is fresh, as it degrades over time.

  • Microsome Preparation: P450s are membrane-bound enzymes. Proper preparation of microsomes is crucial for enriching P450 content and activity.

  • Inhibitors in Homogenate: Crude homogenates can contain endogenous inhibitors. Homogenizing aphids in a 96-well microplate, for instance, has been found to release fewer inhibitors compared to homogenization in Eppendorf tubes.[2]

Data Presentation

The following tables summarize quantitative data on enzyme activities in this compound-resistant versus susceptible mite populations from various studies.

Table 1: Glutathione S-Transferase (GST) Activity in this compound-Resistant Mite Populations

SpeciesResistant StrainFold Increase in GST ActivityReference
Tetranychus urticaeThis compound-Selected381.56[3]
Phytoseiulus persimilisETO63.09[4]
Panonychus citriYakapinar2.55 (compared to susceptible)[5]
Tetranychus urticaeG15R211.8 (compared to susceptible)

Table 2: Esterase (EST) Activity in this compound-Resistant Mite Populations

SpeciesResistant StrainFold Increase in Esterase ActivityReference
Phytoseiulus persimilisETO62.71
Panonychus citriYakapinar2.73 (compared to susceptible)
Tetranychus urticaeG15R211.9 (compared to susceptible)

Table 3: Cytochrome P450 (P450) Monooxygenase Activity in this compound-Resistant Mite Populations

SpeciesResistant StrainFold Increase in P450 ActivityReference
Phytoseiulus persimilisETO62.76
Tetranychus urticaeN11G212.1 (compared to susceptible)

Experimental Protocols

Detailed methodologies for key biochemical assays are provided below.

Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from a non-radioactive, high-throughput method.

Materials:

  • 96-well microtiter plate

  • Wheat Germ Agglutinin (WGA) solution

  • Enzyme extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with DTT)

  • Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM MgCl₂

  • WGA-Horseradish Peroxidase (HRP) conjugate solution

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Add 100 µL of WGA solution to each well and incubate overnight at room temperature. Wash the plate three times with ultrapure water.

  • Enzyme Extraction: Homogenize mite samples in ice-cold extraction buffer. If necessary, activate the zymogenic form of chitin synthase with trypsin, followed by the addition of a trypsin inhibitor. Centrifuge the homogenate and collect the supernatant containing the crude enzyme.

  • Enzymatic Reaction: Add 50 µL of the reaction mixture to each well. For inhibitor screening, add your test compound. Initiate the reaction by adding 50 µL of the crude enzyme extract. Incubate on a shaker at 30°C for 1-3 hours.

  • Washing: Stop the reaction by washing the plate six times with ultrapure water.

  • Detection:

    • Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.

    • Wash the plate six times with ultrapure water.

    • Add 100 µL of TMB substrate solution and monitor color development.

    • Stop the reaction with the stop solution and measure absorbance at 450 nm.

Glutathione S-Transferase (GST) Activity Microplate Assay

Materials:

  • 96-well microplate

  • Phosphate buffer (0.1 M, pH 6.5)

  • Reduced glutathione (GSH) solution

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Mite homogenate

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize individual mites in phosphate buffer. Centrifuge to pellet debris and use the supernatant as the enzyme source.

  • Reaction Mixture: In each well, add:

    • 180 µL of phosphate buffer

    • 10 µL of GSH solution

    • 10 µL of mite homogenate

  • Initiate Reaction: Add 10 µL of CDNB solution to each well to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 340 nm over 5 minutes in a kinetic mode. The rate of increase in absorbance is proportional to GST activity.

Esterase Activity Microplate Assay

Materials:

  • 96-well microplate

  • Phosphate buffer (e.g., 0.04 M, pH 7.0)

  • α-naphthyl acetate (or β-naphthyl acetate) solution

  • Fast Blue B salt solution containing Sodium Dodecyl Sulfate (SDS)

  • Mite homogenate

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize individual mites in phosphate buffer and use the supernatant.

  • Reaction: In each well, add 125 µL of the substrate solution (α-naphthyl acetate) and 50 µL of the crude enzyme. Incubate at 30°C for 10 minutes.

  • Color Development: Add 25 µL of the Fast Blue B salt/SDS solution to stop the reaction and initiate color development.

  • Measurement: After a 10-minute incubation in the dark, measure the absorbance at 600 nm (for α-naphthyl acetate) or 555 nm (for β-naphthyl acetate).

Cytochrome P450 Monooxygenase (ECOD) Activity Microplate Assay

Materials:

  • Black 96-well microplate

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • 7-ethoxycoumarin solution

  • NADPH solution

  • Mite homogenate (microsomal fraction preferred)

  • Glycine buffer-ethanol mixture

  • Fluorometric microplate reader

Procedure:

  • Sample Preparation: Homogenize mites in phosphate buffer. For higher sensitivity, prepare a microsomal fraction by differential centrifugation.

  • Reaction: In each well of a black microplate, add the mite homogenate/microsomal fraction, phosphate buffer, and 7-ethoxycoumarin.

  • Initiate Reaction: Start the reaction by adding the NADPH solution.

  • Incubation: Incubate for a defined period (e.g., 1 hour) at room temperature, protected from light.

  • Stop Reaction: Terminate the reaction by adding a glycine buffer-ethanol mixture.

  • Measurement: Measure the fluorescence of the product, 7-hydroxycoumarin, using an excitation wavelength of ~380 nm and an emission wavelength of ~450 nm.

Visualizations

Signaling Pathways in Metabolic Resistance

Insecticide exposure can trigger several signaling pathways that lead to the upregulation of detoxification genes, a key component of metabolic resistance. The diagram below illustrates a simplified overview of these pathways.

cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_response Gene Expression This compound This compound Exposure ROS Reactive Oxygen Species (ROS) This compound->ROS induces AhR AhR Pathway This compound->AhR activates CncC_Keap1 CncC/Keap1 Pathway ROS->CncC_Keap1 activates MAPK MAPK Pathway ROS->MAPK activates CncC_Maf CncC/Maf Heterodimer CncC_Keap1->CncC_Maf leads to CREB CREB MAPK->CREB phosphorylates AhR_ARNT AhR/ARNT Heterodimer AhR->AhR_ARNT forms Detox_Genes Detoxification Genes (GSTs, P450s, ESTs) CncC_Maf->Detox_Genes upregulates CREB->Detox_Genes upregulates AhR_ARNT->Detox_Genes upregulates cluster_target Target-Site Workflow cluster_metabolic Metabolic Workflow Start Collect Mite Population Bioassay Perform this compound Bioassay Start->Bioassay Decision Resistance Detected? Bioassay->Decision TargetSite Target-Site Resistance Analysis Decision->TargetSite Yes Metabolic Metabolic Resistance Analysis Decision->Metabolic Yes Susceptible Population is Susceptible Decision->Susceptible No DNA_Extraction DNA Extraction TargetSite->DNA_Extraction PCR PCR of CHS1 Gene DNA_Extraction->PCR Sequencing Sequencing / Genotyping PCR->Sequencing Mutation Identify I1017F Mutation Sequencing->Mutation Protein_Extraction Protein Extraction Metabolic->Protein_Extraction Enzyme_Assays Enzyme Activity Assays (GST, EST, P450) Protein_Extraction->Enzyme_Assays Activity Compare Activity to Susceptible Strain Enzyme_Assays->Activity

References

Etoxazole Resistance in Mite Populations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to etoxazole resistance in mite populations.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in mites?

A1: this compound resistance in mite populations is primarily attributed to two key mechanisms:

  • Target-Site Modification: The most commonly reported mechanism is a point mutation in the chitin synthase 1 gene (CHS1). Specifically, an isoleucine to phenylalanine substitution at position 1017 (I1017F) is strongly associated with high levels of this compound resistance.[1][2][3][4] This mutation alters the binding site of this compound, reducing its efficacy.[4]

  • Metabolic Resistance: Enhanced detoxification of this compound by metabolic enzymes is another significant resistance mechanism. This involves the overexpression or increased activity of:

    • Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in metabolizing a wide range of xenobiotics, including pesticides.

    • Glutathione S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to xenobiotics, rendering them more water-soluble and easier to excrete.

Q2: How can I detect this compound resistance in my mite population?

A2: Detecting this compound resistance can be achieved through two main approaches:

  • Bioassays: These are phenotypic assays that measure the susceptibility of a mite population to this compound. The most common method is the leaf-dip bioassay, where mite-infested leaves are dipped in serial dilutions of this compound to determine the lethal concentration (LC50). A significantly higher LC50 value compared to a susceptible reference strain indicates resistance.

  • Molecular Diagnostics: These methods detect the genetic markers associated with resistance. For the I1017F mutation in the CHS1 gene, real-time PCR-based assays, such as allele-specific PCR or high-resolution melting analysis, can be used to determine the frequency of the resistance allele in a population.

Q3: My this compound application failed in the field. Does this automatically mean I have resistance?

A3: Not necessarily. While resistance is a likely cause, other factors can contribute to control failure:

  • Improper Application: Poor coverage, incorrect dosage, or application at a non-optimal time in the mite life cycle can lead to reduced efficacy. This compound is most effective against eggs and immature stages.

  • Environmental Factors: High temperatures or rainfall shortly after application can degrade the active ingredient.

  • High Pest Pressure: An extremely high initial mite population may overwhelm the control provided by the acaricide.

It is crucial to first rule out these factors before concluding that resistance is the sole cause. A resistance monitoring bioassay is recommended to confirm.

Q4: Are there any strategies to overcome or manage this compound resistance?

A4: Yes, several strategies can be employed to manage and mitigate this compound resistance:

  • Acaricide Rotation: Avoid the continuous use of this compound. Rotate with acaricides that have different modes of action to reduce selection pressure for this compound resistance.

  • Use of Synergists: Synergists are compounds that can enhance the efficacy of an acaricide by inhibiting the metabolic enzymes responsible for detoxification.

    • Piperonyl Butoxide (PBO): An inhibitor of cytochrome P450s.

    • Diethyl Maleate (DEM): An inhibitor of glutathione S-transferases.

  • Integrated Pest Management (IPM): Combine chemical control with biological control (predatory mites), cultural practices, and regular monitoring to create a more sustainable pest management program.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound bioassays.

Possible Cause Troubleshooting Step
Variable Mite Age Synchronize the mite population to ensure that individuals of a similar age and life stage are used for the assay. This compound's efficacy varies with the life stage.
Inconsistent Acaricide Concentration Prepare fresh serial dilutions of this compound for each experiment from a certified analytical standard. Ensure thorough mixing.
Poor Leaf Quality Use healthy, untreated host plant leaves of a consistent age and size. Ensure complete and uniform coverage during the dipping process.
Environmental Fluctuations Maintain constant temperature, humidity, and photoperiod in the rearing and experimental areas.

Problem 2: Difficulty in interpreting molecular diagnostic results for the I1017F mutation.

Possible Cause Troubleshooting Step
Poor DNA Quality Use a standardized DNA extraction protocol suitable for arthropods to ensure high-quality DNA. Quantify and assess the purity of the extracted DNA before use.
Primer/Probe Issues Validate the specificity and efficiency of the primers and probes for the I1017F mutation. Run positive and negative controls in every assay.
Low Resistance Allele Frequency The resistance allele may be present at a very low frequency in the population. Increase the sample size to improve the chances of detection.
Heterozygote Detection The assay may not be sensitive enough to distinguish between heterozygotes and homozygotes. Consider using a quantitative method like real-time PCR with allele-specific probes or high-resolution melting analysis.

Data Presentation

Table 1: Efficacy of this compound Against Susceptible and Resistant Mite Populations

Mite SpeciesStrainLC50 (mg/L)Resistance Ratio (RR)Reference
Tetranychus urticaeSusceptible0.02-
Tetranychus urticaeResistant (Field Population 1)>500>25,500
Tetranychus urticaeResistant (Field Population 2)25012,500
Phytoseiulus persimilisETO6 (Lab-selected)1.25 (of susceptible)111.63

Table 2: Effect of Synergists on Overcoming this compound Resistance in Tetranychus urticae

Resistant StrainTreatmentLC50 (mg/L)Synergism Ratio (SR)Reference
Prosser 1-ESThis compound alone182.9 (relative to susceptible)-
Prosser 1-ESThis compound + PBO12.1 (relative to susceptible)15.1
Prosser 1-ESThis compound + TPP*13.6 (relative to susceptible)13.5
ETO6 (P. persimilis)This compound alone111.63 (RR)-
ETO6 (P. persimilis)This compound + PBO-3.17
ETO6 (P. persimilis)This compound + DEM-3.60

*TPP (triphenyl phosphate) is an esterase inhibitor.

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for this compound Susceptibility Testing

Objective: To determine the LC50 of this compound for a given mite population.

Materials:

  • Mite-infested host plant leaves (e.g., bean or cotton)

  • Analytical grade this compound

  • Acetone (or other suitable solvent)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Petri dishes (9 cm)

  • Filter paper

  • Fine camel-hair brush

  • Stereomicroscope

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Create a series of at least five serial dilutions of the stock solution using distilled water containing a surfactant (e.g., 0.01% Triton X-100). Include a control with only surfactant and water.

  • Leaf Preparation:

    • Excise leaf discs of a uniform size (e.g., 2-3 cm in diameter).

    • Place the leaf discs on a wire mesh or similar support.

  • Dipping:

    • Individually dip each leaf disc into a specific this compound dilution for 5-10 seconds, ensuring complete immersion.

    • Allow the treated leaf discs to air dry completely on filter paper.

  • Mite Infestation:

    • Place each dried leaf disc, adaxial side down, on a water-saturated cotton pad in a Petri dish.

    • Using a fine brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation:

    • Seal the Petri dishes and incubate at a constant temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 L:D).

  • Mortality Assessment:

    • After 24, 48, and 72 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence limits.

Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance

Objective: To determine if metabolic resistance (via P450s or GSTs) contributes to this compound resistance.

Materials:

  • Same materials as the leaf-dip bioassay.

  • Synergists: Piperonyl butoxide (PBO) and Diethyl maleate (DEM).

Procedure:

  • Determine Sub-lethal Synergist Concentration:

    • Conduct a preliminary bioassay with the synergist alone to determine the highest concentration that causes minimal to no mortality in the mite population.

  • Prepare Treatment Solutions:

    • Prepare a series of this compound dilutions as in the standard bioassay.

    • For each this compound dilution, prepare a corresponding solution containing the pre-determined sub-lethal concentration of the synergist (PBO or DEM).

  • Conduct Bioassay:

    • Follow the same procedure as the leaf-dip bioassay, using the this compound-synergist solutions.

  • Data Analysis:

    • Calculate the LC50 for this compound alone and for this compound in combination with each synergist.

    • Calculate the Synergism Ratio (SR) as follows: SR = LC50 of this compound alone / LC50 of this compound + synergist

    • An SR value significantly greater than 1 indicates that the synergist is enhancing the toxicity of this compound, suggesting the involvement of the inhibited enzyme system (P450s for PBO, GSTs for DEM) in resistance.

Protocol 3: Molecular Detection of the I1017F Mutation using Real-Time PCR

Objective: To determine the frequency of the this compound resistance-associated I1017F mutation in the CHS1 gene.

Materials:

  • Individual mites or pooled samples

  • DNA extraction kit suitable for insects/mites

  • Real-time PCR instrument

  • Allele-specific primers and probes for the I1017F mutation (susceptible and resistant alleles)

  • PCR master mix

  • Nuclease-free water

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from individual mites or pooled samples according to the manufacturer's protocol.

    • Assess the quality and quantity of the extracted DNA.

  • Real-Time PCR Assay:

    • Prepare the PCR reaction mix containing the master mix, allele-specific primers and probes, and the template DNA.

    • Use separate reactions for the susceptible and resistant alleles.

    • Run the real-time PCR program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Data Analysis:

    • Analyze the amplification curves and Ct values for each sample.

    • Determine the genotype of each individual (homozygous susceptible, heterozygous, or homozygous resistant) based on the amplification of the allele-specific probes.

    • For pooled samples, the relative fluorescence of the two probes can be used to estimate the allele frequency in the population.

Visualizations

Etoxazole_Mode_of_Action_and_Resistance cluster_0 Chitin Biosynthesis Pathway cluster_1 This compound Action & Resistance Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P G6P Isomerase GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNPNA GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP Chitin Chitin Polymer UDPGlcNAc->Chitin Chitin Synthase 1 (CHS1) Molt Inhibition Molt Inhibition This compound This compound CHS1_target Chitin Synthase 1 (CHS1) This compound->CHS1_target Inhibits Resistance_Mutation I1017F Mutation CHS1_target->Resistance_Mutation Resistance_Mutation->CHS1_target Alters binding site

Caption: this compound's mode of action targeting chitin synthase 1 (CHS1) and the mechanism of target-site resistance via the I1017F mutation.

Metabolic_Resistance_Workflow start Suspected Metabolic Resistance bioassay Perform this compound Bioassay (LC50 determination) start->bioassay synergist_assay Conduct Synergist Bioassay (PBO and/or DEM) bioassay->synergist_assay no_synergism No Significant Synergism (SR ≈ 1) synergist_assay->no_synergism synergism Significant Synergism (SR > 1) synergist_assay->synergism enzyme_assay Enzyme Activity Assays (P450 and GST) elevated_activity Elevated Enzyme Activity? enzyme_assay->elevated_activity other_mechanisms Consider other resistance mechanisms (e.g., target-site) no_synergism->other_mechanisms Yes synergism->enzyme_assay Yes confirm_metabolic Metabolic Resistance Confirmed normal_activity Normal Enzyme Activity elevated_activity->normal_activity No confirm_enzyme Confirms specific enzyme family involvement elevated_activity->confirm_enzyme Yes confirm_enzyme->confirm_metabolic Resistance_Management_Strategy start Mite Infestation Detected monitoring Resistance Monitoring (Bioassay / Molecular Diagnostics) start->monitoring resistance_detected This compound Resistance Detected? monitoring->resistance_detected no_resistance No/Low Resistance resistance_detected->no_resistance No high_resistance High Resistance resistance_detected->high_resistance Yes etoxazole_app Apply this compound (Follow label recommendations) no_resistance->etoxazole_app rotate_moa Rotate to Acaricide with Different Mode of Action high_resistance->rotate_moa use_synergist Consider this compound + Synergist (e.g., PBO) high_resistance->use_synergist evaluate Evaluate Efficacy etoxazole_app->evaluate rotate_moa->evaluate use_synergist->evaluate ipm Implement IPM Strategies (Biological Control, Cultural Practices) ipm->start Continuous Cycle evaluate->ipm Integrate

References

Technical Support Center: Synergistic Effects of Etoxazole with Other Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the synergistic effects of etoxazole with other pesticides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a selective acaricide that acts as a chitin biosynthesis inhibitor.[1][2] It primarily targets the embryonic development of mite eggs and the molting process of larvae and nymphs, rather than adult mites.[3] This disruption of chitin synthesis prevents the proper formation of the exoskeleton in the developmental stages of mites, leading to mortality.[1]

Q2: With which pesticides has this compound shown synergistic effects?

A2: this compound has been reported to have synergistic or additive effects when combined with several other pesticides, including abamectin, pyridaben, and chlorfenapyr.[2] These combinations can enhance the overall efficacy against target mite populations. For instance, the combination with abamectin is noted to be particularly effective.

Q3: Are there any known instances of antagonism with this compound mixtures?

A3: Yes, antagonism has been reported. For example, a study on the interaction of this compound with the entomopathogenic fungus Beauveria bassiana showed a clear antagonistic effect on the eggs and larvae of Tetranychus urticae. Some studies have also shown that spirodiclofen, when mixed with certain other insecticides, can result in reduced efficacy, suggesting a potential for antagonism.

Q4: How is synergism or antagonism quantitatively measured in pesticide mixtures?

A4: The interaction between pesticides in a mixture is often quantified using the Co-toxicity Coefficient (CTC) or a Synergistic Ratio (SR). A CTC value greater than 120, or an SR value significantly greater than 1, typically indicates a synergistic effect. A CTC value between 80 and 120 suggests an additive effect, while a value below 80 indicates antagonism. These values are calculated based on the observed and expected mortality rates of the pesticide mixture, often determined through bioassays and probit analysis of LC50 values.

Q5: What is the benefit of using a synergistic mixture of this compound with another pesticide?

A5: Utilizing a synergistic mixture can lead to several advantages in pest management. It can enhance the efficacy of the treatment, allowing for lower application rates of the individual pesticides. This, in turn, can reduce the overall cost, minimize the environmental impact, and help manage the development of pesticide resistance in target populations.

Data Presentation: Efficacy of this compound and its Mixtures

The following tables summarize quantitative data on the toxicity of this compound and its combinations with other pesticides against spider mites. It is important to note that LC50 values can vary significantly based on the mite species, strain (susceptible vs. resistant), and the specific bioassay conditions. Data from different studies should be compared with caution.

Table 1: Synergistic Effect of this compound and Abamectin against Tetranychus urticae

TreatmentApplication Rate (ml/ha)Percent Control of T. urticae
This compound 6% + Abamectin 1.5% SC60082.43% - 90.11%
This compound 6% + Abamectin 1.5% SC450(Statistically at par with 600 ml/ha)
This compound 10% EC400(Lower efficacy than the mixture)
Data sourced from a field study on brinjal crops.

A patent for an this compound and abamectin combination claims a synergistic effect, with a preferred weight ratio of 11:0.8.

Table 2: Synergistic Effect of this compound and Pyridaben against Various Mite Species

A patent for this combination provides co-toxicity coefficients (CTC) indicating synergism against several mite species. A CTC > 120 indicates a significant synergistic effect.

Target Mite SpeciesThis compound:Pyridaben (Weight Ratio)Co-toxicity Coefficient (CTC)
Citrus Red Mite30:1 to 1:50Synergistic
Cotton Red Spider(Various ratios tested)Synergistic
European Red Mite30:1 to 1:50Synergistic
Data sourced from patent CN102017960B.

Table 3: Interaction of this compound with Spirodiclofen

Direct quantitative data on the synergistic or antagonistic effects of this compound and spirodiclofen mixtures is limited in the provided search results. However, some studies suggest a potential for antagonism when spirodiclofen is mixed with other pesticides. One study found an antagonistic interaction between this compound and Beauveria bassiana, while spirodiclofen had an additive effect with the fungus.

PesticideLC50 (mg/L) for T. urticae eggsLC50 (mg/L) for T. urticae larvae
This compound(Data not specified in this study)(Data not specified in this study)
Spirodiclofen(Data not specified in this study)(Data not specified in this study)
Qualitative data suggests a potential for antagonism, but quantitative synergistic ratios for an this compound-spirodiclofen mixture are not available in the cited literature.

Table 4: Synergistic Effect of this compound and Chlorfenapyr against Mites

A patent for this combination claims a synergistic effect and improved control compared to the individual components.

Target Mite SpeciesThis compound:Chlorfenapyr (Weight Ratio)Outcome
Cotton Red Spider(Various ratios tested)Obvious synergistic effect
Orange Mites20:1 to 1:30Better prevention and control
Apple Mites20:1 to 1:30Better prevention and control
Data sourced from patent CN102696631A.

Disclaimer: The LC50 and efficacy data presented are derived from various sources with different experimental setups. Direct comparison of absolute values across different tables or studies may not be appropriate.

Experimental Protocols

Detailed Methodology for Leaf-Dip Bioassay

This protocol is adapted from guidelines for testing insecticide and acaricide susceptibility and is suitable for determining the LC50 of this compound and its mixtures.

1. Mite Rearing:

  • Maintain a susceptible and, if applicable, a resistant strain of the target mite species (e.g., Tetranychus urticae) on a suitable host plant, such as bean or cucumber plants.

  • Rearing conditions should be controlled: 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

2. Preparation of Pesticide Solutions:

  • Stock Solution: Prepare a stock solution of the technical grade pesticide in an appropriate solvent (e.g., acetone). To correct for the purity of the technical grade material, use the following formula: Weight of pesticide (mg) = [Desired Concentration (µg/mL) x Volume (mL)] / [% Purity]

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of at least five to six concentrations that are expected to result in mite mortality between 10% and 90%.

  • Mixtures: For testing synergistic effects, prepare mixtures with varying ratios of the two pesticides.

  • Control Solution: The control solution should contain the same solvent and any adjuvants (e.g., a non-ionic wetter/spreader) used for the pesticide solutions.

3. Bioassay Procedure:

  • Leaf Disc Preparation: Excise leaf discs (approximately 2-3 cm in diameter) from untreated host plant leaves. Place them abaxial (underside) up on a bed of moist cotton or agar (1% w/w) in Petri dishes to maintain turgidity.

  • Dipping: Individually dip each leaf disc into the test solution (or control) for 5-10 seconds with gentle agitation.

  • Drying: Place the dipped leaf discs on a clean, non-absorbent surface (like a wire mesh) to air dry completely.

  • Mite Infestation: Using a fine-hair brush, transfer 20-30 adult female mites onto each dried leaf disc.

  • Incubation: Seal the Petri dishes with ventilated lids and maintain them under the same controlled conditions as the mite rearing.

4. Data Collection and Analysis:

  • Mortality Assessment: After a predetermined period (e.g., 24, 48, or 72 hours), assess mite mortality under a stereomicroscope. Mites that are unable to make coordinated movements when gently prodded with a fine brush are considered dead.

  • Correction for Control Mortality: If mortality in the control group is between 5% and 20%, correct the mortality data using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100 (where 'n' is the number of live mites, 'T' is the treated group, and 'C' is the control group). If control mortality exceeds 20%, the assay should be repeated.

  • LC50 Calculation: Use probit analysis to calculate the LC50 values, their 95% confidence limits, and the slope of the concentration-mortality regression line.

  • Co-toxicity Coefficient (CTC) Calculation: To determine the nature of the interaction, calculate the CTC using the Sun-Yun-Pei method: Toxicity Index (TI) of A = (LC50 of A / LC50 of A) x 100 = 100 TI of B = (LC50 of A / LC50 of B) x 100 Theoretical TI of Mixture (M) = (TI of A x % of A in M) + (TI of B x % of B in M) Actual TI of M = (LC50 of A / LC50 of M) x 100 CTC = (Actual TI of M / Theoretical TI of M) x 100 A CTC > 120 indicates synergism, 80-120 indicates an additive effect, and < 80 indicates antagonism.

Troubleshooting Guide

Issue / QuestionPossible CausesRecommended Solutions
High mortality (>20%) in the control group. 1. Mechanical injury to mites during transfer.2. Unhealthy or aged mite population.3. Contamination of leaf discs, water, or equipment.4. Desiccation of leaf discs.5. Toxicity from the solvent used.1. Use a very fine, soft brush and handle mites gently.2. Ensure the mite colony is healthy and use mites of a uniform age.3. Thoroughly clean all equipment and use fresh, untreated leaves.4. Ensure the cotton or agar base is sufficiently moist to maintain leaf turgidity throughout the experiment.5. Allow the solvent to fully evaporate from the leaf discs before infesting with mites. Run a solvent-only control.
High variability in mortality between replicates. 1. Inconsistent application of the pesticide solution.2. Non-uniform age or genetic makeup of the test mites.3. Fluctuations in environmental conditions (temperature, humidity).4. Small sample size.1. Ensure complete and uniform immersion of each leaf disc for the same duration.2. Use mites from a synchronized cohort if possible.3. Maintain stable and monitored environmental conditions in the incubator.4. Increase the number of mites per replicate and the number of replicates per concentration.
No or very low mortality even at high concentrations. 1. The mite population is highly resistant to the tested pesticide.2. Inactive or degraded pesticide.3. Improper preparation of the test solutions.4. Insufficient exposure time.1. Test a known susceptible mite strain to confirm the bioassay is working correctly.2. Use a fresh batch of the pesticide and store it according to the manufacturer's instructions.3. Double-check all calculations for dilutions and ensure the pesticide is fully dissolved in the solvent.4. Increase the duration of the bioassay (e.g., to 48 or 72 hours), as some pesticides are slow-acting.
Precipitation or separation of the pesticide mixture. 1. Physical or chemical incompatibility between the pesticide formulations.2. Poor water quality (e.g., high pH, hard water).3. Incorrect mixing order.1. Perform a jar test before preparing the full batch of the mixture to check for physical compatibility.2. Use distilled or deionized water for preparing solutions.3. Follow the recommended mixing order if provided by the manufacturers. Generally, wettable powders and water-dispersible granules should be mixed before emulsifiable concentrates.

Visualizations

Signaling Pathways and Experimental Workflows

Etoxazole_Mode_of_Action cluster_pathway Chitin Biosynthesis Pathway in Mites Trehalose Trehalose Glc6P Glucose-6-P Trehalose->Glc6P Fru6P Fructose-6-P Glc6P->Fru6P GlcN6P Glucosamine-6-P Fru6P->GlcN6P GlcNAc6P N-acetylglucosamine-6-P GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc Chitin Chitin Polymer UDPGlcNAc->Chitin Chitin Synthase (CHS1) Cuticle Exoskeleton (Cuticle) Chitin->Cuticle This compound This compound This compound->Inhibition Inhibition->Chitin Inhibition caption This compound's mode of action is the inhibition of chitin synthase.

Caption: this compound inhibits the chitin biosynthesis pathway.

Synergism_Concept cluster_this compound This compound's Action cluster_abamectin Abamectin's Action This compound This compound Chitin_Synthase Inhibits Chitin Biosynthesis This compound->Chitin_Synthase Molting_Failure Molting Failure in Juveniles Chitin_Synthase->Molting_Failure Synergistic_Effect Synergistic Effect: Increased Mite Mortality Molting_Failure->Synergistic_Effect Abamectin Abamectin Nervous_System Disrupts Nervous System (GABA/GluCl) Abamectin->Nervous_System Paralysis Paralysis in Adults and Juveniles Nervous_System->Paralysis Paralysis->Synergistic_Effect caption Conceptual diagram of synergism between this compound and abamectin.

Caption: Conceptual diagram of synergism between this compound and abamectin.

Leaf_Dip_Bioassay_Workflow start Start prep_solutions Prepare Pesticide Serial Dilutions & Control start->prep_solutions dip_discs Dip Leaf Discs in Solutions (5-10s) prep_solutions->dip_discs prep_discs Prepare Leaf Discs on Moist Cotton/Agar prep_discs->dip_discs dry_discs Air Dry Leaf Discs dip_discs->dry_discs infest Infest Discs with Adult Mites dry_discs->infest incubate Incubate under Controlled Conditions infest->incubate assess Assess Mortality (e.g., after 24/48h) incubate->assess analyze Data Analysis: Abbott's Correction, Prolit (LC50), CTC assess->analyze end End analyze->end caption Workflow for a typical leaf-dip bioassay.

Caption: Workflow for a typical leaf-dip bioassay.

References

Etoxazole Application Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the application timing of etoxazole for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a mite growth inhibitor that functions by inhibiting chitin biosynthesis.[1] Specifically, it targets the enzyme chitin synthase 1 (CHS1), which is crucial for the formation of the arthropod exoskeleton.[2][3] This disruption of chitin synthesis interferes with the molting process in immature mite stages (larvae and nymphs) and the embryogenesis of eggs.[4]

Q2: Which life stages of mites are most susceptible to this compound?

A2: this compound is most effective against the egg, larval, and nymph stages of mites.[5] It does not directly kill adult mites but can have a sterilizing effect on adult females, reducing the viability of laid eggs. Therefore, application should target the early stages of an infestation.

Q3: When is the optimal time to apply this compound for maximum efficacy?

A3: For maximum efficacy, this compound should be applied early in the mite infestation cycle, before the adult population becomes dominant. Preventative applications in late May, prior to the detection of mites, have been evaluated in crops like almonds. In cotton, commencing control of threshold-level mites between squaring and early flowering is a sound approach.

Q4: What is the residual activity of this compound?

A4: this compound exhibits long-lasting residual activity, which can provide control for up to 50 days under certain conditions. This extended protection helps to reduce the need for frequent reapplication.

Q5: Is this compound effective against mite populations resistant to other acaricides?

A5: this compound has a unique mode of action (IRAC Group 10B) and generally does not show cross-resistance with many other classes of acaricides. However, resistance to this compound itself has been reported, often linked to a specific target site mutation (I1017F) in the chitin synthase 1 gene.

Q6: What are the best practices for preparing and applying this compound in an experimental setting?

A6: For laboratory bioassays, stock solutions are typically prepared in a solvent like DMSO and then diluted with water containing a surfactant (e.g., Tween-20) to the desired concentrations. For field trials, it is crucial to use a calibrated sprayer to ensure uniform and thorough coverage of the foliage, as this compound acts primarily by contact.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low efficacy against a target mite population. 1. Incorrect application timing: Application after a significant adult population has been established. 2. Mite resistance: The target population may have developed resistance to this compound. 3. Poor spray coverage: Inadequate application technique leading to incomplete coverage of the plant material.1. Monitor mite populations closely and apply this compound when immature stages are predominant. 2. Conduct a resistance bioassay to determine the susceptibility of the mite population. Consider rotating with an acaricide that has a different mode of action. 3. Ensure thorough spray coverage, especially on the undersides of leaves where mites congregate.
Inconsistent results between experimental replicates. 1. Non-uniform mite infestation: Initial mite density may vary significantly between experimental units. 2. Inconsistent application: Variation in spray volume or coverage between replicates. 3. Environmental variability: Differences in temperature, humidity, or light exposure between replicates.1. Ensure a uniform distribution of mites on experimental plants before application. 2. Use calibrated application equipment and standardized procedures for each replicate. 3. Conduct experiments in a controlled environment or, in field trials, use a randomized block design to minimize the effects of environmental gradients.
No effect on adult mites. Expected outcome: this compound is not an adulticide.Focus efficacy assessments on egg hatchability and the mortality of larval and nymphal stages. To assess the impact on the overall population, monitor the decline in immature stages and the subsequent reduction in the adult population over time.
Phytotoxicity observed on host plants. High concentration or incompatible tank mix: The applied concentration of this compound may be too high, or it may be incompatible with other mixed chemicals.Always conduct a small-scale test on a few plants to check for phytotoxicity before treating the entire experimental batch. Adhere to recommended application rates and check for compatibility information before tank-mixing with other products.

Data Presentation

Table 1: Comparative Efficacy (LC50) of this compound Against Different Life Stages of Tetranychus urticae (Two-Spotted Spider Mite)

Life StageLC50 (ppm)95% Confidence IntervalStudy Reference
Eggs0.067 - 0.51Not Specified
Nymphs42.47Not Specified
Adults49.22Not Specified

Table 2: Comparative Efficacy (LC50) of this compound and Other Acaricides against Tetranychus cinnabarinus (Carmine Spider Mite)

AcaricideLife StageLC50 (mg/L)Study Reference
This compound Nymphs0.0072
HexythiazoxNymphs0.1108
ClofentezineNymphs0.1718
This compound Eggs0.0212
HexythiazoxEggs0.1136
ClofentezineEggs0.2435

Table 3: Field Efficacy of this compound against Spider Mites on Various Crops

CropMite SpeciesApplication RateEfficacy (% Reduction)Days After TreatmentStudy Reference
AlmondTetranychus pacificusField RateSignificantly lower mite densities than untreated control21
GrapesWillamette Mite & Pacific Mite3 oz/acreSignificantly lower densities than untreated control5.5 weeks
BrinjalTetranychus urticae600 ml/ha (this compound 6% + Abamectin 1.5% SC)82.43 - 90.11%7
ApplePanonychus ulmiNot SpecifiedSignificantly lower motile stages and eggs than untreated controlNot Specified

Experimental Protocols

Protocol 1: Ovicidal Bioassay Using Leaf-Dip Method

Objective: To determine the concentration of this compound required to inhibit the hatching of mite eggs.

Materials:

  • Mite-infested host plant leaves (e.g., bean, citrus)

  • This compound technical grade

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Tween-20 or similar surfactant

  • Distilled water

  • Petri dishes

  • Filter paper

  • Stereomicroscope

  • Fine brush

Methodology:

  • Mite Rearing and Egg Collection:

    • Maintain a healthy, pesticide-free culture of the target mite species on suitable host plants.

    • To obtain eggs of a uniform age, transfer 20-30 adult female mites to fresh, clean host plant leaves or leaf disks and allow them to oviposit for 24 hours.

    • After 24 hours, carefully remove the adult mites using a fine brush, leaving the eggs on the leaf surface.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 1000 ppm).

    • Create a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.05% Tween-20) to achieve the desired test concentrations.

    • Include a control solution containing only distilled water and the surfactant.

  • Treatment Application:

    • Carefully dip the leaves or leaf disks with the mite eggs into the respective test solutions for 5-10 seconds, ensuring complete immersion.

    • Allow the treated leaves to air-dry on a clean, non-absorbent surface.

  • Incubation and Assessment:

    • Place the dried leaves/disks, adaxial side down, on a moist filter paper or cotton pad in a Petri dish to maintain turgor.

    • Incubate the Petri dishes at a constant temperature and photoperiod (e.g., 25 ± 1°C, 16:8 L:D).

    • After 7-10 days, examine the eggs under a stereomicroscope and record the number of hatched and unhatched eggs for each concentration.

    • Calculate the percentage of egg mortality for each treatment, correcting for control mortality using Abbott's formula.

  • Data Analysis:

    • Use probit analysis to determine the LC50 (median lethal concentration) and other relevant toxicity parameters.

Protocol 2: Larvicidal/Nymphicidal Bioassay Using Leaf-Dip Method

Objective: To determine the concentration of this compound required to cause mortality in mite larvae or nymphs.

Materials:

  • Same as Protocol 1.

Methodology:

  • Rearing and Staging of Mites:

    • Rear mites as described in Protocol 1.

    • To obtain larvae or nymphs of a similar age, monitor the hatching of eggs and transfer the newly emerged larvae or nymphs to fresh, untreated leaf disks.

  • Preparation of Test Solutions:

    • Prepare serial dilutions of this compound as described in Protocol 1.

  • Treatment Application:

    • Dip the leaf disks infested with larvae or nymphs into the test solutions for 5-10 seconds.

    • Allow the treated disks to air-dry.

  • Incubation and Assessment:

    • Place the treated leaf disks in Petri dishes as described in Protocol 1.

    • Incubate under controlled conditions.

    • Assess mortality at 24, 48, and 72 hours post-treatment. A mite is considered dead if it is unable to move when gently prodded with a fine brush.

    • Calculate the percentage mortality for each concentration, correcting for control mortality.

  • Data Analysis:

    • Determine the LC50 values at each assessment time point using probit analysis.

Visualizations

G cluster_pathway Chitin Biosynthesis Pathway and this compound Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Precursor) ChitinSynthase Chitin Synthase 1 (CHS1) (Enzyme) UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin Polymer (Exoskeleton Component) ChitinSynthase->Chitin Catalysis Molting Successful Molting and Development Chitin->Molting This compound This compound This compound->ChitinSynthase Inhibition

Caption: this compound inhibits the enzyme Chitin Synthase 1, blocking the formation of chitin and disrupting mite molting.

G cluster_workflow Experimental Workflow: Acaricide Efficacy Bioassay A Mite Rearing & Synchronization C Treatment Application (Leaf-Dip Method) A->C B Preparation of Test Solutions (this compound Dilutions) B->C D Incubation (Controlled Environment) C->D E Data Collection (Mortality/Hatch Rate) D->E F Data Analysis (LC50 Calculation) E->F

Caption: A generalized workflow for conducting an in vitro bioassay to determine the efficacy of this compound.

References

Impact of environmental factors on Etoxazole stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Etoxazole Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and activity of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a narrow-spectrum systemic acaricide that functions as a mite growth inhibitor.[1][2] Its primary mode of action is the inhibition of chitin biosynthesis, a critical component of the exoskeleton in arthropods.[3][4][5] This disruption of chitin formation leads to mortality during the molting process of mite eggs, larvae, and nymphs. It is important to note that this compound is not effective against adult mites but prevents them from laying viable eggs.

Q2: I'm observing reduced efficacy of my this compound solution. What could be the cause?

A2: Reduced efficacy of this compound can be attributed to several environmental factors that affect its stability. The primary factors to consider are the pH of your solution, the storage temperature, and exposure to light. This compound is known to degrade under acidic conditions. Additionally, high temperatures and prolonged exposure to sunlight can lead to its breakdown. For optimal performance, ensure your solutions are prepared in a neutral to slightly alkaline buffer and stored in a cool, dark place.

Q3: Is this compound stable in all solvent types?

A3: this compound has varying solubility in different organic solvents. It is soluble in methanol, ethanol, acetone, cyclohexanone, tetrahydrofuran (THF), acetonitrile, ethyl acetate, and xylene. It is only slightly soluble in hexane and n-heptane and is insoluble in water. When preparing stock solutions, it is crucial to use a solvent in which this compound is readily soluble to ensure a homogenous solution and accurate dosing.

Q4: What is the expected persistence of this compound in soil and aquatic environments?

A4: this compound is not expected to be persistent in most soil types under aerobic conditions, with a metabolic half-life ranging from 9 to 52 days. It is broken down by soil microorganisms. In aquatic environments, its persistence is dependent on pH and light. It is stable to hydrolysis at neutral and alkaline pH but degrades under acidic conditions. Photodegradation in water also occurs, with an average half-life of about 17.4 days.

Troubleshooting Guides

Issue 1: Premature Degradation of this compound in Aqueous Solution

Symptoms:

  • Loss of acaricidal activity in bioassays over a short period.

  • Visible precipitation or changes in the color of the solution.

  • Inconsistent experimental results.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect pH of the Solution This compound is susceptible to hydrolysis under acidic conditions (pH < 7). Ensure the pH of your aqueous buffer is between 7 and 9 for maximal stability. Use a calibrated pH meter to verify the pH before adding this compound.
Exposure to Light This compound can undergo photodegradation. Prepare and store this compound solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light. Minimize exposure to direct sunlight or intense laboratory lighting during experiments.
Elevated Temperature Higher temperatures can accelerate the degradation of this compound. Store stock solutions and working solutions at recommended cool temperatures, typically between 4°C and room temperature, avoiding excessive heat.
Issue 2: Inconsistent Activity of this compound in Soil-Based Experiments

Symptoms:

  • Variable efficacy in controlling mite populations in different soil batches.

  • Faster or slower than expected dissipation of this compound in soil samples.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Variability in Soil Composition The rate of this compound degradation in soil is influenced by microbial activity, which can vary significantly between different soil types. Characterize your soil's properties (e.g., organic matter content, pH, microbial biomass) to better understand potential variations in degradation rates.
Anaerobic Conditions This compound degrades more slowly under anaerobic soil conditions compared to aerobic conditions. Ensure your experimental setup maintains adequate aeration if you are aiming to simulate aerobic field conditions.
Soil pH While more stable in soil than in acidic water, soil pH can still influence the chemical and microbial degradation of this compound. Measure and record the pH of your soil samples.

Data on this compound Stability

The stability of this compound is significantly influenced by pH, temperature, and light. The following tables summarize key quantitative data on its degradation under various conditions.

Table 1: pH-Dependent Hydrolysis of this compound

pHHalf-life (t½) at 20°CReference
5~10 days
7161 days
9165 days

Table 2: Thermal Stability of this compound Formulation

TemperatureStorage DurationStabilityReference
35 ± 2°C90 daysStable
45 ± 2°C21 daysStable
54 ± 2°C14 daysStable
72 ± 2°C> 3 daysBecomes nonconformity

Table 3: Photodegradation and Soil Metabolism of this compound

ConditionHalf-life (t½)Reference
Photodegradation in water17.4 days
Photodegradation in soil9.5 - 9.7 days
Aerobic soil metabolism9 - 52 days (mean 20.5 days)
Anaerobic soil metabolism102 - 112 days
Field dissipation (bare ground)0.8 - 11.4 days

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate

This protocol outlines a general procedure to determine the hydrolysis rate of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

  • Spiking of Buffer Solutions: Spike the buffer solutions with the this compound stock solution to a final concentration suitable for analytical detection. The volume of the organic solvent should be minimal (e.g., <1%) to avoid co-solvent effects.

  • Incubation: Incubate the spiked buffer solutions in a temperature-controlled environment (e.g., 20°C) in the dark to prevent photodegradation.

  • Sampling: At predetermined time intervals, collect aliquots from each buffer solution.

  • Sample Analysis: Extract this compound from the aliquots using a suitable organic solvent (e.g., ethyl acetate). Analyze the concentration of this compound in the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting linear regression line will be the negative of the first-order rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = ln(2)/k.

Protocol 2: Evaluation of this compound Photodegradation in Water

This protocol provides a method for assessing the photodegradation of this compound in an aqueous solution.

  • Preparation of Test Solution: Prepare an aqueous solution of this compound in a pH 7 buffer.

  • Experimental Setup: Place the test solution in a quartz vessel to allow for the transmission of UV light. Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

  • Dark Control: Prepare an identical solution and wrap the vessel in aluminum foil to serve as a dark control.

  • Irradiation and Incubation: Expose the test solution to the light source while maintaining a constant temperature. Incubate the dark control under the same conditions but shielded from light.

  • Sampling and Analysis: At specified time points, collect samples from both the irradiated solution and the dark control. Analyze the concentration of this compound using a suitable analytical method (e.g., HPLC or LC-MS).

  • Data Analysis: Calculate the rate of photodegradation by comparing the concentration of this compound in the irradiated samples to that in the dark controls over time. The half-life can be determined by plotting the concentration data and fitting it to an appropriate kinetic model.

Visualizations

Etoxazole_Mode_of_Action This compound This compound Application Mite Mite (Egg, Larva, Nymph) This compound->Mite Chitin_Biosynthesis Chitin Biosynthesis This compound->Chitin_Biosynthesis Inhibits Chitin_Synthase Chitin Synthase Enzyme Mite->Chitin_Synthase Target Site Exoskeleton New Exoskeleton Formation Chitin_Biosynthesis->Exoskeleton Leads to Molting_Failure Molting Failure & Mortality Exoskeleton->Molting_Failure Disrupted

Caption: this compound's mode of action involves inhibiting chitin biosynthesis.

Etoxazole_Degradation_Workflow cluster_environmental_factors Environmental Factors cluster_degradation_pathways Degradation Pathways pH pH (Acidic vs. Neutral/Alkaline) Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Light Light Exposure (Photolysis) Photodegradation Photodegradation Light->Photodegradation Soil_Microbes Soil Microbes Metabolism Metabolism Soil_Microbes->Metabolism Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Metabolism->Degradation_Products This compound This compound This compound->Hydrolysis This compound->Photodegradation This compound->Metabolism

Caption: Factors influencing this compound degradation pathways.

Caption: Troubleshooting workflow for reduced this compound activity.

References

Cross-resistance patterns between Etoxazole and other acaricides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance patterns between Etoxazole and other acaricides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

A1: The primary mechanism of resistance to this compound is a target-site mutation in the chitin synthase 1 (CHS1) gene.[1][2] Specifically, a non-synonymous point mutation, I1017F, has been identified in resistant strains of Tetranychus urticae.[1][2] This mutation confers high levels of resistance to this compound and other mite growth inhibitors that share the same molecular target.[1]

Q2: Does this compound show cross-resistance with other mite growth inhibitors (MGIs)?

A2: Yes, this compound exhibits cross-resistance with other MGIs like hexythiazox and clofentezine. This is due to the shared mode of action, which is the inhibition of chitin synthesis, and the common resistance mechanism involving the I1017F mutation in the CHS1 gene.

Q3: Is metabolic resistance also a factor in this compound resistance?

A3: While target-site mutation is the primary mechanism, some studies suggest that metabolic resistance, through the increased activity of detoxification enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), may also play a role in this compound resistance.

Q4: With which classes of acaricides is cross-resistance with this compound commonly observed or absent?

A4:

  • Commonly Observed: Cross-resistance is well-documented with other mite growth inhibitors (IRAC Group 10) like hexythiazox and clofentezine. Some studies have also reported moderate cross-resistance to tetronic and tetramic acid derivatives like spiromesifen and spirodiclofen (IRAC Group 23).

  • Generally Absent: this compound-resistant strains have generally shown no cross-resistance to acaricides with different modes of action, such as abamectin (IRAC Group 6) and pyridaben (IRAC Group 21).

Troubleshooting Guides

Guide 1: Bioassay for Determining Acaricide Resistance

Issue: Inconsistent or unexpected results in leaf-disc bioassays for determining LC50 values.

Possible Causes and Solutions:

  • Uneven Acaricide Application:

    • Solution: Ensure complete and uniform coverage of the leaf disc with the acaricide solution. When using a spray tower, calibrate the sprayer to deliver a consistent volume. For the dipping method, immerse the leaf disc for a standardized duration with gentle agitation.

  • Mite Escape:

    • Solution: Use a physical barrier to prevent mites from escaping the treated leaf disc. A common method is to place the leaf disc on water-saturated cotton in a Petri dish, which acts as a moat.

  • Leaf Disc Desiccation:

    • Solution: Maintain high humidity within the Petri dish by ensuring the cotton is adequately moistened. This will keep the leaf disc turgid and suitable for the mites for the duration of the experiment.

  • Variable Mite Age and Stage:

    • Solution: Use a synchronized population of mites of the same developmental stage and age for the bioassay to ensure uniform susceptibility. This compound is most effective against eggs and immature stages.

Guide 2: Biochemical Assays for Detoxification Enzymes

Issue: Low or no detectable enzyme activity in P450, GST, or esterase assays.

Possible Causes and Solutions:

  • Improper Sample Preparation:

    • Solution: Prepare fresh mite homogenates in a cold buffer to prevent enzyme degradation. Use a Dounce homogenizer or sonicator for efficient cell lysis. Centrifuge the homogenate to remove cellular debris and use the supernatant for the assay.

  • Incorrect Buffer or Cofactor Concentration:

    • Solution: Verify the pH and composition of the assay buffer. Ensure that necessary cofactors, such as NADPH for P450 assays and GSH for GST assays, are added at the correct concentration.

  • Substrate Degradation:

    • Solution: Prepare substrate solutions fresh and protect them from light if they are light-sensitive. Store stock solutions at the recommended temperature.

  • Low Enzyme Concentration:

    • Solution: Increase the amount of mite homogenate used in the assay. If the activity is still low, you may need to pool samples from more individuals.

Guide 3: Molecular Detection of Resistance Mutations

Issue: Failure to amplify the target region of the CHS1 gene for mutation analysis.

Possible Causes and Solutions:

  • Poor DNA Quality:

    • Solution: Use a reliable DNA extraction protocol for mites. Ensure the extracted DNA is free of contaminants that can inhibit PCR.

  • Incorrect PCR Primer Design:

    • Solution: Use validated primers for the amplification of the CHS1 gene region containing the I1017F mutation. The primer sequences are available in published literature.

  • Suboptimal PCR Conditions:

    • Solution: Optimize the annealing temperature and extension time for the PCR. A gradient PCR can be useful to determine the optimal annealing temperature for your specific setup.

Quantitative Data Summary

The following tables summarize the cross-resistance patterns of this compound with other acaricides in resistant strains of Tetranychus urticae. The Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

Table 1: Cross-Resistance of an this compound-Resistant (ER) Strain of T. urticae to Various Acaricides.

AcaricideIRAC MoA GroupResistance Ratio (RR)
This compound10B>5,000,000
Abamectin610.6
BifenazateUN>10.7
Cyenopyrafen2520.2
Cyflumetofen25>378.7
Fluxametamide3010.5
Pyflubumide25682.8
Spirotetramat23>1612.9
Pyridaben21A3.6

Data sourced from Koo et al. (2021).

Table 2: Cross-Resistance of a Pyridaben-Resistant (PR) Strain of T. urticae to this compound.

AcaricideIRAC MoA GroupResistance Ratio (RR)
Pyridaben21A>4109.6
This compound10B9.5

Data sourced from Koo et al. (2021).

Experimental Protocols

Protocol 1: Leaf-Disc Bioassay
  • Preparation of Acaricide Solutions: Prepare a serial dilution of this compound and other test acaricides in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution should contain only distilled water and the surfactant.

  • Leaf Disc Preparation: Cut leaf discs (e.g., 2 cm diameter) from a suitable host plant (e.g., bean leaves).

  • Treatment: Immerse each leaf disc in the respective acaricide dilution for 10-15 seconds.

  • Drying: Air-dry the treated leaf discs on a paper towel.

  • Experimental Setup: Place each leaf disc on a water-saturated cotton pad in a Petri dish.

  • Mite Infestation: Transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.

  • Incubation: Maintain the Petri dishes at controlled conditions (e.g., 25°C, 16:8 h L:D photoperiod).

  • Mortality Assessment: After a specified period (e.g., 48 hours), count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 values. The resistance ratio is calculated as: RR = LC50 of the resistant population / LC50 of the susceptible population.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay
  • Sample Preparation: Homogenize a known number of mites in a cold phosphate buffer (e.g., 0.1 M, pH 7.5). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant is the enzyme source.

  • Reaction Mixture: In a microplate well, add the mite supernatant, reduced glutathione (GSH) solution, and 1-chloro-2,4-dinitrobenzene (CDNB) solution.

  • Measurement: Measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the GST activity.

  • Calculation: Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate.

Protocol 3: Cytochrome P450 Monooxygenase (P450) Activity Assay
  • Sample Preparation: Prepare the mite homogenate as described for the GST assay.

  • Reaction Mixture: In a microplate well, add the mite supernatant, NADPH solution, and a substrate such as p-nitroanisole.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Measurement: Stop the reaction and measure the formation of the product (p-nitrophenol) by reading the absorbance at 405 nm.

  • Calculation: Quantify the P450 activity based on a standard curve of the product.

Protocol 4: PCR for Detection of I1017F Mutation
  • DNA Extraction: Extract genomic DNA from individual mites using a suitable kit.

  • PCR Amplification: Amplify the region of the CHS1 gene containing the mutation site using specific primers.

  • Genotyping: The I1017F mutation can be detected by various methods, including:

    • Direct Sequencing: Sequence the PCR product and analyze the nucleotide at the corresponding position.

    • PCR-RFLP: If the mutation creates or abolishes a restriction enzyme site, the PCR product can be digested with the appropriate enzyme and the fragments analyzed by gel electrophoresis.

    • Real-time PCR with allele-specific probes: This method allows for high-throughput genotyping.

Visualizations

Chitin_Synthesis_Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase 1 (CHS1) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Polymerization Exoskeleton Exoskeleton Formation Chitin->Exoskeleton This compound This compound This compound->Chitin_Synthase Inhibits I1017F I1017F Mutation I1017F->Chitin_Synthase Alters Target Site Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Acaricide Dilutions treat_discs Treat Leaf Discs prep_solutions->treat_discs prep_discs Prepare Leaf Discs prep_discs->treat_discs infest_mites Infest with Mites treat_discs->infest_mites incubate Incubate infest_mites->incubate assess_mortality Assess Mortality incubate->assess_mortality calc_lc50 Calculate LC50 assess_mortality->calc_lc50 calc_rr Calculate Resistance Ratio calc_lc50->calc_rr Cross_Resistance_Relationships This compound This compound (IRAC 10B) Hexythiazox Hexythiazox (IRAC 10B) This compound->Hexythiazox High Cross-Resistance Clofentezine Clofentezine (IRAC 10B) This compound->Clofentezine High Cross-Resistance Spiromesifen Spiromesifen (IRAC 23) This compound->Spiromesifen Moderate Cross-Resistance Spirodiclofen Spirodiclofen (IRAC 23) This compound->Spirodiclofen Moderate Cross-Resistance Abamectin Abamectin (IRAC 6) This compound->Abamectin No Cross-Resistance Pyridaben Pyridaben (IRAC 21A) This compound->Pyridaben No Cross-Resistance

References

Role of detoxification enzymes in Etoxazole metabolism and resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of detoxification enzymes in etoxazole metabolism and resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is an acaricide that functions as a mite growth inhibitor.[1] Its primary mode of action is the inhibition of chitin biosynthesis, a critical component of the exoskeleton in mites.[1][2][3] This disruption of the molting process is particularly effective against eggs, larvae, and nymphs, but not adult mites.[1]

Q2: What are the main mechanisms of resistance to this compound?

A2: Two primary mechanisms of resistance to this compound have been identified:

  • Target-site resistance: This involves mutations in the chitin synthase 1 (CHS1) gene, the target protein of this compound. A common mutation is the I1017F substitution.

  • Metabolic resistance: This is due to the enhanced activity of detoxification enzymes, which metabolize and detoxify this compound before it can reach its target site. The main enzyme families implicated are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs).

Q3: Which detoxification enzyme families are primarily involved in this compound resistance?

A3: Research indicates that three main families of detoxification enzymes are involved in metabolic resistance to this compound:

  • Cytochrome P450 monooxygenases (P450s): These enzymes are frequently associated with insecticide and acaricide resistance and play a role in the oxidative metabolism of this compound.

  • Glutathione S-transferases (GSTs): These enzymes are involved in the conjugation of this compound metabolites with glutathione, rendering them more water-soluble and easier to excrete.

  • Esterases (Carboxylesterases - CCEs): Increased esterase activity has been observed in this compound-resistant mite populations, suggesting their involvement in the hydrolysis of the this compound molecule.

Q4: How can I determine if my mite population has developed resistance to this compound?

A4: The most common method to determine this compound resistance is through a dose-response bioassay, such as a leaf-dip or spray tower method. By comparing the LC50 (lethal concentration to kill 50% of the population) of your field population to a known susceptible strain, you can calculate a resistance ratio (RR). A high RR indicates resistance. Molecular assays can also be used to detect known resistance-conferring mutations, such as the I1017F mutation in the chitin synthase gene.

Q5: What are synergists and how can they be used to investigate metabolic resistance to this compound?

A5: Synergists are chemicals that can inhibit the activity of detoxification enzymes. In the context of this compound resistance, they are used to determine the contribution of different enzyme families to the resistance phenotype. Common synergists include:

  • Piperonyl butoxide (PBO): An inhibitor of P450s.

  • S,S,S-tributyl phosphorotrithioate (DEF) or triphenyl phosphate (TPP): Inhibitors of esterases.

  • Diethyl maleate (DEM): An inhibitor of GSTs.

If the application of a synergist significantly increases the toxicity of this compound to a resistant population (i.e., lowers the LC50), it suggests that the inhibited enzyme family plays a role in the resistance.

Troubleshooting Guides

Problem 1: High variability in bioassay results.

Possible Causes & Solutions:

  • Inconsistent Mite Age: this compound is most effective against eggs and immature stages. Ensure you are using a synchronized population of a specific life stage for your assays.

  • Uneven Acaricide Application: Incomplete coverage of the leaf surface can lead to variable exposure. Ensure thorough and uniform application of the this compound solution.

  • Environmental Fluctuations: Temperature and humidity can affect mite metabolism and behavior. Maintain consistent environmental conditions (e.g., 25 ± 1°C, 16:8 L:D photoperiod) throughout the experiment.

  • Genetic Heterogeneity: Field-collected populations may have a mix of susceptible and resistant individuals. Rearing the population for several generations in the lab before testing can help to homogenize the genetic background.

Problem 2: No significant difference in LC50 values between susceptible and suspected resistant populations.

Possible Causes & Solutions:

  • Low-Level Resistance: The resistance level in your population may be too low to be detected by the range of concentrations used. Expand the range of concentrations in your bioassay.

  • Incorrect Bioassay Method: Ensure the chosen bioassay method is appropriate for the target mite species and this compound's mode of action. A leaf-dip or spray tower method is generally suitable.

  • Target-Site vs. Metabolic Resistance: The resistance in your population might be primarily due to a target-site mutation that is not overcome by higher doses in a standard bioassay. Consider molecular testing for known resistance mutations.

  • Synergist Assays: If metabolic resistance is suspected, perform synergist assays with PBO, DEF/TPP, and DEM to see if the inhibition of detoxification enzymes increases this compound toxicity.

Problem 3: Difficulty in interpreting enzyme activity assay results.

Possible Causes & Solutions:

  • Suboptimal Assay Conditions: Enzyme activity is highly sensitive to pH, temperature, and substrate concentration. Ensure that your assay conditions are optimized for the specific enzyme and species you are studying.

  • Contaminated Reagents: Impure substrates or inhibitors can lead to inaccurate results. Use high-quality reagents and prepare fresh solutions.

  • Inappropriate Protein Quantification: Enzyme activity is typically normalized to the total protein concentration. An inaccurate protein measurement will lead to incorrect specific activity values. Use a reliable protein quantification method (e.g., Bradford or BCA assay).

  • Lack of a Susceptible Control: Always compare the enzyme activities of your resistant population to a known susceptible strain to determine the fold-increase in activity.

Quantitative Data Summary

Table 1: this compound LC50 Values in Susceptible and Resistant Mite Strains

Mite SpeciesStrainLC50 (ppm)Resistance Ratio (RR)Reference
Tetranychus urticaeSusceptible (S)0.02-
Tetranychus urticaeThis compound-Resistant (ER)>100,000>5,000,000
Phytoseiulus persimilisLaboratory selection (ETO6)Not specified111.63
Tetranychus urticaeResistant StrainNot specified37.45 (after 10 generations of selection)

Table 2: Fold-Increase in Detoxification Enzyme Activity in this compound-Resistant Mite Strains

Mite SpeciesResistant StrainP450 Activity (Fold-Increase)GST Activity (Fold-Increase)Esterase Activity (Fold-Increase)Reference
Phytoseiulus persimilisETO62.763.092.71
Tetranychus urticaeThis compound-ResistantNot specified381.56Not specified

Table 3: Effect of Synergists on this compound Toxicity in a Resistant Mite Strain (Phytoseiulus persimilis, ETO6)

SynergistTarget EnzymeSynergism Ratio (SR)
Piperonyl butoxide (PBO)P450s3.17
S,S,S-tributyl phosphorotrithioate (IBP)Esterases2.85
Diethyl maleate (DEM)GSTs3.60

Reference:

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for this compound Efficacy

This protocol is a standard method for evaluating the toxicity of this compound to mites.

Materials:

  • Mite-infested leaves (e.g., bean or citrus)

  • This compound stock solutions of known concentrations

  • Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100)

  • Petri dishes

  • Water-saturated cotton pads

  • Fine brush

  • Stereomicroscope

Procedure:

  • Prepare a series of this compound dilutions from the stock solution using distilled water with surfactant. Include a control with only water and surfactant.

  • Collect leaves with a uniform infestation of the target mite species.

  • Dip each leaf into a corresponding this compound dilution for a standardized time (e.g., 5 seconds).

  • Place the treated leaves on filter paper to air dry.

  • Once dry, place each leaf , abaxial side up, on a water-saturated cotton pad in a Petri dish.

  • Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.

  • Seal the Petri dishes and incubate at 25 ± 1°C with a 16:8 (L:D) photoperiod.

  • Assess mite mortality at 24, 48, and 72 hours post-treatment under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

  • Determine the LC50 values using probit analysis.

Protocol 2: Cytochrome P450 Monooxygenase (P450) Activity Assay

This is a general protocol for measuring P450 activity using a model substrate.

Materials:

  • Mite samples (susceptible and resistant strains)

  • Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.5, with protease inhibitors)

  • 7-ethoxycoumarin (substrate)

  • NADPH (cofactor)

  • Microplate reader (fluorescence)

  • BCA or Bradford protein assay kit

Procedure:

  • Homogenize a known number of mites in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (enzyme source) and determine the protein concentration.

  • In a microplate, add the supernatant, homogenization buffer, and 7-ethoxycoumarin to each well.

  • Initiate the reaction by adding NADPH.

  • Measure the fluorescence of the product (7-hydroxycoumarin) over time at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.

  • Calculate the rate of reaction and normalize it to the protein concentration to get the specific activity.

Protocol 3: Glutathione S-Transferase (GST) Activity Assay

This protocol measures the activity of GSTs using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

Materials:

  • Mite samples (susceptible and resistant strains)

  • Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Microplate reader (absorbance at 340 nm)

  • BCA or Bradford protein assay kit

Procedure:

  • Prepare mite homogenates as described in the P450 assay protocol.

  • In a microplate, add the supernatant, homogenization buffer, and GSH to each well.

  • Initiate the reaction by adding CDNB.

  • Measure the increase in absorbance at 340 nm over time, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

  • Calculate the rate of reaction and normalize it to the protein concentration to determine the specific activity.

Protocol 4: Carboxylesterase (CCE) Activity Assay

This protocol measures the general esterase activity using α-naphthyl acetate as a substrate.

Materials:

  • Mite samples (susceptible and resistant strains)

  • Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • α-naphthyl acetate solution

  • Fast Blue B salt solution

  • Microplate reader (absorbance at 600 nm)

  • BCA or Bradford protein assay kit

Procedure:

  • Prepare mite homogenates as described in the P450 assay protocol.

  • In a microplate, add the supernatant and α-naphthyl acetate to each well and incubate.

  • Stop the reaction by adding the Fast Blue B salt solution, which forms a colored complex with the product (α-naphthol).

  • Measure the absorbance at 600 nm.

  • Create a standard curve with known concentrations of α-naphthol to quantify the amount of product formed.

  • Calculate the specific activity by normalizing the rate of product formation to the protein concentration.

Visualizations

Etoxazole_Metabolism_Pathway This compound This compound Metabolite1 Oxidized Metabolite This compound->Metabolite1 P450s (Oxidation) Metabolite2 Hydrolyzed Metabolite This compound->Metabolite2 Esterases (Hydrolysis) Conjugate Glutathione Conjugate Metabolite1->Conjugate GSTs (Conjugation) Metabolite2->Conjugate GSTs (Conjugation) Excretion Excretion Conjugate->Excretion

Caption: Proposed metabolic pathway of this compound involving detoxification enzymes.

Experimental_Workflow_Resistance_Assessment cluster_0 Bioassay cluster_1 Biochemical Assay cluster_2 Synergist Assay CollectMites Collect Mite Population RearInLab Rear in Laboratory CollectMites->RearInLab Bioassay Perform Dose-Response Bioassay RearInLab->Bioassay LC50 Calculate LC50 Bioassay->LC50 RR Calculate Resistance Ratio LC50->RR FoldIncrease Determine Fold-Increase Homogenize Homogenize Mites EnzymeAssay Enzyme Activity Assays (P450, GST, CCE) Homogenize->EnzymeAssay ProteinAssay Protein Quantification Homogenize->ProteinAssay SpecificActivity Calculate Specific Activity EnzymeAssay->SpecificActivity ProteinAssay->SpecificActivity SpecificActivity->FoldIncrease SR Calculate Synergism Ratio SynergistBioassay Bioassay with Synergists (PBO, DEF, DEM) SynergistLC50 Calculate LC50 with Synergists SynergistBioassay->SynergistLC50 SynergistLC50->SR

Caption: Experimental workflow for assessing this compound resistance mechanisms.

References

Validation & Comparative

Comparative Efficacy of Etoxazole and Bifenazate Against Spider Mites: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the acaricides Etoxazole and Bifenazate, focusing on their efficacy against spider mites, a significant agricultural pest. The information presented is intended to assist researchers and professionals in making informed decisions for pest management strategies and in the development of new acaricidal compounds.

Executive Summary

This compound and Bifenazate are two widely used acaricides with distinct modes of action, target life stages, and efficacy profiles. This compound, a chitin biosynthesis inhibitor, demonstrates excellent ovicidal and larvicidal activity with long residual control. In contrast, Bifenazate, primarily a mitochondrial complex III inhibitor, provides rapid knockdown of all spider mite life stages, including adults. The choice between these two compounds, or their potential combination, depends on the specific infestation scenario, the predominant life stages of the pest, and resistance management strategies.

Data Presentation: Efficacy Against Tetranychus urticae

The following tables summarize the lethal concentrations (LC50 and LC90) of this compound and Bifenazate against the two-spotted spider mite, Tetranychus urticae, a common and economically important pest species. These values are critical indicators of the intrinsic toxicity of the compounds.

This compound: Lethal Concentration (LC50) Data against T. urticae
Mite Stage LC50 (ppm) Reference
Eggs0.08[1]
Eggs0.15 (Field Strain)[1]
Eggs0.43 (Field Strain)[1]
Eggs0.067 - 0.51[2]
Adults49.22[3]
Adults100.24 (initial) -> 4.41 (after 144 hrs)
Bifenazate: Lethal Concentration (LC50 & LC90) Data against T. urticae
Mite Stage LC50 (µg/mL or ppm) LC90 (µg/mL or ppm) Reference
Adults26.54-
Adults112.18742.45
Immatures9.44 (initial) -> 0.71 (long-term)-
Eggs5.1 - 40.073.4 - 170.2

Comparative Efficacy in Greenhouse Trials

A study on strawberries in a greenhouse setting provides a direct comparison of the efficacy of this compound and Bifenazate against T. urticae.

Acaricide Target Stage Reduction in Mite Population (1-4 weeks post-treatment)
Bifenazate Adults92% - 100%
Immatures98% - 99%
This compound Adults62% - 87%
Immatures91% - 97%

These results highlight Bifenazate's rapid and high efficacy against both adult and immature mites. This compound also provides significant control of immature stages and a notable reduction in the adult population over time.

Experimental Protocols

A standardized method for evaluating the efficacy of acaricides is the leaf-dip bioassay . This protocol allows for the determination of lethal concentrations (LC50/LC90) and the assessment of sublethal effects.

Objective: To determine the toxicity of a test compound to spider mites.

Materials:

  • Spider mite colony (e.g., Tetranychus urticae) reared on a suitable host plant (e.g., bean plants, Phaseolus vulgaris).

  • Test compound (this compound or Bifenazate) of known purity.

  • Solvent for the test compound (e.g., acetone or a water-surfactant solution).

  • Distilled water.

  • Non-ionic surfactant (e.g., Triton X-100).

  • Petri dishes.

  • Filter paper.

  • Leaf discs from the host plant.

  • Fine camel-hair brush.

  • Stereomicroscope.

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound. A control group treated only with the solvent and surfactant should be included.

  • Leaf Disc Preparation: Excise leaf discs from the host plant.

  • Treatment Application: Immerse each leaf disc in a test solution for a standardized period (e.g., 5-10 seconds). Allow the discs to air dry.

  • Mite Infestation: Place the dried leaf discs, adaxial side down, on a moistened substrate (e.g., wet cotton) in a Petri dish. Transfer a known number of adult female mites (or other desired life stage) onto each leaf disc using a fine brush.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: After a specified time (e.g., 24, 48, or 72 hours), count the number of dead mites on each leaf disc. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 and LC90 values from the mortality data.

G cluster_prep Preparation cluster_treat Treatment cluster_infest Infestation & Incubation cluster_assess Assessment & Analysis prep_sol Prepare Acaricide Solutions dip Dip Leaf Discs in Solutions prep_sol->dip prep_leaf Excise Leaf Discs prep_leaf->dip dry Air Dry Leaf Discs dip->dry place Place Discs in Petri Dishes dry->place infest Transfer Mites to Discs place->infest incubate Incubate under Controlled Conditions infest->incubate assess Assess Mite Mortality incubate->assess analyze Calculate LC50/LC90 (Probit Analysis) assess->analyze

Experimental workflow for a leaf-dip bioassay.

Signaling Pathways and Mechanisms of Action

This compound: Chitin Biosynthesis Inhibition

This compound's primary mode of action is the inhibition of chitin synthesis, a crucial component of the arthropod exoskeleton. This disruption of the molting process is particularly effective against the egg and immature stages of spider mites.

cluster_pathway Chitin Biosynthesis Pathway GlcNAc N-acetylglucosamine UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc->UDP_GlcNAc Metabolic Steps Chitin Chitin Polymer UDP_GlcNAc->Chitin Chitin Synthase Exoskeleton Exoskeleton Formation Chitin->Exoskeleton This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Chitin

This compound's inhibition of the chitin biosynthesis pathway.

Bifenazate: A Dual-Target Mechanism

The mode of action for Bifenazate is multifaceted and has been the subject of considerable research. The primary target is believed to be the mitochondrial electron transport chain , specifically Complex III at the Qo site, leading to the disruption of cellular respiration. Additionally, there is evidence suggesting that Bifenazate acts as a positive allosteric modulator of GABA (gamma-aminobutyric acid) receptors , enhancing the effect of the inhibitory neurotransmitter GABA and leading to paralysis.

cluster_mito Mitochondrial Respiration ComplexI Complex I ComplexIII Complex III (Qo site) ComplexI->ComplexIII ComplexII Complex II ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Bifenazate_mito Bifenazate Inhibition_mito Inhibition Bifenazate_mito->Inhibition_mito Inhibition_mito->ComplexIII

Bifenazate's inhibition of mitochondrial Complex III.

cluster_gaba GABAergic Synapse GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Influx->Hyperpolarization Bifenazate_gaba Bifenazate Modulation Positive Allosteric Modulation Bifenazate_gaba->Modulation Modulation->GABA_Receptor

Bifenazate's modulation of the GABA receptor.

Conclusion

This compound and Bifenazate are effective acaricides with distinct properties that make them suitable for different pest management scenarios.

  • This compound is a valuable tool for preventative treatments and for controlling populations with a high proportion of eggs and immature mites. Its long residual activity reduces the need for frequent applications.

  • Bifenazate is highly effective for curative treatments where rapid knockdown of all mite life stages is required. Its unique mode of action makes it a good candidate for rotation programs to manage resistance.

The combination of this compound and Bifenazate in commercial formulations suggests a synergistic effect, providing both rapid knockdown and long-lasting control of all spider mite life stages. Further research into the optimal use patterns and the potential for resistance development to both individual and combined formulations is crucial for sustainable spider mite management.

References

Etoxazole vs. Spiromesifen: A Comparative Analysis of Acaricidal Activity and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two widely used acaricides, Etoxazole and Spiromesifen, focusing on their distinct modes of action and acaricidal efficacy. The information is intended for researchers, scientists, and professionals in drug development, with supporting experimental data and protocols presented for objective evaluation.

Introduction

This compound and Spiromesifen are modern acaricides that offer effective control of various mite species. They are particularly valuable in resistance management programs due to their unique mechanisms of action, which differ from traditional neurotoxic pesticides. This compound is an oxazoline compound that acts as a mite growth regulator by inhibiting chitin synthesis.[1] Spiromesifen belongs to the class of spirocyclic tetronic acids and disrupts lipid biosynthesis.[2][3] This guide will dissect these differences to provide a clear understanding of their respective biological profiles.

Mode of Action

The primary difference between this compound and Spiromesifen lies in their molecular targets and the biochemical pathways they disrupt.

2.1 this compound: Chitin Synthesis Inhibition

This compound's mode of action is the inhibition of chitin biosynthesis. Chitin is a crucial structural component of the arthropod exoskeleton. By inhibiting the chitin synthase enzyme, this compound prevents the proper formation of the cuticle during molting. This action is most effective during the egg, larval, and nymphal stages, as it fatally disrupts the molting process. While it does not kill adult mites, it can suppress the hatchability of eggs laid by treated females. This compound is classified under IRAC Group 10B.

Etoxazole_MoA cluster_pathway Chitin Biosynthesis Pathway GlcNAc N-acetyl-D-glucosamine (Chitin Precursor) CS Chitin Synthase (Enzyme) GlcNAc->CS Chitin Chitin (Exoskeleton Component) CS->Chitin This compound This compound This compound->CS Inhibition

Caption: Mode of Action of this compound.

2.2 Spiromesifen: Lipid Biosynthesis Inhibition

Spiromesifen acts by inhibiting Acetyl-CoA Carboxylase (ACC), a critical enzyme in lipid biosynthesis. ACC catalyzes the formation of malonyl-CoA from acetyl-CoA, which is the committed step in fatty acid synthesis. By blocking this enzyme, Spiromesifen disrupts the production of lipids, which are essential for cellular structure, energy storage, and signaling. This disruption affects the development of juvenile mite stages and significantly reduces the fecundity of adult females.

Spiromesifen_MoA cluster_pathway Lipid Biosynthesis Pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase MalonylCoA->FAS Lipids Fatty Acids / Lipids (Energy & Membranes) FAS->Lipids Spiromesifen Spiromesifen Spiromesifen->ACC Inhibition

Caption: Mode of Action of Spiromesifen.

Acaricidal Activity

Both acaricides exhibit strong efficacy, but their performance can vary by mite species, life stage, and environmental conditions. The following tables summarize available quantitative data from various studies.

Table 1: Ovicidal and Larvicidal Activity against Tetranychus urticae (Two-Spotted Spider Mite)

CompoundLife StageLC50 (ppm)Study PopulationCitation
This compound Eggs0.067 - 0.51Deir-Alla, Baq'a, Syrian
Spiromesifen Eggs> this compound, Abamectin, ClofentezineDeir-Alla, Baq'a, Syrian

Note: In the cited study, this compound was found to be the most toxic to eggs among the tested acaricides.

Table 2: Efficacy against Various Mite Species

CompoundTarget Mite SpeciesEfficacy MetricResultCitation
This compound Tetranychus cinnabarinus (Nymphs)LC50Lower than hexythiazox and clofentezine
This compound Oligonychus coffeae (Eggs)Mortality100%
This compound Tetranychus urticae (Immatures)Population Reduction (Greenhouse)91% - 97%
Spiromesifen Oligonychus coffeae (Eggs)Mortality100%
Spiromesifen Panonychus citriLC500.29 ppm
Spiromesifen Tetranychus urticae (Eggs)Mortality (Resistant Strains)> 82.5%
Spiromesifen Panonychus citri (Motile Stages)Population Reduction (Field)Moderate Efficacy

Experimental Protocols

A common method for evaluating the efficacy of acaricides in a laboratory setting is the leaf-dip bioassay. This protocol allows for standardized application and controlled observation.

Detailed Protocol: Leaf-Dip Bioassay

  • Preparation of Test Solutions: A series of concentrations of the acaricide are prepared by serial dilution in distilled water. A surfactant or wetting agent (e.g., Tween 80 at 0.05%) is often added to ensure uniform coverage. A control solution containing only water and the wetting agent is also prepared.

  • Leaf Disc Preparation: Leaf discs of a suitable size (e.g., 35 mm diameter) are cut from untreated host plant leaves (e.g., kidney bean).

  • Application: Each leaf disc is individually immersed in a test solution for a standardized period, typically 10 seconds, with gentle agitation.

  • Drying and Incubation: The treated discs are placed on absorbent paper to air dry briefly before being positioned, abaxial (lower) surface up, on a bed of moist cotton or agar within a petri dish. This setup maintains leaf turgidity.

  • Infestation: A known number of mites of a specific life stage (e.g., 10-20 adult females) are transferred onto each leaf disc.

  • Observation: The petri dishes are sealed and kept in a controlled environment (e.g., 25-27°C, 16:8 L:D photoperiod). Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) under a microscope. Mites that do not respond to tactile stimulation are considered dead.

  • Data Analysis: Mortality data are corrected using Abbott's formula and subjected to probit analysis to determine lethal concentration values (e.g., LC50).

Bioassay_Workflow A Prepare Acaricide Serial Dilutions B Dip Leaf Discs (10 seconds) A->B C Air Dry Discs B->C D Place Discs on Agar in Petri Dish C->D E Introduce Mites to Leaf Surface D->E F Incubate Under Controlled Conditions E->F G Assess Mortality (e.g., at 72h) F->G

Caption: General workflow for a leaf-dip bioassay.

Conclusion

This compound and Spiromesifen represent two distinct and highly effective classes of modern acaricides.

  • This compound provides excellent control of eggs and immature stages by directly inhibiting the formation of chitin, a fundamental structural component. Its strength lies in its ability to disrupt the molting process.

  • Spiromesifen targets a core metabolic process—lipid synthesis—leading to developmental failure in juveniles and reduced fecundity in adults. Its effectiveness against whiteflies provides a broader spectrum of activity.

The choice between these two compounds may depend on the target mite species, the predominant life stages present, and the need for cross-spectrum control of other pests. Their unique modes of action make both this compound and Spiromesifen critical tools for integrated pest management (IPM) and for mitigating the development of resistance to other acaricide classes.

References

Efficacy of Etoxazole Compared to Novel Acaricides: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Etoxazole, a widely used acaricide, against several novel acaricides with different modes of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative efficacy data, detailed experimental protocols, and the underlying biochemical pathways of these compounds.

Executive Summary

This compound is a potent acaricide that targets the developmental stages of mites by inhibiting chitin biosynthesis. While it has been a valuable tool in mite management, the emergence of resistance necessitates the exploration and comparison of novel acaricides with alternative modes of action. This guide evaluates the efficacy of this compound in comparison to three such novel acaricides: Cyflumetofen, Bifenazate, and Spiromesifen, each targeting a distinct biochemical pathway crucial for mite survival. The comparative analysis is based on publicly available experimental data, primarily focusing on the two-spotted spider mite, Tetranychus urticae, a globally significant agricultural pest.

Comparative Efficacy Data

The following tables summarize the lethal concentration (LC50) values of this compound and the selected novel acaricides against different life stages of Tetranychus urticae. The data has been compiled from various studies to provide a comparative overview of their potency. It is important to note that direct comparison of LC50 values across different studies should be done with caution due to variations in experimental conditions, mite strains, and bioassay methodologies.

Table 1: Comparative LC50 Values of Acaricides against Tetranychus urticae Eggs

AcaricideLC50 (ppm or mg/L)Target Mite StrainReference(s)
This compound0.55T. macfarlanei[1]
Bifenazate35.16T. macfarlanei[1]
Spiromesifen>60% mortality at field doseField Populations[2]
CyflumetofenNot widely reported for ovicidal activity-

Table 2: Comparative LC50 Values of Acaricides against Tetranychus urticae Adults

AcaricideLC50 (ppm or mg/L)Target Mite StrainReference(s)
This compound340.83T. macfarlanei[1]
Bifenazate5.84T. macfarlanei[1]
Cyflumetofen95.88% mortality (field rate)T. urticae
Spiromesifen14.086 (µg per vial)T. urticae

Experimental Protocols

The majority of the cited efficacy data was generated using the leaf-dip bioassay method. This technique is a standard laboratory procedure for evaluating the toxicity of pesticides to phytophagous mites.

Detailed Leaf-Dip Bioassay Protocol
  • Mite Rearing: A susceptible laboratory strain of Tetranychus urticae is reared on a suitable host plant, such as bean plants (Phaseolus vulgaris), under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Preparation of Acaricide Solutions: Stock solutions of the test acaricides are prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide). A series of dilutions are then made using distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure uniform wetting of the leaf surface. A control solution containing only distilled water and the surfactant is also prepared.

  • Leaf Disc Preparation: Leaf discs of a uniform size (e.g., 2-3 cm in diameter) are excised from fresh, untreated host plant leaves.

  • Treatment Application: Each leaf disc is immersed in one of the acaricide dilutions or the control solution for a standardized period (e.g., 5-10 seconds) with gentle agitation. The treated leaf discs are then allowed to air-dry on a clean surface.

  • Mite Infestation: The dried leaf discs are placed, abaxial (lower) side up, on a water-saturated cotton or agar bed in a petri dish. This creates a moist environment and prevents the mites from escaping. A known number of adult female mites (e.g., 20-30) of a similar age are then carefully transferred onto each leaf disc using a fine camel-hair brush.

  • Incubation: The petri dishes are sealed and incubated under the same controlled conditions used for mite rearing.

  • Mortality Assessment: Mite mortality is assessed after a specific time interval, typically 24 to 72 hours post-treatment. Mites are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The corrected mortality data is then subjected to probit analysis to determine the LC50 value, which is the concentration of the acaricide that causes 50% mortality in the test population.

Signaling Pathways and Modes of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the distinct modes of action of this compound and the selected novel acaricides.

This compound: Chitin Biosynthesis Inhibition

This compound disrupts the molting process in mites by inhibiting the enzyme chitin synthase. This enzyme is responsible for polymerizing UDP-N-acetylglucosamine into chitin, a crucial component of the mite's exoskeleton.

Etoxazole_MoA cluster_Precursor Precursor cluster_Enzyme Enzyme cluster_Product Product cluster_Acaricide Acaricide UDP_N_acetylglucosamine UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_N_acetylglucosamine->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Catalyzes This compound This compound This compound->Chitin_Synthase Inhibits Cyflumetofen_MoA cluster_ETC Mitochondrial Electron Transport Chain cluster_Acaricide Acaricide Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- donor Fumarate Fumarate Complex_II->Fumarate Oxidized Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone Reduces Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III e- carrier Cyflumetofen Cyflumetofen Cyflumetofen->Complex_II Inhibits Bifenazate_MoA cluster_ETC Mitochondrial Electron Transport Chain cluster_Acaricide Acaricide Ubiquinol Ubiquinol (QH2) Complex_III Complex III (Ubiquinone-Cytochrome c Reductase) Ubiquinol->Complex_III e- donor Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Reduces Complex_IV Complex IV Cytochrome_c->Complex_IV e- carrier Bifenazate Bifenazate Bifenazate->Complex_III Inhibits Spiromesifen_MoA cluster_Metabolism Lipid Biosynthesis cluster_Acaricide Acaricide Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA ADP_Pi ADP + Pi ACC->ADP_Pi Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids ATP ATP ATP->ACC Spiromesifen Spiromesifen Spiromesifen->ACC Inhibits Experimental_Workflow Start Start: Mite Rearing (Susceptible Strain) Prepare_Solutions Prepare Acaricide and Control Solutions Start->Prepare_Solutions Treat_Leaves Leaf-Dip Bioassay: Treat Leaf Discs Prepare_Solutions->Treat_Leaves Infest_Leaves Infest Leaf Discs with Adult Mites Treat_Leaves->Infest_Leaves Incubate Incubate under Controlled Conditions Infest_Leaves->Incubate Assess_Mortality Assess Mortality (e.g., after 24-72h) Incubate->Assess_Mortality Analyze_Data Data Analysis: Abbott's Formula & Probit Analysis Assess_Mortality->Analyze_Data End End: Determine LC50 Analyze_Data->End

References

Ecotoxicological Impact of Etoxazole on Non-Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Analysis of Etoxazole's Ecotoxicological Profile and Its Comparison with Alternative Acaricides

This guide provides a detailed comparison of the ecotoxicological effects of the acaricide this compound on a range of non-target organisms. It is intended for researchers, scientists, and drug development professionals involved in the environmental risk assessment of pesticides. This document synthesizes data from various scientific studies to present a clear and objective overview of this compound's performance against other commonly used alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a mite growth inhibitor, functions by inhibiting chitin biosynthesis, a process vital for the development of arthropods.[1][2][3] While effective against target mite species, its impact on non-target organisms is a critical aspect of its environmental risk profile. This guide reveals that this compound exhibits a range of toxicities across different non-target species. It is generally characterized by low acute toxicity to mammals and birds but poses a higher risk to aquatic invertebrates.[4][5] Comparisons with other acaricides such as abamectin, hexythiazox, and spiromesifen indicate that the relative risk of this compound varies depending on the organism .

Comparative Toxicity of this compound

The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms, with comparative data for other selected acaricides where available.

Table 1: Acute Toxicity of this compound and Other Acaricides to Non-Target Terrestrial Organisms
OrganismPesticideTest TypeEndpointValue (µ g/bee )Toxicity Classification
Honey Bee (Apis mellifera)This compoundAcute Oral (48h)LD50>200Practically Non-toxic
This compoundAcute Contact (48h)LD50>200Practically Non-toxic
AbamectinAcute Oral (48h)LD500.009Highly Toxic
SpiromesifenAcute Oral (48h)LD50>100Practically Non-toxic
HexythiazoxAcute Oral (48h)LD50>100Practically Non-toxic
Earthworm (Eisenia fetida)This compoundAcute (14d)LC50>1000 mg/kg soilPractically Non-toxic
Table 2: Acute and Chronic Toxicity of this compound and Other Acaricides to Non-Target Aquatic Organisms
OrganismPesticideTest TypeEndpointValue (µg/L)Toxicity Classification
Rainbow Trout (Oncorhynchus mykiss)This compoundAcute (96h)LC50200Moderately Toxic
Daphnia magna This compoundAcute (48h)EC5016Very Highly Toxic
This compoundChronic (21d)NOEC (Reproduction)1.8-
AbamectinAcute (48h)EC500.34Very Highly Toxic
SpiromesifenAcute (48h)EC50590Moderately Toxic
HexythiazoxAcute (48h)EC50110Highly Toxic

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below, based on internationally recognized guidelines.

Honey Bee Acute Oral and Contact Toxicity Test (based on OECD 213 & 214)
  • Objective: To determine the acute oral and contact toxicity of this compound to adult honey bees (Apis mellifera).

  • Test Organisms: Young adult worker honey bees from healthy, queen-right colonies.

  • Oral Toxicity (OECD 213):

    • Bees are starved for 2-4 hours before the test.

    • A series of sucrose solutions (typically 50% w/v) containing graded concentrations of this compound are prepared.

    • Individual bees or groups of bees are fed a known volume of the test solution.

    • A control group receives the sucrose solution without the test substance.

    • Mortality is recorded at 4, 24, and 48 hours after exposure. The LD50 (the dose causing 50% mortality) is calculated.

  • Contact Toxicity (OECD 214):

    • This compound is dissolved in a suitable solvent (e.g., acetone).

    • A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each bee using a micro-applicator.

    • Control bees are treated with the solvent only.

    • Mortality is assessed at 4, 24, and 48 hours, and the LD50 is determined.

Fish Acute Toxicity Test (based on OECD 203)
  • Objective: To determine the acute lethal toxicity of this compound to fish.

  • Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure:

    • Fish are acclimated to laboratory conditions.

    • A range of this compound concentrations are prepared in test water.

    • Groups of fish are exposed to each concentration in test chambers for 96 hours.

    • A control group is maintained in water without the test substance.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 (the concentration causing 50% mortality) is calculated.

Aquatic Invertebrate Acute Immobilisation Test (based on OECD 202)
  • Objective: To determine the acute toxicity of this compound to aquatic invertebrates, typically Daphnia magna.

  • Procedure:

    • Young daphnids (<24 hours old) are used for the test.

    • Daphnids are exposed to a series of this compound concentrations in a defined medium for 48 hours.

    • A control group is maintained in the medium without this compound.

    • The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

    • The EC50 (the concentration causing 50% of the daphnids to be immobilized) is calculated.

Earthworm Acute Toxicity Test (based on OECD 207)
  • Objective: To assess the acute toxicity of this compound to earthworms (Eisenia fetida).

  • Procedure:

    • Adult earthworms with a clitellum are selected.

    • Artificial soil is prepared according to OECD guidelines.

    • This compound is thoroughly mixed into the soil at various concentrations.

    • Groups of earthworms are introduced into test containers with the treated soil.

    • A control group is kept in untreated soil.

    • Mortality is assessed after 7 and 14 days. The LC50 is then determined.

Visualizations

Mode of Action: Chitin Biosynthesis Inhibition

This compound's primary mode of action is the inhibition of chitin synthase, a critical enzyme in the production of chitin. Chitin is a major component of the exoskeleton in arthropods. By disrupting this process, this compound prevents the proper molting and development of immature stages, leading to mortality.

Etoxazole_Mode_of_Action cluster_Organism Non-Target Arthropod This compound This compound Exposure TargetSite Chitin Synthase (Enzyme) This compound->TargetSite ChitinProduction Chitin Production Mortality Molting Failure & Mortality TargetSite->Mortality Disruption leads to Exoskeleton Exoskeleton Formation ChitinProduction->Exoskeleton Molting Successful Molting & Development Exoskeleton->Molting

Caption: this compound's inhibitory effect on chitin synthesis in non-target arthropods.

Experimental Workflow: Aquatic Toxicity Testing

The following diagram outlines the general workflow for assessing the aquatic toxicity of a substance like this compound.

Aquatic_Toxicity_Workflow cluster_Workflow Aquatic Ecotoxicology Testing Workflow start Test Substance (this compound) prep Preparation of Test Concentrations start->prep exposure Exposure of Aquatic Organisms (e.g., Fish, Daphnia) prep->exposure observation Observation & Data Collection (Mortality, Immobilization) exposure->observation analysis Statistical Analysis (LC50 / EC50 Calculation) observation->analysis result Toxicity Classification analysis->result

Caption: A generalized workflow for aquatic ecotoxicity testing of chemical substances.

References

Etoxazole's Impact on Predatory Mite Populations: A Comparative Analysis for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acaricide Etoxazole and its effects on beneficial predatory mite populations, juxtaposed with other commonly used acaricides. The data presented is curated from various research settings to assist in the informed selection of pest control agents with minimal disruption to integrated pest management (IPM) programs.

Executive Summary

This compound, a mite growth inhibitor, primarily targets the egg, larval, and nymphal stages of pest mites by inhibiting chitin synthesis.[1][2][3] While effective against target pests, its impact on non-target predatory mites is a critical consideration for sustainable pest management. This guide synthesizes experimental data to evaluate the selectivity of this compound in comparison to other acaricides, providing researchers with a data-driven resource for experimental design and pesticide selection.

Comparative Efficacy and Effects on Predatory Mites

The following tables summarize the quantitative effects of this compound and alternative acaricides on various predatory mite species as observed in laboratory and field studies.

Table 1: Acute Toxicity of Acaricides on Adult Predatory Mites

AcaricidePredatory Mite SpeciesConcentrationMortality Rate (%)Study Reference
This compound Neoseiulus californicusField Dose (T)80-90 (after 7 days)[1]
Phytoseiulus persimilisField Dose (T)80-99 (after 7 days)[1]
Amblyseius swirskiiField Dose<10
AcequinocylNeoseiulus californicusField Dose (T)>99 (after 7 days)
Phytoseiulus persimilisField Dose (T)>99 (after 7 days)
BifenazateNeoseiulus californicusField Dose (T)<80 (after 7 days)
Phytoseiulus persimilisField Dose (T)100 (after 7 days)
MilbemectinNeoseiulus californicusField Dose (T)30-79 (after 7 days)
Phytoseiulus persimilisField Dose (T)80-90 (after 7 days)
AbamectinAmblyseius swirskiiField Dose21.66
PyridabenAmblyseius swirskiiField Dose95.00
SpiromesifenNeoseiulus californicusCommercial Rate<5
Phytoseiulus persimilisCommercial Rate~37

Table 2: Effects of Acaricides on Predatory Mite Eggs and Nymphs

AcaricidePredatory Mite SpeciesLife StageEffectStudy Reference
This compound Neoseiulus californicusEggsHigh Toxicity (91.66% mortality at 2x Field Dose)
Neoseiulus californicusNymphsModerately Harmful (80-90% effect at Field Dose)
Phytoseiulus persimilisNymphsHarmful (>99% effect at 2x Field Dose)
Amblyseius swirskiiEggs & LarvaeNot Toxic (<10% mortality)
AcequinocylNeoseiulus californicusEggsHigh Toxicity
BifenazatePhytoseiulus persimilisEggsHigh Toxicity (91.44% mortality at 2x Field Dose)
AbamectinAmblyseius swirskiiEggs36% Mortality
Amblyseius swirskiiLarvae84% Mortality
PyridabenAmblyseius swirskiiEggs27.5% Mortality
Amblyseius swirskiiLarvae86.66% Mortality

Table 3: Sublethal Effects of Acaricides on Predatory Mites

AcaricidePredatory Mite SpeciesSublethal Effect ObservedStudy Reference
This compound Phytoseiulus persimilisDevelopment of resistance (111.63-fold after 6 selections)
AbamectinAmblyseius swirskiiIntermediate reduction in fecundity (1.24 eggs/female/day)
PyridabenAmblyseius swirskiiDramatic decrease in fecundity (0.35 eggs/female/day)
HexythiazoxAmblyseius swirskiiNo significant effect on oviposition period, lifespan, or fecundity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.

Protocol 1: Side Effects of Acaricides on N. californicus and P. persimilis
  • Objective: To determine the side effects of acequinocyl, this compound, bifenazate, and milbemectin on different life stages of N. californicus and P. persimilis.

  • Methodology:

    • Acaricide Concentrations: Preparations were made at half the field application dose (T/2), the recommended field dose (T), and twice the field dose (2T).

    • Test Arenas: Leaf discs were used to house the predatory mites.

    • Application: Acaricide solutions were applied to the leaf discs using a spraying tower to ensure uniform coverage.

    • Exposure: Eggs, nymphs, and adult predatory mites were placed on the treated leaf discs.

    • Data Collection: Mortality and other effects were observed and recorded at 3, 5, and 7 days post-application.

  • Study Reference:

Protocol 2: Non-Target Effects of Acaricides on A. swirskii
  • Objective: To assess the toxicity of abamectin, this compound, spirodiclofen, spirotetramat, and pyridaben on various developmental stages of A. swirskii.

  • Methodology:

    • Bioassays: Laboratory-based bioassays were conducted.

    • Exposure: Different developmental stages (eggs, larvae, and adult females) of A. swirskii were exposed to the acaricides.

    • Parameters Measured: Mortality rates for all tested stages and the fecundity (egg-laying rate) of adult females were recorded over 120 hours.

  • Study Reference:

Protocol 3: Development of this compound Resistance in P. persimilis
  • Objective: To determine the potential for P. persimilis to develop resistance to this compound under laboratory selection.

  • Methodology:

    • Initial Bioassay: The LC50 and LC60 values of this compound for a susceptible population of P. persimilis were determined using a leaf-disc method and a spraying tower.

    • Selection Process: A population of P. persimilis was repeatedly selected for survival at increasing concentrations of this compound over six generations.

    • Resistance Assessment: The LC50 of the selected population (ETO6) was determined and compared to the initial susceptible population to calculate the resistance ratio.

    • Cross-Resistance: The ETO6 population was tested against other acaricides to assess cross-resistance patterns.

  • Study Reference:

Visualizing Mechanisms and Workflows

This compound's Mode of Action: Chitin Synthesis Inhibition

This compound acts by inhibiting the enzyme Chitin Synthase 1 (CHS1), which is crucial for the formation of chitin, a key component of the mite exoskeleton. This disruption of the molting process is fatal to mite eggs, larvae, and nymphs.

Etoxazole_Mode_of_Action cluster_mite Mite Developmental Stages cluster_this compound This compound Intervention cluster_outcome Outcome UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase_1 Chitin Synthase 1 (CHS1) UDP_GlcNAc->Chitin_Synthase_1 Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase_1->Chitin_Polymer Catalyzes Exoskeleton New Exoskeleton Formation Chitin_Polymer->Exoskeleton Molting Successful Molting Exoskeleton->Molting Lethality Lethality in Eggs, Larvae, & Nymphs This compound This compound This compound->Chitin_Synthase_1 Inhibits Inhibition->Chitin_Polymer Blocked Experimental_Workflow start Start: Define Objectives & Acaricides prep_mites Rear Predatory Mite Cultures start->prep_mites prep_arenas Prepare Test Arenas (e.g., Leaf Discs) start->prep_arenas prep_solutions Prepare Acaricide Solutions (Multiple Concentrations) start->prep_solutions exposure Introduce Predatory Mites to Arenas prep_mites->exposure application Apply Acaricides to Arenas prep_arenas->application prep_solutions->application control Prepare Control (Solvent Only) prep_solutions->control application->exposure control->exposure incubation Incubate under Controlled Conditions exposure->incubation data_collection Data Collection (Mortality, Fecundity, etc.) at Intervals incubation->data_collection analysis Statistical Analysis data_collection->analysis end End: Report Findings analysis->end

References

Etoxazole's Environmental Journey: A Comparative Look at its Fate and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental impact of a pesticide is as crucial as its efficacy. This guide provides a comprehensive comparison of the environmental fate and degradation of etoxazole, a widely used acaricide, with its alternatives: bifenazate, spiromesifen, and hexythiazox. The data presented is compiled from various scientific and regulatory sources to offer an objective overview of their persistence, mobility, and transformation in soil and aquatic ecosystems.

This compound is a non-systemic insecticide that is effective against phytophagous mites[1]. Its environmental behavior is characterized by low aqueous solubility and volatility, suggesting a low potential to leach into groundwater[1]. While not highly toxic to humans, it does present toxicity to fish and aquatic invertebrates[1]. This guide will delve into the specifics of its degradation under various environmental conditions and compare it with other commonly used miticides.

Comparative Environmental Fate Data

The following tables summarize the key environmental fate parameters for this compound and its alternatives. These values, primarily half-lives (DT50), indicate the time it takes for 50% of the applied substance to degrade. A shorter half-life generally suggests lower persistence in the environment.

Parameter This compound Bifenazate Spiromesifen Hexythiazox References
Aerobic Soil Metabolism (DT50) 10.2 - 44.7 days~30 minutes (parent); 96 days (degradate D1989)2.6 - 17.9 days (parent); 55 - 1500 days (degradate enol)17 - 43 days[2][3]
Anaerobic Soil Metabolism (DT50) 101.9 - 111.8 days77.9 days18 days>100 days

Table 1: Degradation in Soil Systems. This table compares the persistence of this compound and its alternatives in aerobic and anaerobic soil environments.

Parameter This compound Bifenazate Spiromesifen Hexythiazox References
Aqueous Photolysis (DT50) 17.4 - 34 days0.72 - 3.3 days1.7 - 8.1 days16.6 days
Hydrolysis (DT50) at pH 5 9.6 days9.1 days48 - 107.3 daysStable
Hydrolysis (DT50) at pH 7 ~100 days4.9 days24.8 - 45 daysStable
Hydrolysis (DT50) at pH 9 ~100 days0.45 hours4.3 - 5.7 days1.2 x 10⁴ hours
Aerobic Aquatic Metabolism (DT50) >100 daysNot specified~12 - 17 days30 - 40 days
Anaerobic Aquatic Metabolism (DT50) 133 - 155 daysNot specified18 days120 days

Table 2: Degradation in Aquatic Systems. This table outlines the persistence of the acaricides in water under different conditions, including light exposure and varying pH levels.

Degradation Pathways and Metabolites

The breakdown of these complex molecules in the environment leads to the formation of various metabolites, which may have their own toxicological profiles. Understanding these pathways is crucial for a complete environmental risk assessment.

This compound Degradation Pathway

This compound degrades in the environment through various mechanisms, including photolysis and metabolism in soil and aquatic systems. The primary degradation products include several identified metabolites, with some exceeding 10% of the applied radioactivity in studies. In aerobic soil, major metabolites include R-8 and R-13. Under anaerobic aquatic conditions, R-4 and R-11 are the more significant metabolites.

Etoxazole_Degradation This compound This compound Metabolite_R8 Metabolite R-8 This compound->Metabolite_R8 Aerobic Soil Metabolite_R13 Metabolite R-13 This compound->Metabolite_R13 Aerobic Soil Metabolite_R4 Metabolite R-4 This compound->Metabolite_R4 Anaerobic Aquatic Metabolite_R11 Metabolite R-11 This compound->Metabolite_R11 Anaerobic Aquatic CO2 CO2 This compound->CO2 Aerobic Soil

Caption: Simplified degradation pathway of this compound in soil and aquatic systems.

Bifenazate Degradation Pathway

Bifenazate degrades rapidly in aerobic soil conditions. The primary degradation product is D3598, which further degrades to D1989. In aquatic environments, hydrolysis and photolysis are significant degradation pathways.

Bifenazate_Degradation Bifenazate Bifenazate D3598 Degradate D3598 Bifenazate->D3598 Aerobic Soil Photodegradation_Products Photodegradation_Products Bifenazate->Photodegradation_Products Aqueous Photolysis Hydrolysis_Products Hydrolysis_Products Bifenazate->Hydrolysis_Products Hydrolysis D1989 Degradate D1989 D3598->D1989 Aerobic Soil

Caption: Major degradation pathways of Bifenazate in soil and water.

Spiromesifen Degradation Pathway

Spiromesifen degrades in both terrestrial and aquatic environments primarily through microbial metabolism and abiotic hydrolysis. A major and more persistent metabolite is spiromesifen-enol.

Spiromesifen_Degradation Spiromesifen Spiromesifen Spiromesifen_enol Spiromesifen-enol Spiromesifen->Spiromesifen_enol Metabolism/Hydrolysis Further_Degradation_Products Further_Degradation_Products Spiromesifen_enol->Further_Degradation_Products

Caption: Primary degradation pathway of Spiromesifen.

Hexythiazox Degradation Pathway

Hexythiazox is degraded in the environment primarily through microbial metabolism in soil and photolysis in water. The primary degradation pathway involves the cleavage of the thiazolidine ring.

Hexythiazox_Degradation Hexythiazox Hexythiazox Cleavage_Products Thiazolidine Ring Cleavage Products Hexythiazox->Cleavage_Products Soil Metabolism Photodegradation_Products Photodegradation_Products Hexythiazox->Photodegradation_Products Aqueous Photolysis

Caption: Main degradation routes for Hexythiazox.

Experimental Protocols for Environmental Fate Studies

The data presented in this guide are typically generated following standardized international guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and regulatory bodies.

Typical Experimental Workflow

A general workflow for assessing the environmental fate of a pesticide is outlined below. This process involves a series of laboratory and field studies to determine its behavior and persistence in soil and water.

Experimental_Workflow cluster_lab Laboratory Studies cluster_field Field Studies Physicochemical Physicochemical Properties Hydrolysis Hydrolysis (OECD 111) Physicochemical->Hydrolysis Photolysis Aqueous & Soil Photolysis (OECD 316) Physicochemical->Photolysis Soil_Metabolism Aerobic/Anaerobic Soil Metabolism (OECD 307) Physicochemical->Soil_Metabolism Aquatic_Metabolism Aerobic/Anaerobic Aquatic Metabolism (OECD 308) Physicochemical->Aquatic_Metabolism Field_Dissipation Terrestrial Field Dissipation Soil_Metabolism->Field_Dissipation Aquatic_Metabolism->Field_Dissipation

Caption: General workflow for pesticide environmental fate studies.

Key Experimental Methodologies
  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This test simulates the degradation of a chemical in soil under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions. Radiolabeled test substance is applied to soil samples, which are then incubated at a constant temperature. At various intervals, samples are analyzed to determine the concentration of the parent compound and its transformation products.

  • Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): This guideline evaluates the degradation and distribution of a chemical in a system containing water and sediment. The test substance is added to the water phase, and the system is incubated in the dark. The distribution of radioactivity between the water, sediment, and any volatile products is monitored over time.

  • Hydrolysis as a Function of pH (OECD 111): This study determines the rate of abiotic degradation of a chemical in water at different pH levels (typically 4, 7, and 9) and temperatures. The test substance is added to sterile buffer solutions, and its concentration is measured over time to calculate the hydrolysis half-life.

  • Phototransformation of Chemicals in Water (OECD 316): This test assesses the degradation of a chemical in water when exposed to light that simulates natural sunlight. The test substance in an aqueous solution is irradiated, and its concentration is monitored to determine the photolytic half-life. Dark controls are run in parallel to account for any non-photolytic degradation.

Conclusion

The environmental fate of an acaricide is a complex interplay of its chemical properties and the environmental conditions it encounters. This compound demonstrates moderate persistence in soil and is relatively stable to hydrolysis at neutral and alkaline pH, but is susceptible to photolysis in water. In comparison, bifenazate generally shows rapid degradation of the parent compound, though some of its degradates can be more persistent. Spiromesifen also degrades relatively quickly, but its primary metabolite, spiromesifen-enol, is significantly more persistent. Hexythiazox exhibits moderate persistence in soil and is relatively stable to hydrolysis but degrades through photolysis.

This comparative guide highlights the importance of considering the complete degradation profile of a pesticide, including the formation and persistence of its metabolites, for a thorough environmental risk assessment. The standardized experimental protocols outlined provide a framework for generating the reliable data necessary for such evaluations. Researchers and professionals in the field are encouraged to consult the detailed OECD guidelines for comprehensive experimental design and execution.

References

Assessing the Sublethal Effects of Etoxazole on Beneficial Insects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoxazole, a benzoylphenylurea derivative, is a widely used acaricide effective against various mite species. Its primary mode of action is the inhibition of chitin biosynthesis, a crucial process for the development of arthropods.[1][2] This mechanism makes it particularly effective against mite eggs and immature stages.[1] While praised for its efficacy against target pests, a thorough understanding of its sublethal effects on beneficial insects is paramount for its integration into sustainable pest management programs. This guide provides a comparative analysis of the sublethal effects of this compound and other commonly used acaricides on key beneficial insects, supported by experimental data and detailed methodologies.

Comparative Analysis of Sublethal Effects

The sublethal effects of pesticides can manifest as alterations in behavior, reproduction, and development, even at concentrations that do not cause immediate mortality.[3] These subtle impacts can have significant long-term consequences for the populations of beneficial insects and the ecosystem services they provide.

Effects on Predatory Mites

Predatory mites are crucial biological control agents of pest mites in various agricultural systems. The impact of this compound on these beneficials appears to be species-dependent.

This compound:

  • Studies have shown that this compound can have significant negative effects on the egg hatchability of the predatory mite Neoseiulus californicus. One study reported a 91.66% toxic effect on eggs at twice the field application dose.

  • In contrast, some research indicates that this compound does not seriously affect the survival and reproduction of adult female Phytoseiulus persimilis.[4] However, it caused high mortality in the egg and larval stages of this species.

Alternative Acaricides:

  • Abamectin: This nerve poison has been shown to be highly toxic to both nymphs and adults of predatory mites like Phytoseiulus persimilis and Neoseiulus californicus.

  • Bifenazate: While considered to have minimal adverse effects on some predatory mites like Amblyseius womersleyi, other studies have shown it can negatively impact the life history traits of Amblyseius swirskii, reducing longevity and fecundity.

  • Hexythiazox: As a mite growth regulator, it primarily affects immature stages. However, it has been demonstrated to reduce the reproductive parameters of several predatory mite species.

  • Spiromesifen: Sublethal concentrations of spiromesifen have been shown to negatively impact the life-history traits of Neoseiulus californicus, affecting longevity, fecundity, and oviposition days.

Data Summary: Sublethal Effects on Predatory Mites

AcaricideBeneficial SpeciesSublethal Effect ObservedQuantitative DataReference
This compound Neoseiulus californicusReduced Egg Hatchability91.66% toxic effect on eggs (at 2x field dose)
This compound Phytoseiulus persimilisHigh mortality of eggs and larvaeData not specified
Abamectin Phytoseiulus persimilisHigh toxicity to nymphs and adultsData not specified
Bifenazate Amblyseius swirskiiReduced longevity and fecunditySignificant decrease compared to control
Hexythiazox Various predatory mitesReduced reproductive parametersSignificant reduction in GRR and R0
Spiromesifen Neoseiulus californicusReduced longevity, fecundity, and ovipositionSignificant negative impacts at LC20
Effects on Pollinators

Pollinators, such as bees, are vital for crop production and ecosystem health. The assessment of pesticide effects on these non-target organisms is a critical aspect of environmental risk assessment.

This compound:

Information on the sublethal effects of this compound on pollinators like bumblebees (Bombus terrestris) is limited. While some sources state it is "practically non-toxic" to adult honey bees, specific quantitative data on sublethal impacts on colony development, foraging behavior, and queen fecundity are scarce. One study on honey bee larvae did not find significant effects on larval survival at realistic exposure levels.

Alternative Acaricides:

  • Neonicotinoids (e.g., Imidacloprid, Thiamethoxam): Numerous studies have documented the detrimental sublethal effects of neonicotinoids on bees, including impaired foraging behavior, reduced queen fecundity, and negative impacts on colony development.

  • Abamectin: Can be harmful to bees, with sublethal effects on foraging and brood development.

  • Bifenazate: Generally considered to have low toxicity to bees.

Data Summary: Sublethal Effects on Pollinators

AcaricideBeneficial SpeciesSublethal Effect ObservedQuantitative DataReference
This compound Apis mellifera (Honey Bee)No significant effect on larval survivalNo significant mortality at tested concentrations
Imidacloprid Bombus terrestrisImpaired foraging behaviorSignificant reduction in foraging efficiency
Thiamethoxam Apis melliferaReduced queen success and colony growth60% queen supersedure in exposed colonies
Effects on Other Predatory Insects

Predatory insects like the minute pirate bug (Orius insidiosus) are important for controlling a variety of pests.

This compound:

Alternative Acaricides:

  • Abamectin, Cartap hydrochloride, Spirotetramat+Imidacloprid, Flubendiamid: These have been classified as harmful to Orius insidiosus eggs, affecting viability and nymphal survival.

  • Spinosad: In some studies, spinosad has been shown to be less toxic to Orius insidiosus and even increased fecundity compared to a control group.

Data Summary: Sublethal Effects on Predatory Insects

AcaricideBeneficial SpeciesSublethal Effect ObservedQuantitative DataReference
This compound Orius insidiosusNo specific quantitative data found-
Abamectin Orius insidiosusReduced egg viability and nymphal survivalClassified as harmful
Spinosad Orius insidiosusIncreased fecunditySignificantly greater than control

Experimental Protocols

The assessment of sublethal effects of pesticides on beneficial insects requires standardized and rigorous experimental protocols. The following methodologies are commonly employed in the cited studies.

Predatory Mite Reproduction Test (Modified from OECD 226)

This test evaluates the effect of a substance on the reproductive output of predatory mites.

  • Test Organisms: Adult female predatory mites of a standard species (e.g., Hypoaspis aculeifer, Neoseiulus californicus).

  • Test System: Leaf discs placed on a wet substrate or artificial soil are treated with different concentrations of the test substance.

  • Exposure: A cohort of adult female mites is introduced to the treated surface and provided with a suitable food source (e.g., spider mite eggs).

  • Endpoints:

    • Mortality: The number of dead and live adult females is recorded daily.

    • Fecundity: The number of eggs laid per female is counted daily.

    • Egg Hatchability: The percentage of eggs that successfully hatch is determined.

    • Development Time: The time taken for offspring to reach adulthood is recorded.

  • Data Analysis: Life table parameters such as the intrinsic rate of increase (r_m), net reproductive rate (R_0), and mean generation time (T) are calculated to assess the overall impact on population growth.

Bumblebee (Bombus terrestris) Colony Development and Foraging Behavior Assay

This protocol assesses the impact of pesticides on bumblebee colony health and foraging activity.

  • Test Organisms: Young, queenless microcolonies of Bombus terrestris.

  • Exposure: Colonies are fed with sugar syrup and pollen containing sublethal concentrations of the test substance for a defined period.

  • Colony Development Endpoints:

    • Colony Weight: The total weight of the colony (bees, brood, and food stores) is measured regularly.

    • Brood Production: The number of eggs, larvae, and pupae are counted at specific intervals.

    • Offspring Production: The number and sex of emerged adults are recorded.

  • Foraging Behavior Endpoints (using RFID tracking):

    • Foraging Frequency: The number of foraging trips per bee per day.

    • Foraging Duration: The time spent outside the nest on each foraging trip.

    • Pollen Load: The amount of pollen brought back to the colony.

  • Data Analysis: Statistical comparisons are made between treated and control colonies for all measured parameters.

Predatory Bug (Orius insidiosus) Reproduction and Predation Assay

This method evaluates the effects of pesticides on the reproductive capacity and predatory efficacy of Orius insidiosus.

  • Test Organisms: Adult male and female Orius insidiosus.

  • Exposure: Predators are exposed to pesticide residues on a substrate (e.g., leaf discs) or through the consumption of treated prey.

  • Reproduction Endpoints:

    • Fecundity: The number of eggs laid by each female over a specific period is counted. Oviposition substrates (e.g., bean pods) are provided.

    • Egg Viability: The percentage of eggs that hatch is determined.

  • Predation Endpoint:

    • Predation Rate: The number of prey items (e.g., spider mite eggs or thrips larvae) consumed by each predator within a defined timeframe is recorded.

  • Data Analysis: The reproductive and predation rates of treated and control groups are statistically compared.

Signaling Pathways and Experimental Workflows

Chitin Biosynthesis Pathway and the Action of this compound

This compound inhibits the synthesis of chitin, a vital component of the insect exoskeleton. The following diagram illustrates the simplified chitin biosynthesis pathway and the point of inhibition by this compound.

Chitin_Biosynthesis_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc Chitin Chitin Polymer UDPGlcNAc->Chitin Polymerization ChitinSynthase Chitin Synthase This compound This compound This compound->ChitinSynthase Inhibits

Caption: Simplified chitin biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Sublethal Effects on Predatory Mites

The following diagram outlines a typical experimental workflow for evaluating the sublethal effects of a pesticide on predatory mites.

Predatory_Mite_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection cluster_analysis Analysis MiteCulture 1. Rear Predatory Mites MiteIntroduction 4. Introduce Adult Female Mites MiteCulture->MiteIntroduction PesticidePrep 2. Prepare Pesticide Concentrations TestArenas 3. Prepare Test Arenas (Leaf Discs) PesticidePrep->TestArenas TestArenas->MiteIntroduction ProvidePrey 5. Provide Prey MiteIntroduction->ProvidePrey RecordMortality 6. Daily Mortality Check ProvidePrey->RecordMortality CountEggs 7. Daily Fecundity Count ProvidePrey->CountEggs LifeTable 9. Calculate Life Table Parameters RecordMortality->LifeTable MonitorDevelopment 8. Monitor Offspring Development CountEggs->MonitorDevelopment CountEggs->LifeTable MonitorDevelopment->LifeTable Statistics 10. Statistical Analysis LifeTable->Statistics

Caption: Workflow for assessing sublethal effects on predatory mites.

Experimental Workflow for Assessing Sublethal Effects on Bumblebee Colonies

The following diagram illustrates the workflow for assessing the sublethal effects of a pesticide on bumblebee colonies.

Bumblebee_Workflow cluster_setup Colony Setup cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Analysis EstablishColonies 1. Establish Microcolonies RFID_Tagging 2. Tag Bees with RFID EstablishColonies->RFID_Tagging AdministerPesticide 3. Administer Pesticide in Food RFID_Tagging->AdministerPesticide ColonyGrowth 4. Monitor Colony Growth (Weight, Brood) AdministerPesticide->ColonyGrowth ForagingActivity 5. Track Foraging Activity (RFID) AdministerPesticide->ForagingActivity CompareMetrics 6. Compare Colony Health Metrics ColonyGrowth->CompareMetrics AnalyzeBehavior 7. Analyze Foraging Behavior Data ForagingActivity->AnalyzeBehavior

Caption: Workflow for assessing sublethal effects on bumblebee colonies.

Conclusion

The selection of an acaricide should be based on a comprehensive assessment of its efficacy against target pests and its potential risks to beneficial organisms. While this compound demonstrates high efficacy against mites, its sublethal effects on some predatory mites, particularly on their early life stages, warrant careful consideration. For pollinators and other predatory insects, there is a notable gap in the publicly available quantitative data on the sublethal effects of this compound. In contrast, several alternative acaricides have more extensive data available, revealing a range of sublethal impacts. This guide highlights the importance of considering these nuanced effects to develop truly integrated and sustainable pest management strategies that conserve beneficial insect populations. Further research is critically needed to fill the existing data gaps for this compound to allow for a more complete risk assessment.

References

A Comparative Analysis of Etoxazole Enantiomer Toxicity and Environmental Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles and environmental persistence of the (R)- and (S)-enantiomers of the acaricide Etoxazole. The data presented is compiled from peer-reviewed studies to facilitate an objective assessment of their differential effects.

Data Presentation

Table 1: Comparative Toxicity of this compound Enantiomers
OrganismTest TypeEnantiomerToxicity ValueUnitReference
Tetranychus urticae (Two-spotted spider mite)Ovicidal Activity (LC50)(+)-(S)-Etoxazole16-fold more active than (R)-enantiomer-[1]
Tetranychus cinnabarinus (Carmine spider mite)Ovicidal Activity (LC50)(+)-(S)-Etoxazole24-fold more active than (R)-enantiomer-[1]
Tetranychus cinnabarinusActivity against mite eggs(S)-Etoxazole~279.63-fold more active than (R)-enantiomer-[2]
Tetranychus cinnabarinusEfficacy against adult mites(S)-Etoxazole~5-fold more effective than (R)-enantiomer-[2]
Daphnia magna (Water flea)Acute Toxicity (48h LC50)(+)-(S)-Etoxazole8.7-fold more toxic than (R)-enantiomer-[1]
Danio rerio (Zebrafish)Acute Toxicity(-)-(R)-Etoxazole~4.5-fold more toxic than (S)-enantiomer-
Eisenia fetida (Earthworm)Sublethal Toxicity(S)-EtoxazoleInduced greater changes in protein content, malondialdehyde, and oxidative stress compared to (R)-Etoxazole-
Human Breast Cancer Cells (MCF-7)Cytotoxicity(R)-EtoxazoleMore cytotoxic than (S)-Etoxazole-
Table 2: Environmental Fate of this compound Enantiomers
EnvironmentProcessEnantiomer with Faster Degradation/DissipationHalf-life (t1/2)NotesReference
Soil (Open-field)Degradation(-)-(R)-EtoxazoleR-ETZ: 25.67 days, S-ETZ: 53.32 daysR-Etoxazole degrades faster than its antipode.
SoilDegradation(R)-EtoxazoleNot specifiedR-etoxazole degraded faster than S-etoxazole.
Apple Fruits (Open-field)Dissipation(-)-(R)-EtoxazoleNot specified
Grape Fruits (Greenhouse)Dissipation(+)-(S)-EtoxazoleNot specified
Strawberry Fruits (Greenhouse)Dissipation(+)-(S)-EtoxazoleNot specified
Citrus FruitsDegradation(S)-EtoxazoleNot specifiedResults in the enrichment of the (R)-etoxazole isomer.
Chlorella algal fluidDegradation(R)-EtoxazoleNot specified
MiceDegradation(R)-EtoxazoleNot specified
Rat Liver MicrosomesMetabolism(R)-EtoxazoleR-ETZ: 15.23 min, S-ETZ: 21.73 min
Human Liver MicrosomesMetabolism(S)-EtoxazoleR-ETZ: 30.54 min, S-ETZ: 23.50 min

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column and a suitable detector (e.g., UV or Mass Spectrometer) is used.

  • Chiral Columns: Several chiral columns have been shown to be effective, including Lux Cellulose-1, Chiralpak IC, and Chiralpak AD.

  • Mobile Phase: The choice of mobile phase depends on whether normal-phase or reverse-phase HPLC is used.

    • Normal-Phase: Typically a mixture of hexane and an alcohol like isopropanol or n-butanol. For example, hexane/isopropanol (90/10, v/v).

    • Reverse-Phase: Typically a mixture of acetonitrile or methanol and water. For example, acetonitrile/water (70/30, v/v).

  • Flow Rate: A typical flow rate is 0.8 mL/min.

  • Temperature: The column temperature is maintained, for example, at 40°C.

  • Detection: The separated enantiomers are detected and quantified using a UV detector at a specific wavelength or a mass spectrometer for higher sensitivity and selectivity.

  • Data Analysis: The retention times of the two enantiomer peaks are used for identification, and the peak areas are used for quantification. Baseline separation (Rs > 1.5) is desired for accurate quantification.

Toxicity Assessment in Zebrafish (Danio rerio) Embryos

Objective: To determine the acute toxicity of this compound enantiomers on the embryonic development of zebrafish.

Methodology:

  • Test Organisms: Fertilized zebrafish embryos are collected shortly after spawning.

  • Exposure Protocol:

    • Healthy, fertilized embryos are selected and placed individually into wells of a multi-well plate (e.g., 24- or 96-well plate).

    • A range of concentrations of the individual this compound enantiomers and a control (dilution water) are prepared.

    • Embryos are exposed to the test solutions for a defined period, typically up to 96 hours post-fertilization (hpf). The solutions are renewed daily.

  • Endpoint Assessment:

    • Mortality: The number of dead embryos/larvae is recorded at specific time points (e.g., 24, 48, 72, and 96 hpf).

    • Developmental Abnormalities: Embryos and larvae are examined under a microscope for developmental malformations such as yolk sac edema, pericardial edema, spinal curvature, and delayed hatching.

    • Cardiovascular Effects: Heart rate can be measured, and in transgenic lines (e.g., fli1:eGFP), effects on vascular development can be observed.

  • Data Analysis: The LC50 (lethal concentration for 50% of the population) is calculated based on the mortality data. The EC50 (effective concentration for 50% of the population) for developmental abnormalities can also be determined.

Environmental Fate: Soil Degradation Study

Objective: To determine the degradation rate and stereoselectivity of this compound enantiomers in soil.

Methodology:

  • Soil Preparation: A well-characterized soil is sieved and its moisture content adjusted.

  • Application of this compound: The racemic this compound or individual enantiomers are applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and humidity for a specified period.

  • Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 56 days).

  • Extraction (QuEChERS Method):

    • A subsample of soil (e.g., 10 g) is weighed into a centrifuge tube.

    • Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously.

    • A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

    • The mixture is centrifuged, and an aliquot of the acetonitrile supernatant is taken for cleanup.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • The extract is mixed with a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components.

    • The mixture is centrifuged, and the cleaned extract is collected for analysis.

  • Analysis: The concentrations of the this compound enantiomers in the extracts are determined by chiral HPLC-MS/MS.

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of each enantiomer against time. The half-life (t1/2) for each enantiomer is calculated.

Signaling Pathways and Experimental Workflows

Toxicity_Assessment_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_endpoints Endpoint Analysis Zebrafish_Embryos Zebrafish Embryos R_this compound (R)-Etoxazole Zebrafish_Embryos->R_this compound S_this compound (S)-Etoxazole Zebrafish_Embryos->S_this compound Control Control Zebrafish_Embryos->Control Daphnia_Magna Daphnia magna Daphnia_Magna->R_this compound Daphnia_Magna->S_this compound Daphnia_Magna->Control Earthworms Earthworms Earthworms->R_this compound Earthworms->S_this compound Earthworms->Control Toxicity Acute/Sublethal Toxicity (LC50, EC50, Oxidative Stress) R_this compound->Toxicity Bioaccumulation Bioaccumulation Analysis R_this compound->Bioaccumulation Gene_Expression Gene Expression Profiling R_this compound->Gene_Expression S_this compound->Toxicity S_this compound->Bioaccumulation S_this compound->Gene_Expression Control->Toxicity

Environmental_Fate_Workflow cluster_matrix Environmental Matrix cluster_treatment Treatment cluster_analysis Analysis Soil Soil Racemic_this compound Racemic this compound Soil->Racemic_this compound Water Water Water->Racemic_this compound Fruit Fruit Fruit->Racemic_this compound Sampling Time-course Sampling Racemic_this compound->Sampling Extraction QuEChERS Extraction Sampling->Extraction Chiral_Analysis Chiral HPLC-MS/MS Extraction->Chiral_Analysis Degradation_Kinetics Degradation Kinetics (t1/2) Chiral_Analysis->Degradation_Kinetics

Signaling_Pathways cluster_this compound This compound Enantiomers cluster_chitin Chitin Synthesis Pathway cluster_ppar PPAR Signaling Pathway R_this compound (R)-Etoxazole S_this compound (S)-Etoxazole Chitin_Synthase Chitin Synthase Chitin_Biosynthesis Chitin Biosynthesis Molting_Process Molting Process Mortality Mortality PPAR PPAR Gene_Expression Gene Expression (e.g., lipid metabolism, inflammation) Oxidative_Stress Oxidative Stress

References

Safety Operating Guide

Proper Disposal of Etoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information is paramount for laboratory operations. This document offers a detailed, procedural guide for the proper disposal of etoxazole, a potent acaricide, to ensure the safety of laboratory personnel and the protection of the environment. By adhering to these protocols, researchers, scientists, and drug development professionals can manage this compound waste responsibly, reinforcing a culture of safety and environmental stewardship.

This compound is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this chemical and its containers are disposed of correctly to prevent environmental contamination. The primary principle of this compound disposal is to avoid release into the environment, particularly waterways.[1][2]

Environmental and Safety Data

To underscore the importance of proper disposal, the following table summarizes key quantitative data regarding the toxicity and environmental hazards of this compound.

MetricValueSpeciesSource
Acute Oral LD50>5000 mg/kgRat[3]
Acute Dermal LD50>5000 mg/kgRabbit
Inhalation LC50 (4h)>2.09 mg/LRat
Aquatic Toxicity (Freshwater Invertebrates)Very Highly Toxic-
Aquatic Toxicity (Marine/Estuarine Invertebrates)Very Highly Toxic-

Experimental Protocol: this compound Waste Disposal in a Laboratory Setting

This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste within a research environment.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound or its waste.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated materials.

  • This includes unused or expired this compound, solutions containing this compound, and any materials used for cleaning up spills (e.g., absorbent pads, contaminated soil).

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. A Safety Data Sheet (SDS) can provide information on chemical incompatibilities.

3. Disposal of Liquid this compound Waste:

  • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.

  • The container must be kept securely closed except when adding waste.

  • Never dispose of liquid this compound waste down the drain or into any sewer system.

4. Disposal of Solid this compound Waste:

  • Place all solid waste contaminated with this compound, such as used weighing papers, contaminated pipette tips, and gloves, into the designated solid hazardous waste container.

5. Decontamination of Laboratory Glassware:

  • Rinse glassware that has come into contact with this compound three times with a suitable solvent (e.g., acetone, methanol, or ethanol, in which this compound is soluble).

  • Collect the solvent rinsate as hazardous liquid waste.

  • After the initial solvent rinse, glassware can be washed with soap and water.

6. Disposal of Empty this compound Containers:

  • Non-refillable containers must not be reused.

  • Triple-rinse the empty container with an appropriate solvent. To do this:

    • Fill the container about one-quarter full with the solvent.

    • Secure the cap and shake for at least 10 seconds.

    • Drain the rinsate into the designated hazardous liquid waste container.

    • Repeat this process two more times.

  • After triple-rinsing, the container can be disposed of through your institution's hazardous waste program. Puncture the container to prevent reuse.

7. Spill Management:

  • In the event of a spill, contain the liquid with an inert absorbent material like dry sand or earth.

  • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

8. Waste Storage and Pickup:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility.

This compound Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

Etoxazole_Disposal_Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_treatment Treatment & Segregation cluster_disposal Final Disposal prep Wear Appropriate PPE liquid_waste Liquid this compound Waste solid_waste Solid this compound Waste empty_container Empty this compound Container collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid triple_rinse Triple-Rinse Container empty_container->triple_rinse storage Store in Designated Secure Area collect_liquid->storage collect_solid->storage collect_rinsate Collect Rinsate in Liquid Waste Container triple_rinse->collect_rinsate collect_rinsate->collect_liquid disposal_service Dispose via Licensed Hazardous Waste Service storage->disposal_service

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Etoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Etoxazole. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, providing a clear reference for its toxicological and environmental profile.

ParameterValueSpeciesSource
Acute Oral LD50 > 5000 mg/kg bwRat[1]
Acute Dermal LD50 > 2000 mg/kg bwRat[1]
Acute Inhalation LC50 > 1.09 mg/L air (highest attainable conc.)Rat[1]
Skin Irritation Non-irritatingRabbit[1][2]
Eye Irritation Non-irritating to minimally irritatingRabbit
Dermal Sensitization Not a sensitizerGuinea Pig
Environmental Persistence (DT50) 19 daysN/A

Operational and Disposal Protocols

Following a structured, step-by-step procedure is crucial when working with this compound. The workflow diagram below illustrates the key phases, from preparation to final disposal.

Experimental Workflow for Safe Handling of this compound

Etoxazole_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Disposal Phase cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Handle in a Well-Ventilated Area B->C D Avoid Dust/Aerosol Formation C->D Exposure Personal Exposure Response C->Exposure E Use Non-Sparking Tools D->E D->Exposure F Doff & Clean PPE E->F Spill Spill Response E->Spill G Wash Hands & Exposed Skin Thoroughly F->G H Collect Waste in Labeled, Closed Containers G->H I Dispose via Licensed Chemical Destruction Plant H->I J Triple Rinse or Puncture Empty Containers H->J

Caption: Logical workflow for the safe handling and disposal of this compound.

Step-by-Step Guidance

1. Preparation and Personal Protective Equipment (PPE)

Before handling this compound, carefully read and understand the product's Safety Data Sheet (SDS). Ensure that the proper PPE is selected, inspected for damage, and worn correctly.

  • Protective Clothing : Wear a long-sleeved shirt and long pants. For tasks with a high risk of splashing, chemically resistant coveralls or an apron should be used.

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or PVC). Inspect gloves for holes before use and wash the outside of the gloves before removing them.

  • Eye Protection : Wear tightly fitting safety goggles with side shields. If splashing is a significant risk, a face shield should be worn in addition to goggles.

  • Respiratory Protection : Use in a well-ventilated area. If ventilation is inadequate, or if dusts or aerosols are generated, a suitable respiratory mask or a full-face respirator should be used.

2. Handling Procedures

Safe handling practices are critical to prevent exposure.

  • Ventilation : Always handle this compound in a well-ventilated place.

  • Personal Hygiene : Do not eat, drink, or smoke in the handling area. If you need to take a break, remove PPE and wash your hands and face thoroughly first.

  • Contamination Avoidance : Avoid contact with skin and eyes. Take measures to prevent the formation of dust and aerosols. Keep the product away from water sources, foodstuffs, and feed.

3. First Aid and Emergency Response

In case of accidental exposure, immediate action is required.

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact : Hold the eyes open and rinse cautiously with clean water for at least 15 minutes. Remove contact lenses if present and easy to do so. Consult a doctor immediately.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.

  • Spills : Evacuate the area. Remove all sources of ignition and use non-sparking tools for cleanup. Prevent the spill from entering drains or water sources. Collect the spilled material in a suitable, closed container for disposal.

4. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Product Disposal : Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility or a licensed chemical destruction plant. Do not contaminate water, soil, or sewer systems.

  • Container Disposal : Nonrefillable containers should be triple-rinsed (or equivalent) after emptying. The rinsate should be added to the application mix or disposed of appropriately. The container can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill. Always follow local, state, and federal regulations for waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.